1-(Bromomethyl)-3-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNUASMYSTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6028022 | |
| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-16-7 | |
| Record name | 3-Phenoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Bromomethyl)-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(BROMOMETHYL)-3-PHENOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD31X56Z15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-phenoxybenzene, also known as 3-phenoxybenzyl bromide, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring a reactive benzylic bromide and a stable phenoxy group, makes it a valuable intermediate in the synthesis of a wide range of commercially important molecules, most notably in the agrochemical sector. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on providing practical insights for laboratory and industrial applications.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51632-16-7 | [1] |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [3][4] |
| 52 °C at 0.4 mmHg | [2] | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 130.2 ± 24.3 °C | [4] |
| Solubility | Insoluble in water, soluble in common organic solvents. | [4] |
| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether | [1][5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): A characteristic singlet is observed for the benzylic protons (-CH₂Br) at approximately δ 4.4 ppm. The aromatic protons appear as a complex multiplet in the range of δ 6.9-7.4 ppm.[6][7]
-
¹³C NMR: The benzylic carbon (-CH₂Br) signal is expected to appear around 33 ppm. The aromatic carbons will show a series of signals in the aromatic region of the spectrum.[1][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methylene groups, C=C stretching for the aromatic rings, and C-O-C stretching for the ether linkage. A C-Br stretching frequency is also expected.[1][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether bond.[1][10]
Synthesis of this compound
There are two primary synthetic routes to this compound, each with its own advantages and considerations.
Bromination of m-Phenoxytoluene
This method involves the free-radical bromination of the methyl group of m-phenoxytoluene.
Protocol:
-
Dissolve m-phenoxytoluene in a suitable solvent, typically carbon tetrachloride (CCl₄).[6][7]
-
Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7]
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.[6][7]
-
Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by distillation or chromatography.[6][7]
This method is generally high-yielding and utilizes readily available starting materials. The causality behind this choice of reagents lies in the selectivity of NBS for benzylic C-H bonds under free-radical conditions, minimizing unwanted aromatic bromination.
Bromination of 3-Phenoxybenzyl Alcohol
This route involves the conversion of the hydroxyl group of 3-phenoxybenzyl alcohol to a bromide.
Protocol:
-
Dissolve 3-phenoxybenzyl alcohol in an anhydrous solvent like dichloromethane.[6][7]
-
Slowly add a solution of phosphorus tribromide (PBr₃) in dichloromethane.[6][7]
-
Allow the reaction to warm to room temperature and stir for a short period.[6][7]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[6][7]
This method is effective for converting the alcohol to the bromide. The choice of PBr₃ is a standard and reliable method for this transformation, proceeding via an SN2-type mechanism.
Reactivity and Synthetic Applications
The primary reactivity of this compound stems from the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. Benzylic halides are particularly reactive due to the ability of the adjacent aromatic ring to stabilize the transition state in both Sₙ1 and Sₙ2 reactions.[5]
Key Applications in Agrochemicals
The most significant industrial application of this compound is as a crucial building block in the synthesis of synthetic pyrethroid insecticides.[7] Pyrethroids are highly effective and widely used insecticides due to their high potency against insects and relatively low toxicity to mammals.[11]
The synthesis of pyrethroids involves the esterification of a suitable carboxylic acid (e.g., chrysanthemic acid or its derivatives) with 3-phenoxybenzyl alcohol. This compound serves as a key precursor to this alcohol or is used directly in ether synthesis to construct the pyrethroid backbone. For instance, in the synthesis of permethrin, the 3-phenoxybenzyl moiety is essential for its insecticidal activity.[7] Similarly, it is a precursor for the synthesis of other important pyrethroids such as cypermethrin and deltamethrin.[7]
Potential Applications in Materials Science
While less documented, the difunctional nature of this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry. The reactive benzylic bromide can be utilized for grafting onto polymer backbones or for the synthesis of novel polymers with specific thermal or optical properties. For example, reaction with diols or diamines could lead to the formation of polyesters and polyamides, respectively.[12][13]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[14][15] It is also toxic if swallowed, in contact with skin, or if inhaled.[14][15]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[15]
Environmental Fate
The environmental fate of this compound is closely linked to that of the pyrethroid insecticides derived from it. Pyrethroids can undergo degradation in the environment through hydrolysis of the ester linkage, leading to the formation of 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[14][16] These degradation products can be further metabolized by microorganisms in soil and water.[3][6][17] While pyrethroids themselves have a relatively short half-life in the environment, their degradation products can persist for longer periods.[14]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and potential for broader applications in materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-phenoxybenzene, identified by the CAS number 51632-16-7, is a versatile bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and a stable phenoxy ether linkage, provides a scaffold for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, designed to empower researchers in leveraging this compound for their scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51632-16-7 | [2][][4][5][6] |
| Molecular Formula | C₁₃H₁₁BrO | [2][][6][7] |
| Molecular Weight | 263.13 g/mol | [2][6][7] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [2][] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 130.2 ± 24.3 °C | [2] |
| Purity (typical) | ≥95-98% (GC) | [] |
| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether | [][5] |
| InChI Key | UJUNUASMYSTBSK-UHFFFAOYSA-N | [][6] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, primarily involving the bromination of a suitable precursor. The choice of starting material and brominating agent is critical and depends on factors such as scale, desired purity, and available resources.
Method 1: Radical Bromination of 3-Phenoxytoluene
This is a common and efficient method that utilizes a free-radical initiator.
Caption: Synthesis of this compound from 3-Phenoxytoluene.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxytoluene (1 equivalent) in carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.5 equivalents) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN) to the solution.[7]
-
Reaction: Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Purification: Filter off the solid precipitate and wash it with a small amount of cold CCl₄. The filtrate is then concentrated under reduced pressure to yield the crude product as a yellow oil.[7] Further purification can be achieved by flash chromatography on silica gel.
Rationale: This method leverages the benzylic position's susceptibility to radical halogenation. AIBN acts as a radical initiator, and NBS is a convenient and selective source of bromine radicals.
Method 2: Bromination of 3-Phenoxybenzyl Alcohol
This method is suitable when 3-phenoxybenzyl alcohol is a more readily available starting material.
Caption: Synthesis from 3-Phenoxybenzyl Alcohol.
Detailed Protocol:
-
Reaction Setup: Dissolve 3-phenoxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃, 0.38 equivalents) in anhydrous DCM to the cooled solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ether. Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to afford the pure product as a colorless oil.[7]
Rationale: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide group towards nucleophiles. This allows for the facile introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of pharmaceutical compounds and other fine chemicals.
The benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is central to its application in constructing diverse molecular architectures.
Caption: Reactivity of this compound with various nucleophiles.
An example of its application is in the synthesis of stapled peptides for cancer therapy, where it can be used as a linker to constrain the peptide's conformation.[8] The phenoxy group can also be a key pharmacophoric element in various drug candidates.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the benzylic protons (CH₂Br) at approximately δ 4.4 ppm and a multiplet for the aromatic protons in the range of δ 6.9-7.4 ppm.[7]
-
Mass Spectrometry (GC-MS): The mass spectrum can be used to confirm the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-Br stretch and the aromatic C-H and C=C bonds.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification: [6][10]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[10]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[10]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[10]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[10]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[10]
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store in a corrosives area.[10]
-
Incompatible with strong oxidizing agents, amines, and bases.[10]
Emergency Procedures:
-
Inhalation: If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
References
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An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of key chemical reagents is paramount to innovation. This guide provides a detailed technical overview of 1-(Bromomethyl)-3-phenoxybenzene, a versatile building block in organic synthesis, particularly relevant to the development of novel therapeutics and agrochemicals. We will delve into its chemical identity, properties, synthesis, and applications, offering insights grounded in established scientific principles.
Part 1: Chemical Identity and Nomenclature
The precise identification of a chemical compound is the foundation of scientific rigor. This compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound[1]
This name is derived from its structure: a benzene ring substituted at position 1 with a bromomethyl group (-CH₂Br) and at position 3 with a phenoxy group (-O-C₆H₅).
Synonyms and Identifiers
In scientific literature and commercial catalogs, this compound is known by several synonyms. Recognizing these is crucial for efficient information retrieval.
| Synonym | Reference |
| 3-Phenoxybenzyl bromide | [1][2] |
| m-Phenoxybenzyl bromide | [1][2] |
| Benzene, 1-(bromomethyl)-3-phenoxy- | [1][2] |
| alpha-Bromo-3-phenoxytoluene | [1][2] |
| 3-(Bromomethyl)diphenyl Ether | [3] |
| 3-(Bromomethyl)phenyl Phenyl Ether | [3] |
| m-(Bromomethyl)phenyl phenyl ether | [1][2] |
Key Identifiers:
-
CAS Number: 51632-16-7[1]
-
Molecular Weight: 263.13 g/mol [4]
-
InChI: InChI=1S/C13H11BrO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2[1]
-
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)CBr[1]
Part 2: Physicochemical Properties and Safety
A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and application in experimental design.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| Boiling Point | 331.1±25.0 °C at 760 mmHg | [4] |
| Density | 1.4±0.1 g/cm³ | [4] |
| Flash Point | 130.2±24.3 °C | [4] |
| Refractive Index | 1.606 | [4] |
Safety and Handling: As a brominated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Part 3: Synthesis and Mechanistic Insights
The synthesis of this compound is a critical aspect for its availability in research and industrial applications. A common synthetic route involves the radical bromination of m-phenoxytoluene.
Experimental Protocol: Radical Bromination of m-Phenoxytoluene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
m-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-phenoxytoluene in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Initiation and Propagation: Heat the reaction mixture to reflux with vigorous stirring. The heat will initiate the decomposition of benzoyl peroxide, generating radicals that will abstract a hydrogen atom from the methyl group of m-phenoxytoluene. The resulting benzylic radical will then react with NBS to form the desired product and a succinimidyl radical. This radical can then propagate the chain reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Solvent: Carbon tetrachloride is a classic solvent for radical brominations due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.
-
Initiator: A radical initiator like BPO or AIBN is crucial to start the chain reaction. The choice of initiator can depend on the reaction temperature.
-
NBS: N-Bromosuccinimide is the preferred brominating agent for allylic and benzylic positions because it provides a low, constant concentration of bromine, which minimizes side reactions like aromatic bromination.
Visualizing the Synthesis Workflow
Caption: Applications of this compound in synthesis.
Part 5: Conclusion
This compound is a chemical compound of significant industrial and academic importance. Its well-defined nomenclature, characterized physicochemical properties, and established synthetic routes make it a reliable and versatile reagent. Its role as a key building block in the synthesis of pyrethroid insecticides and as a scaffold in medicinal chemistry underscores its value in both applied and fundamental research. This guide has provided a comprehensive technical overview intended to support the work of researchers, scientists, and drug development professionals in leveraging the full potential of this important chemical intermediate.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 40075, m-Phenoxybenzyl cyanide. [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Phenoxybenzyl Bromide
Introduction: The Pivotal Role of a Key Intermediate
3-Phenoxybenzyl bromide (CAS 51632-16-7), a bifunctional molecule featuring a phenoxy group and a reactive benzyl bromide moiety, serves as a cornerstone in the synthesis of a multitude of high-value organic compounds.[1] Its structural attributes make it a prized intermediate, particularly in the agrochemical industry for the manufacture of synthetic pyrethroid insecticides, and increasingly, as a versatile building block in the complex landscape of pharmaceutical and drug development.[2][3] The precise understanding and control of its physical properties are not merely academic exercises; they are critical parameters that dictate reaction conditions, purification strategies, and the ultimate yield and purity of the final product.
This guide provides an in-depth exploration of the core physical characteristics of 3-phenoxybenzyl bromide. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, provide field-proven methodologies for their determination, and offer insights grounded in years of practical application. For the discerning researcher, scientist, or drug development professional, a mastery of these fundamentals is indispensable for efficient and successful synthesis campaigns.
Core Physical and Chemical Properties
3-Phenoxybenzyl bromide typically presents as a colorless to pale yellow liquid or a low-melting solid, its physical state being highly dependent on purity and ambient temperature.[1] Its benzylic bromide functionality renders it a potent lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]
Below is a consolidated table of its key physical properties, compiled from various authoritative sources. It is crucial to note that some variation in reported values may exist due to differences in measurement conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁BrO | [6] |
| Molecular Weight | 263.13 g/mol | [7] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg (Predicted) | [7] |
| 120-144 °C at 0.05 mmHg (Experimental) | ||
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [7] |
| Refractive Index (n²⁰/D) | 1.606 (Predicted) | [7] |
| Flash Point | 130.2 ± 24.3 °C (Predicted) | [7] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [7] |
| Solubility | Soluble in common organic solvents | [1][6] |
Spectroscopic and Analytical Characterization
The unequivocal identification and purity assessment of 3-phenoxybenzyl bromide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For 3-phenoxybenzyl bromide, we expect to see distinct signals for the benzylic protons (CH₂Br), which would appear as a singlet, and a complex series of multiplets in the aromatic region corresponding to the protons of the two phenyl rings. The chemical shift of the benzylic protons is significantly influenced by the adjacent electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. We would anticipate signals for the benzylic carbon, and a set of signals for the aromatic carbons, with their chemical shifts influenced by the ether linkage and the bromine substitution.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the presence of key functional groups. For 3-phenoxybenzyl bromide, characteristic absorption bands would include:
-
C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹).
-
C-H stretching vibrations for the benzylic CH₂ group (typically just below 3000 cm⁻¹).
-
C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
C-O stretching vibration of the ether linkage.
-
C-Br stretching vibration , which typically appears in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-phenoxybenzyl bromide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, we would expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
Experimental Protocols for Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of key physical properties of 3-phenoxybenzyl bromide. The rationale behind each step is explained to provide a deeper understanding of the process.
Boiling Point Determination (Micro-scale Method)
The determination of the boiling point is a fundamental technique for assessing the purity of a liquid. The micro-scale method is particularly useful when working with small quantities of material.[8][9][10][11]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.
Step-by-Step Protocol:
-
Sample Preparation: Place a few drops of 3-phenoxybenzyl bromide into a small test tube or a melting point capillary tube sealed at one end.
-
Capillary Insertion: Insert a smaller, inverted capillary tube (sealed at one end) into the sample.
-
Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).
-
Observation: Heat the bath gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary.
-
Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.
-
Correction: For precise work, the observed boiling point should be corrected for atmospheric pressure.
Causality Behind Experimental Choices: The use of an inverted capillary tube creates a small, enclosed space where the vapor pressure of the sample can equilibrate with the external pressure. The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. As the apparatus cools, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.
Caption: Logical workflow for determining the solubility of a compound.
Safe Handling and Storage
As a benzylic bromide, 3-phenoxybenzyl bromide is a lachrymator and an irritant. [4][5][12][13][14]Therefore, stringent safety precautions are mandatory.
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Agrochemicals
The utility of 3-phenoxybenzyl bromide stems from the reactivity of the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 3-phenoxybenzyl moiety into a target molecule.
-
Pyrethroid Synthesis: This is the most prominent application of 3-phenoxybenzyl bromide. It serves as the alcohol-derived portion of many synthetic pyrethroids, such as permethrin, cypermethrin, and deltamethrin. [2][3][15][16][17]The 3-phenoxybenzyl group is crucial for the insecticidal activity of these compounds.
-
Pharmaceutical Intermediates: The phenoxy group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [18]3-Phenoxybenzyl bromide provides a convenient starting point for the synthesis of more complex drug candidates containing this pharmacophore. Its ability to participate in the formation of new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for lead optimization and the construction of diverse chemical libraries.
Conclusion
3-Phenoxybenzyl bromide is a chemical intermediate of significant industrial and research importance. A thorough understanding of its physical properties is paramount for its safe and effective use. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination, grounded in the principles of sound scientific practice. By mastering these fundamentals, researchers and developers can unlock the full potential of this versatile building block in their synthetic endeavors.
References
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Spectroscopic Blueprint of 1-(Bromomethyl)-3-phenoxybenzene: An In-depth Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the spectral data for 1-(bromomethyl)-3-phenoxybenzene (CAS No. 51632-16-7). By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the unambiguous identification and quality control of this important chemical intermediate.
Introduction
This compound, a key building block in organic synthesis, possesses a unique molecular architecture comprising a bromomethyl group and a phenoxy group attached to a central benzene ring. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which, when expertly interpreted, provides invaluable insights into its electronic and structural properties. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound, offering a blend of theoretical principles and practical interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and concise analysis of the spectral data, the following atom numbering convention will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, providing key information about neighboring functional groups.
Experimental Protocol
A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard, is prepared. The ¹H NMR spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.41 - 6.90 | Multiplet | 9H | Aromatic Protons (H2, H4, H5, H6, H2', H3', H4', H5', H6') |
| 4.40 | Singlet | 2H | Methylene Protons (-CH₂Br) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region.
-
Aromatic Region (δ 7.41 - 6.90 ppm): The complex multiplet in this downfield region corresponds to the nine aromatic protons on the two benzene rings. The overlapping signals arise from the various electronic environments of these protons. Protons on the phenoxy-substituted ring and the bromomethyl-substituted ring experience slightly different shielding effects, leading to a complex splitting pattern.
-
Aliphatic Region (δ 4.40 ppm): The sharp singlet at approximately 4.40 ppm is characteristic of the two methylene protons of the bromomethyl (-CH₂Br) group.[1] The downfield shift from a typical aliphatic C-H is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Experimental Protocol
The ¹³C NMR spectrum is typically recorded on the same NMR spectrometer as the ¹H NMR, using a solution of the compound in a deuterated solvent like CDCl₃. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C3, C1' (Aromatic C-O) |
| ~140 | C1 (Aromatic C-CH₂) |
| ~130 - 118 | Aromatic CH carbons |
| ~33 | -CH₂Br |
(Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The assignments are based on typical chemical shift ranges for similar functional groups.)
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a number of distinct signals corresponding to the different carbon environments in the molecule.
-
Aromatic Region (δ ~157 - 118 ppm): The signals in the downfield region are characteristic of the sp²-hybridized carbon atoms of the two aromatic rings. The carbons directly attached to the oxygen atom (C3 and C1') are expected to be the most downfield due to the deshielding effect of the electronegative oxygen. The carbon attached to the bromomethyl group (C1) will also be downfield. The remaining aromatic CH carbons will resonate in the typical range of 118-130 ppm.
-
Aliphatic Region (δ ~33 ppm): The signal in the upfield region corresponds to the sp³-hybridized carbon of the bromomethyl (-CH₂Br) group. The attachment to the electronegative bromine atom causes a significant downfield shift compared to an unsubstituted methyl group.
III. Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a thin film is cast on a single salt plate.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1580, ~1480 | Strong | Aromatic C=C stretching |
| ~1240 | Strong | Aryl-O-C asymmetric stretch |
| ~690, ~750 | Strong | Aromatic C-H out-of-plane bending |
| ~1210 | Medium | CH₂ wag |
| ~600 | Medium | C-Br stretch |
(Note: These are predicted absorption bands based on characteristic functional group frequencies.)
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
-
Aromatic C-H Stretching: The absorption band around 3060 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretching: The strong absorptions at approximately 1580 cm⁻¹ and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
Aryl Ether C-O Stretching: A strong, prominent band around 1240 cm⁻¹ is a key indicator of the asymmetric C-O-C stretching of the aryl ether linkage.
-
Aromatic C-H Bending: The strong bands in the fingerprint region, typically around 690 cm⁻¹ and 750 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions can provide information about the substitution pattern of the benzene rings.
-
C-Br Stretching: The absorption in the lower frequency region, around 600 cm⁻¹, can be attributed to the stretching vibration of the carbon-bromine bond.
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 262/264 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 183 | High | [M - Br]⁺, Loss of Bromine radical |
| 93 | Moderate | [C₆H₅O]⁺, Phenoxy cation |
| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |
(Note: The fragmentation pattern is predicted based on the structure and known fragmentation pathways of similar compounds.)
Interpretation of the Mass Spectrum
The mass spectrum of this compound would exhibit several key features:
-
Molecular Ion Peak ([M]⁺): A pair of peaks at m/z 262 and 264, with approximately equal intensity, would represent the molecular ion. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.
-
Loss of Bromine ([M - Br]⁺): The base peak in the spectrum is expected to be at m/z 183, corresponding to the loss of a bromine radical from the molecular ion. This results in the formation of a stable benzylic carbocation.
-
Phenoxy Cation ([C₆H₅O]⁺): A significant peak at m/z 93 can be attributed to the phenoxy cation, formed by cleavage of the ether bond.
-
Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77 is characteristic of the phenyl cation, arising from the fragmentation of the phenoxy group.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the characterization of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the compound's identity and purity. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize this important chemical intermediate in their synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][2]
-
SpectraBase. Benzene, 1-(bromomethyl)-3-phenoxy-. Wiley-VCH GmbH. [Link]
-
NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-phenoxy-. National Institute of Standards and Technology. [Link][3][4]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(Bromomethyl)-3-phenoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(Bromomethyl)-3-phenoxybenzene (CAS: 51632-16-7), a common intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into the theoretical prediction of the spectrum, including chemical shifts and spin-spin coupling, compare these predictions with experimental data, and provide a detailed, field-proven protocol for data acquisition. The guide emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the methodology and interpretation.
Introduction: The Molecule and the Method
This compound, also known as m-phenoxybenzyl bromide, is a bifunctional organic molecule featuring a reactive benzylic bromide and a diphenyl ether moiety.[1][2] Its structure presents a rich and informative ¹H NMR spectrum, making it an excellent case study for applying the principles of NMR spectroscopy in structural verification.
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of a compound.[3] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the electronic environment of each unique proton in the molecule, revealing information about its connectivity and spatial arrangement. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, transforming a complex dataset into a clear structural confirmation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. This compound has two distinct aromatic rings and a benzylic methylene group, leading to several unique proton environments.
The diagram below illustrates the molecular structure with a systematic numbering scheme for the proton environments that will be used throughout this guide.
Caption: Molecular structure of this compound with proton labeling.
-
Benzylic Protons (Hα): The two protons on the methylene group attached to the bromine.
-
Ring A Protons (H₂, H₄, H₅, H₆): The four protons on the benzene ring bearing the substituents.
-
Ring B Protons (H₂', H₃', H₄', H₅', H₆'): The five protons on the terminal phenoxy ring.
Predicted ¹H NMR Spectral Analysis
Based on established principles of chemical shifts and coupling constants, we can predict the key features of the spectrum.[4][5]
Benzylic Protons (Hα)
-
Chemical Shift (δ): These protons are in a benzylic position (~2.3 ppm) and are directly attached to a carbon bearing an electronegative bromine atom. Both factors cause significant deshielding, shifting the signal downfield. The expected chemical shift is in the range of 4.4 - 4.6 ppm .[6] This is consistent with experimental data for benzyl bromide itself, which shows a signal at 4.44 ppm.[7]
-
Multiplicity: The two Hα protons are chemically equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet (s) .
-
Integration: This signal will integrate to 2H .
Aromatic Protons (Rings A & B)
The nine aromatic protons are expected to resonate in the typical aromatic region of 6.8 - 7.5 ppm .[5] The electron-donating nature of the ether oxygen and the electron-withdrawing effects of the bromomethyl group and the second aromatic ring will create a complex and overlapping series of signals.
-
Ring A (Substituted Ring):
-
H₂ & H₆: These protons are ortho to the phenoxy group and will be influenced by both substituents. H₂ is also meta to the -CH₂Br group, while H₆ is ortho to it. This difference in proximity to the electron-withdrawing group makes them non-equivalent.
-
H₄: This proton is para to the phenoxy group and ortho to the -CH₂Br group.
-
H₅: This proton is meta to both substituents.
-
Splitting: Due to the 1,3- (meta) substitution pattern, we expect a complex set of multiplets. The coupling will be governed by ortho-coupling (³J ≈ 7-9 Hz), meta-coupling (⁴J ≈ 2-3 Hz), and para-coupling (⁵J ≈ 0-1 Hz).[8][9]
-
-
Ring B (Phenoxy Ring):
-
This ring behaves as a monosubstituted benzene ring with an electron-donating ether substituent.
-
H₂' & H₆' (ortho): These will be the most shielded protons of this ring, appearing further upfield.
-
H₃' & H₅' (meta): These will be shifted slightly downfield from the ortho protons.
-
H₄' (para): This proton will be in an electronic environment similar to the meta protons.
-
Splitting: The signals for Ring B will likely appear as two or three overlapping multiplets.
-
Given the small differences in chemical shifts and the multiple coupling interactions, the entire aromatic region for a standard spectrum (e.g., 400 MHz) is often observed as a single, complex multiplet (m) integrating to 9H .[10]
Summary of Predicted Spectrum
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| Hα (-CH₂Br) | 4.4 - 4.6 | Singlet (s) | N/A | 2H |
| Aromatic (H₂-H₆, H₂'-H₆') | 6.8 - 7.5 | Multiplet (m) | Ortho, Meta, Para couplings | 9H |
Experimental Spectrum: Validation of the Structure
Published experimental data for this compound, typically recorded in deuterated chloroform (CDCl₃), aligns excellently with our predictions.
-
¹H NMR (CDCl₃): δ 4.4 (s, 2H), 6.9-7.41 (m, 9H). [10]
-
Another report shows: ¹H NMR (CDCl₃): δ 4.25 (s, 2H), 6.07-7.45 (m, 9H). [10]
The key features are:
-
A singlet at ~4.25-4.4 ppm integrating to 2H, which is the definitive signature of the benzylic -CH₂Br group.
-
A complex multiplet between ~6.9-7.45 ppm integrating to 9H, confirming the presence of the nine protons distributed across the two aromatic rings.
The slight variation in reported chemical shifts can be attributed to differences in sample concentration, instrument calibration, or minor temperature fluctuations. The congruence between the predicted and experimental data provides strong evidence for the successful synthesis and purity of the target compound.
Experimental Protocol for Data Acquisition
This section provides a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
Causality: The goal is to prepare a homogeneous solution of the analyte in a deuterated solvent at a concentration suitable for detection without causing signal broadening.
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Justification: CDCl₃ is an excellent choice as it is a versatile solvent for a wide range of organic compounds, is relatively inexpensive, and has a single residual proton peak (CHCl₃) at a well-known chemical shift (δ ≈ 7.26 ppm) that typically does not interfere with the aromatic signals of the analyte.[6]
-
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) or rely on the residual solvent peak for referencing.
-
Justification: TMS is the universally accepted reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness and its 12 equivalent protons producing a single, sharp signal away from most other organic proton signals.[5]
-
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
Causality: The acquisition parameters are chosen to maximize signal-to-noise while ensuring the data is quantitative and free from artifacts. The workflow below is based on a standard 400 MHz spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.
-
Tuning and Matching: The probe is tuned to the ¹H frequency (~400 MHz) to ensure efficient transfer of radiofrequency power.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peak shapes.
-
Parameter Setup:
-
Number of Scans (ns): Set to 16. This is usually sufficient for a sample of this concentration to achieve excellent signal-to-noise.
-
Relaxation Delay (d1): Set to 5 seconds. Justification: A longer delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is critical for obtaining accurate integrations.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Pulse Width: Use a calibrated 90° pulse.
-
-
Acquisition: Start the experiment to acquire the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.
-
Integration: The area under each signal is calculated. Set the integral of the benzylic singlet at ~4.4 ppm to 2.00. The aromatic multiplet should then integrate to approximately 9.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
Troubleshooting and Advanced Analysis
Potential Impurities
-
Starting Material (m-Phenoxytoluene): If the bromination reaction is incomplete, the starting material may be present. This would be indicated by a sharp singlet around δ 2.3-2.4 ppm corresponding to the benzylic methyl (-CH₃) group.
-
Dibrominated Product (1-(Dibromomethyl)-3-phenoxybenzene): Over-bromination can lead to the formation of the dibrominated species.[11] This impurity would exhibit a singlet for its methine proton (-CHBr₂) significantly further downfield, likely around δ 6.5-6.7 ppm .
-
Solvent Peaks: Residual non-deuterated solvents from the reaction or purification steps (e.g., hexane, ethyl acetate) may appear in the upfield region (δ 0-2 ppm).
Advanced 2D NMR for Unambiguous Assignment
While ¹H NMR is sufficient for structural confirmation, the overlapping aromatic signals cannot be individually assigned. For complete and unambiguous assignment, 2D NMR experiments are required.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show correlations between adjacent protons in the aromatic rings, helping to trace the connectivity within each ring system.
Caption: Conceptual COSY correlations for the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of each protonated carbon in the ¹³C spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint for its molecular structure. The two key diagnostic signals—the benzylic singlet at ~4.4 ppm and the aromatic multiplet at ~7.2 ppm—provide unequivocal evidence of the compound's identity. By understanding the theoretical basis for the spectrum and employing a rigorous experimental protocol, researchers can confidently use ¹H NMR for structural verification and purity assessment in their synthetic workflows. This guide provides the foundational knowledge and practical steps necessary to achieve that confidence.
References
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Fiveable. (n.d.). Meta-Substituted Benzenes Definition. Organic Chemistry Key Term. Retrieved from [Link]
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Perera, S. A., & Bartlett, R. J. (1996). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 34(10), 785-794. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(Bromomethyl)-3-phenoxybenzene
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(bromomethyl)-3-phenoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis of this compound.
Introduction
This compound (also known as 3-phenoxybenzyl bromide) is a bifunctional molecule featuring a bromomethyl group and a phenoxy ether linkage on a central benzene ring.[1] This unique combination of functional groups makes it a versatile building block. Understanding its chemical structure with high fidelity is paramount for quality control and reaction monitoring. ¹³C NMR spectroscopy offers a powerful, non-destructive technique to elucidate the carbon skeleton of the molecule, providing unambiguous information about the number and chemical environment of each carbon atom.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
Due to the absence of a publicly available, assigned experimental spectrum, this guide will utilize established principles of ¹³C NMR spectroscopy and predictive algorithms to generate and interpret a theoretical spectrum. The chemical shift of each carbon atom is influenced by the electronic environment, which is primarily dictated by the hybridization of the carbon and the inductive and resonance effects of its neighboring substituents.
The structure of this compound presents a unique set of substituent effects on the two aromatic rings. The bromomethyl group (-CH₂Br) is an electron-withdrawing group due to the electronegativity of the bromine atom. The phenoxy group (-OPh) is generally considered an electron-donating group due to the resonance of the oxygen lone pairs with the aromatic ring, although the oxygen atom itself is electronegative.
Predicted ¹³C NMR Chemical Shifts
Based on established substituent effects and data from similar compounds, the predicted ¹³C NMR chemical shifts for this compound are presented below. The numbering scheme used for the assignment is as follows:
Caption: Structure and numbering scheme for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C1 | ~140 | Aromatic carbon attached to the electron-withdrawing bromomethyl group. |
| C2 | ~122 | Aromatic CH ortho to the bromomethyl group. |
| C3 | ~158 | Aromatic carbon attached to the electron-donating phenoxy group. |
| C4 | ~118 | Aromatic CH ortho to the phenoxy group and para to the bromomethyl group. |
| C5 | ~130 | Aromatic CH para to the phenoxy group. |
| C6 | ~119 | Aromatic CH ortho to the phenoxy group. |
| **C7 (CH₂) ** | ~33 | Methylene carbon attached to an electronegative bromine atom. |
| C1' | ~157 | Aromatic carbon of the phenoxy group directly attached to the ether oxygen. |
| C2'/C6' | ~120 | Aromatic CHs ortho to the ether linkage. |
| C3'/C5' | ~130 | Aromatic CHs meta to the ether linkage. |
| C4' | ~124 | Aromatic CH para to the ether linkage. |
Spectral Analysis and Interpretation
The predicted ¹³C NMR spectrum of this compound is expected to exhibit 11 distinct signals, as all carbon atoms are in unique chemical environments.
Caption: Predicted ¹³C NMR Spectral Regions and Connectivity.
-
Downfield Region (155-160 ppm): The two most downfield signals are assigned to the carbons directly attached to the oxygen atom (C3 and C1'). These carbons experience significant deshielding due to the electronegativity of oxygen.
-
Aromatic Region (115-145 ppm): The remaining eight aromatic carbons will resonate in this region. Their precise chemical shifts are a result of the combined electronic effects of the bromomethyl and phenoxy substituents.
-
Upfield Region (30-35 ppm): A single peak in this region is attributed to the methylene carbon (C7) of the bromomethyl group. The attachment to the electronegative bromine atom shifts this signal downfield compared to a typical methyl group.
Experimental Protocol
The following section outlines a detailed, field-proven methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak (a triplet at approximately 77.16 ppm).
-
Sample Concentration: Prepare a solution of approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Caption: Experimental workflow for ¹³C NMR data acquisition.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to optimize homogeneity and minimize line broadening.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment.
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required) and peak picking.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists can confidently utilize this powerful analytical technique for structural verification and quality control in their drug development and chemical synthesis endeavors. The provided analysis of the predicted spectrum serves as a robust guide for interpreting experimental data.
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Foreword: Deconstructing a Key Synthetic Intermediate
An In-depth Technical Guide to the Mass Spectrometry of 3-Phenoxybenzyl Bromide
3-Phenoxybenzyl bromide is a pivotal intermediate in the synthesis of numerous commercial products, most notably the Type I and Type II pyrethroid insecticides which are synthetic derivatives of naturally occurring pyrethrins.[1] Its accurate identification and characterization are paramount for process chemistry, quality control, and environmental monitoring. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. This guide moves beyond a simple recitation of spectral data, offering a deep mechanistic exploration of the molecule's behavior under common ionization techniques. We will dissect the fragmentation patterns, explain the underlying chemical principles, and provide a robust, field-tested protocol for its analysis, empowering researchers to not only identify this compound but to understand its mass spectral signature on a fundamental level.
The Analyte: Physicochemical Context of 3-Phenoxybenzyl Bromide
Before delving into the mass spectrometry, understanding the molecule's structure is essential as it dictates the fragmentation pathways.
-
Structure: 3-Phenoxybenzyl bromide consists of a diphenyl ether moiety linked to a bromomethyl group. The key structural features influencing its mass spectrum are:
-
The relatively weak C-Br bond.
-
The stable benzyl and phenyl ring systems.
-
The ether linkage (C-O-C).
-
The presence of two stable bromine isotopes, 79Br and 81Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[2]
-
This isotopic signature is a powerful diagnostic tool, as any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity.[2][3]
Ionization & Fragmentation: The Core of the Mass Spectrum
For a semi-volatile and thermally stable molecule like 3-phenoxybenzyl bromide, Electron Ionization (EI) is the most common and informative ionization technique, typically performed at a standard energy of 70 eV. EI is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[3][4]
Electron Ionization (EI) Mass Spectrum Analysis
Upon entering the EI source, the molecule loses an electron to form a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield more stable daughter ions.[4] The resulting mass spectrum is a unique fingerprint of the molecule.
The molecular ion of 3-phenoxybenzyl bromide (C₁₃H₁₁BrO) has a nominal mass of 262/264 u. The most probable fragmentation pathways are detailed below.
Table 1: Principal Ions in the EI Mass Spectrum of 3-Phenoxybenzyl Bromide
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Mechanistic Origin & Commentary |
| 262 / 264 | [C₆H₅OCH₂C₆H₄Br]•+ | [C₁₃H₁₁BrO]•+ | Molecular Ion (M•+) . The characteristic M/M+2 doublet confirms the presence of one bromine atom. Its observation depends on instrumental conditions but is typically of low abundance due to facile fragmentation. |
| 183 | [C₆H₅OCH₂C₆H₄]⁺ | [C₁₃H₁₁O]⁺ | Base Peak . Formed by the loss of a bromine radical (•Br). This is the most favorable fragmentation due to the formation of a highly stable benzyl-type carbocation, resonance-stabilized across the diphenyl ether system. |
| 169 | [C₆H₅OC₆H₄]⁺ | [C₁₂H₉O]⁺ | Loss of a bromomethyl radical (•CH₂Br). Cleavage of the benzylic C-C bond. |
| 152 | [C₁₂H₈]•+ | [C₁₂H₈]•+ | Loss of H₂O from the m/z 170 ion or CO from the m/z 183 ion, followed by rearrangement to a stable dibenzofuran-like structure. |
| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Phenoxy cation, resulting from cleavage of the ether bond. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a very common fragment for aromatic compounds, arising from cleavage of the ether bond. |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Arises from the loss of a carbonyl group (CO) from the phenoxy cation (m/z 93). |
Visualizing the Fragmentation Cascade
The logical relationships between the parent ion and its major fragments can be visualized as a fragmentation pathway. This diagram illustrates the primary cleavages that give rise to the characteristic peaks in the spectrum.
Caption: EI fragmentation pathway of 3-phenoxybenzyl bromide.
Experimental Protocol: A Validated GC-MS Methodology
This section provides a robust, step-by-step protocol for the analysis of 3-phenoxybenzyl bromide using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be self-validating through the inclusion of quality control checks.
Materials and Reagents
-
Analyte Standard: 3-Phenoxybenzyl bromide (≥98% purity).
-
Solvent: Acetone or Ethyl Acetate, pesticide residue grade or equivalent.
-
GC-MS System: A standard Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[5][6]
-
GC Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, TG-5SilMS).[7]
Standard Preparation
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of 3-phenoxybenzyl bromide standard and dissolve in 10 mL of ethyl acetate in a Class A volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the primary stock solution with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the working standard.
GC-MS Instrument Parameters
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Carrier Gas | Helium, constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating a reproducible fragmentation library. |
| EI Energy | 70 eV | Universal standard for EI, ensures comparability with spectral libraries (e.g., NIST). |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150 °C | Standard operating temperature for stable performance. |
| Acquisition Mode | Full Scan | Collects all fragment data for definitive identification. |
| Scan Range | m/z 40-450 | Covers the molecular ion and all significant fragments. |
Quality Control & System Validation
-
Solvent Blank: Inject a solvent blank at the beginning of the sequence to ensure no system contamination.
-
Tuning: Perform an instrument autotune prior to analysis to ensure mass accuracy and resolution meet manufacturer specifications.
-
Calibration Check: Run a mid-level calibration standard every 10-15 samples to verify instrument response stability. The response should be within ±15% of the initial calibration.
Data Analysis Workflow
The analysis workflow ensures accurate identification and quantification.
Caption: GC-MS data analysis workflow for 3-phenoxybenzyl bromide.
Alternative Ionization: Considerations for LC-MS
While GC-MS is the workhorse for this analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used.[8] ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[9][10][11]
-
Applicability: LC-MS would be the method of choice if 3-phenoxybenzyl bromide is part of a broader screen of more polar or thermally labile compounds, such as its degradation products (e.g., 3-phenoxybenzoic acid).[12]
-
Expected Ions: In ESI, one would expect to see adducts such as [M+Na]⁺ or [M+NH₄]⁺ rather than the radical cation M•+. In-source fragmentation can be induced to generate some fragment ions for confirmation, but the pattern will be different and generally less extensive than with EI.
Conclusion
The mass spectrometry of 3-phenoxybenzyl bromide is defined by predictable and highly informative fragmentation behavior under Electron Ionization. The stability of the benzyl cation resulting from the loss of the bromine atom makes the ion at m/z 183 the characteristic base peak, serving as an excellent target for selective ion monitoring (SIM) for enhanced sensitivity. The isotopic signature of bromine provides an unequivocal confirmation of its presence in the molecular ion and any bromine-containing fragments. The GC-MS protocol outlined here provides a robust framework for the reliable identification and quantification of this important chemical intermediate, ensuring data integrity for researchers and drug development professionals.
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Shimadzu Corporation. (2014). Multi-residue analysis of pyrethroids in soil and sediment using QuEChERS by LC/MS/MS ASMS 2014 TP. [Online]. Available: [Link]
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Hladik, M. L., Smalling, K. L., & Kuivila, K. M. (2009). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey Techniques and Methods 5–C2. [Online]. Available: [Link]
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K-Y, T., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Online]. Available: [Link]
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Stability and reactivity of 1-(Bromomethyl)-3-phenoxybenzene
An In-depth Technical Guide to the Stability and Reactivity of 1-(Bromomethyl)-3-phenoxybenzene
Abstract
This compound, also known as 3-phenoxybenzyl bromide, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a stable phenoxy ether linkage, makes it a versatile electrophilic building block for the introduction of the 3-phenoxybenzyl moiety. This guide provides a comprehensive technical overview of its physicochemical properties, stability profile, core reactivity, and established synthetic protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with mechanistic details to explain the causality behind its chemical behavior and application. All protocols and safety information are grounded in authoritative sources to ensure scientific integrity and promote safe laboratory practices.
Core Physicochemical & Structural Characteristics
This compound is a liquid at room temperature, typically appearing as a colorless to light yellow oil.[1][2] Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51632-16-7 | [3][4] |
| Molecular Formula | C₁₃H₁₁BrO | [1][3][5] |
| Molecular Weight | 263.13 g/mol | [1][3][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide | [3][6] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Boiling Point | 331.1 °C at 760 mmHg; 112 °C (pressure not specified); 52 °C at 0.4 mmHg | [2][4][5] |
| Density | ~1.4 g/cm³ | [5][] |
| Flash Point | 130 °C | [2] |
Synthesis Pathways: A Tale of Two Precursors
The preparation of this compound is typically achieved via two primary and efficient routes, starting from either m-phenoxytoluene or 3-phenoxybenzyl alcohol. The choice of precursor dictates the necessary reagents and reaction mechanism.
Pathway A: Radical Bromination of m-Phenoxytoluene
This is the most direct approach, leveraging the enhanced reactivity of the benzylic protons on the methyl group. The mechanism proceeds via a free-radical chain reaction.
-
Causality: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator, such as Azo-bis(isobutyronitrile) (AIBN), is required to kickstart the reaction upon heating.[1]
Caption: Key synthetic routes to this compound.
Experimental Protocol (Pathway A):
-
A solution of m-(phenoxy)toluene (20 mmol) in carbon tetrachloride (45 mL) is prepared in a round-bottom flask.[1]
-
N-bromosuccinimide (30 mmol) and AIBN (15 mg) are added to the solution.[1]
-
The reaction mixture is heated to reflux and maintained for 3 hours.[1]
-
After cooling to room temperature, the mixture is placed in an ice bath to precipitate succinimide by-product.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by chromatography.[1]
Pathway B: Nucleophilic Substitution of 3-Phenoxybenzyl Alcohol
This method involves the conversion of a benzylic alcohol to the corresponding bromide using a phosphorus-based brominating agent.
-
Causality: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. The reaction is typically run at 0°C to control its exothermic nature.[1]
Experimental Protocol (Pathway B):
-
3-Phenoxybenzyl alcohol (10.0 mmol) is dissolved in anhydrous dichloromethane (18.7 mL) and cooled to 0 °C in an ice bath.[1]
-
A solution of phosphorus tribromide (3.80 mmol) in dichloromethane (4.7 mL) is added dropwise to the cooled alcohol solution.[1]
-
The reaction is allowed to warm to room temperature while stirring for 30 minutes.[1]
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent like ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.[1]
-
Purification by flash chromatography (e.g., hexane/ethyl acetate eluent) yields the final product as a colorless oil.[1]
Reactivity Profile: The Electrophilic Nature of a Benzylic Bromide
The reactivity of this compound is dominated by the chemistry of the benzylic C-Br bond. The bromine atom is an excellent leaving group, and the adjacent benzene ring provides electronic stabilization to the transition state of substitution reactions.
Core Reactivity: Nucleophilic Substitution
This compound is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide range of nucleophiles. The benzylic position can stabilize a developing positive charge, allowing for facile displacement of the bromide ion.
Caption: General mechanism for nucleophilic substitution reactions.
Exemplary Reactions:
-
Ether Synthesis: Reaction with alkoxides or phenoxides (e.g., 4-hydroxybenzaldehyde in the presence of a base) yields ethers. This is a cornerstone reaction in building larger, complex molecules.[8]
-
Azide Formation: Treatment with sodium azide (NaN₃) in a polar aprotic solvent like DMSO efficiently produces 1-(azidomethyl)-3-phenoxybenzene.[1] This azide can be further transformed, for instance, into an amine via reduction.
-
Amine Alkylation: Primary and secondary amines will readily displace the bromide to form secondary and tertiary amines, respectively. This is a common strategy in the synthesis of pharmaceutical analogues.
Stability, Storage, and Handling
While stable under recommended storage conditions, this compound is a hazardous chemical requiring careful handling.[9][10]
Chemical Stability and Incompatibilities
-
Stability: The compound is stable under normal, ambient conditions.[9][10] However, vapor/air mixtures can be explosive if intensely heated.
-
Incompatible Materials: It should be stored away from strong oxidizing agents, amines, and bases.[9][10] These substances can trigger vigorous and potentially hazardous substitution or elimination reactions.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides, including bromine.[10]
Recommended Storage Protocol
-
Store in a tightly closed, suitable container.[9]
-
Keep in a dry, cool, and well-ventilated place. A designated corrosives area is recommended.
-
For long-term stability, storage in a cool, dark place at temperatures below 15°C is advised.[2]
Applications in Drug Discovery & Development
The primary utility of this compound is as a synthon for installing the 3-phenoxybenzyl group. This structural motif is present in numerous biologically active compounds. A key application is demonstrated in the synthesis of novel G-quadruplex ligands as potential antimalarial agents. In this context, a related dibromo-analogue, 1,3-bis(bromomethyl)benzene, is reacted with 4-hydroxybenzaldehyde in a Williamson ether synthesis to create a complex molecular scaffold.[8] This reaction is directly analogous to the reactivity of this compound and perfectly illustrates its role as a key intermediate in constructing complex drug candidates.
Hazard Identification and Safety Protocols
This chemical is classified as hazardous and corrosive.[3][9] Adherence to strict safety protocols is mandatory.
GHS Hazard Classification
| Hazard Statement | Classification | Source(s) |
| H314 | Causes severe skin burns and eye damage | [3] |
| H302 | Harmful if swallowed | [3] |
| H312 | Harmful in contact with skin | [3] |
| H332 | Harmful if inhaled | [10] |
| H335 | May cause respiratory irritation |
Mandatory Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin exposure.[9]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Handling: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[11]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[9][10]
First-Aid Measures
-
Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9][10]
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Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-3-phenoxybenzene
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 1-(Bromomethyl)-3-phenoxybenzene (CAS No. 51632-16-7), a versatile benzyl bromide derivative utilized in chemical synthesis. Drawing from established safety data and field-proven insights, this document details the compound's inherent hazards, outlines robust procedures for risk mitigation, and provides clear, actionable guidance for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices. Protocols for personal protective equipment (PPE), storage, spill management, and waste disposal are presented, supported by visual aids and authoritative references to ensure scientific integrity and promote a culture of safety.
Introduction and Chemical Profile
This compound, also known as 3-phenoxybenzyl bromide, is a liquid organic compound with the molecular formula C₁₃H₁₁BrO.[1][2] Its structure, featuring a reactive benzylic bromide functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, the same chemical reactivity that makes it useful also necessitates stringent safety precautions. This guide is predicated on the principle that understanding the chemical's properties is fundamental to anticipating and mitigating its risks.
The benzylic bromide moiety is a potent alkylating agent and a lachrymator, properties that are central to its hazard profile. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which underscores the need to prevent direct exposure. Its lachrymatory nature causes intense irritation to the eyes and respiratory tract.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51632-16-7 | [1] |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| Molecular Weight | 263.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 130.2 ± 24.3 °C | [2] |
| Density | ~1.4 g/cm³ | [2] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the cornerstone of its safe handling. The primary risks stem from its corrosivity, toxicity, and reactivity.[1]
2.1. Health Hazards:
According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic and corrosive.[1][4] Exposure can cause severe health effects:
-
Skin Contact: Causes severe skin burns and damage.[1][4] As a benzylic bromide, it can readily penetrate the skin and act as an alkylating agent.
-
Eye Contact: Poses a risk of serious eye damage.[1][4] Its lachrymatory properties cause immediate and intense irritation, tearing, and pain.
-
Inhalation: Toxic if inhaled, it can cause severe respiratory irritation.[1][5] Vapors can damage the mucous membranes and lead to delayed complications like pulmonary edema.[6]
-
Ingestion: Toxic if swallowed, causing burns to the gastrointestinal tract.[1][5]
2.2. Physicochemical Hazards:
While classified as a combustible liquid, it does not present an immediate fire risk under standard laboratory conditions but will burn if exposed to an ignition source.[7] More significantly, it can react with water, albeit slowly, to produce hydrogen bromide gas, which is corrosive and can generate flammable hydrogen gas upon contact with metal surfaces.[8][9]
2.3. Causality of Hazards:
The reactivity of the carbon-bromine bond in the benzylic position is the root cause of the compound's hazardous nature. This bond is susceptible to nucleophilic attack, leading to the alkylation of biological macromolecules. This reactivity also makes it incompatible with a range of substances.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, starting with engineering controls and supplemented by rigorous PPE protocols.
3.1. Engineering Controls: The First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of its vapors. The fume hood provides a physical barrier and active ventilation. An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4]
3.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is mandatory when there is a risk of splashing.[6][9] | Protects against splashes and vapors that cause severe eye damage. |
| Hand | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Double-gloving is recommended.[6][10] | Prevents skin contact, which can cause severe chemical burns.[8] Gloves must be inspected before use and changed immediately upon contamination. |
| Body | A flame-resistant lab coat, fully buttoned, with long sleeves. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[7][10] | Protects skin from accidental exposure. |
| Respiratory | Not required if work is performed within a properly functioning fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[4][8] | Prevents respiratory tract irritation and toxicity from vapor inhalation. |
Safe Storage and Handling Protocols
4.1. Storage:
Proper storage is crucial to maintain the compound's stability and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][7]
-
Container: Keep containers tightly closed to prevent moisture ingress and vapor escape.[7][8]
-
Segregation: This compound is incompatible with strong oxidizing agents, strong bases, amines, and alcohols.[4][6] It must be stored separately from these substances to prevent violent reactions. Store in a dedicated corrosives cabinet, preferably one made of or lined with polyethylene.[11][12] Do not store on metal shelves.[13]
-
Inventory Management: Minimize quantities stored in the laboratory.[14] Use a first-in, first-out system and be aware of any potential degradation over time.
4.2. Handling - A Step-by-Step Workflow:
This protocol outlines a self-validating system for handling the chemical.
-
Pre-Handling Verification:
-
Confirm the functionality of the chemical fume hood.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Verify that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available.[9]
-
Don all required PPE as specified in Table 2.
-
-
Chemical Transfer:
-
Ground and bond containers when transferring material to prevent static discharge.[9]
-
Use corrosion-resistant glassware and tools. Avoid iron, aluminum, and brass.[9]
-
Perform all transfers slowly and carefully to avoid splashing. Use secondary containment (e.g., a tray) during transport and handling.
-
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Properly doff PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[15]
-
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to emergencies is critical.
5.1. Spill Management:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.[8]
-
Control Vapors: Ensure the fume hood continues to operate to contain vapors. Remove all ignition sources.[8]
-
Contain Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[9][16] Do not use combustible materials.
-
Collect & Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[9][17]
-
Decontaminate: Clean the spill area thoroughly. A multi-step decontamination process is recommended, for example, using a detergent solution followed by a neutralizing agent if appropriate, and then a final rinse.[18]
5.2. Exposure Response:
Immediate first aid is crucial to mitigate injury.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (using a barrier device). Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4]
Waste Disposal
This compound and materials contaminated with it must be disposed of as hazardous waste.
-
Classification: As a brominated organic compound, it is classified as halogenated organic waste .[19][20]
-
Segregation: It is imperative to segregate halogenated waste from non-halogenated waste streams.[17][21] Mixing them significantly increases disposal costs and complexity.[20][21]
-
Containerization: Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".[17]
-
Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area.[10] Disposal must be handled by certified hazardous waste professionals in accordance with all local, state, and federal regulations.[4]
Conclusion
This compound is a valuable synthetic reagent, but its inherent hazards demand a disciplined and informed approach to safety. By understanding the causality of its risks—rooted in its reactive benzylic bromide structure—and implementing the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate exposure and prevent accidents. Adherence to engineering controls, consistent and correct use of PPE, and strict observance of handling, storage, and disposal procedures are not merely recommendations; they are integral components of responsible scientific practice.
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BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. (n.d.). Retrieved from [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. (2016). Retrieved from [Link]
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Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. (n.d.). Retrieved from [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. (n.d.). Retrieved from [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. (n.d.). Retrieved from [https://phc.amedd.army.mil/PHC Resource Library/TIP_55-085-1017_Hazardous_Drug_Surface_Deactivation_Decontamination_and_Cleaning_SOP_Guide.pdf]([Link] Resource Library/TIP_55-085-1017_Hazardous_Drug_Surface_Deactivation_Decontamination_and_Cleaning_SOP_Guide.pdf)
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How to store chemicals safely. Chemscape Safety Technologies via YouTube. (2024). Retrieved from [Link]
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A Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene (CAS 51632-16-7): Sourcing, Synthesis, and Application for Research and Development Professionals
Abstract This guide provides an in-depth technical overview of 1-(Bromomethyl)-3-phenoxybenzene, a versatile chemical intermediate critical to various sectors, including pharmaceuticals, agrochemicals, and materials science. Addressed to researchers, chemists, and drug development professionals, this document details the compound's chemical identity, commercial sourcing, synthesis and purification protocols, analytical quality control standards, and key applications. By explaining the causality behind methodological choices and grounding all information in authoritative sources, this guide serves as a practical resource for the effective procurement and utilization of this compound in a laboratory and process development setting.
Chapter 1: Chemical Identity and Physicochemical Profile
This compound, also widely known by its synonym 3-Phenoxybenzyl bromide, is an aromatic ether containing a highly reactive benzylic bromide moiety.[1] This reactivity makes it an excellent electrophilic building block for introducing the 3-phenoxybenzyl group into a wide range of molecular scaffolds.[1] Its identity is unequivocally established by its CAS Registry Number, 51632-16-7.[2]
Nomenclature and Synonyms
Correctly identifying this reagent is crucial to avoid procurement errors. While its IUPAC name is this compound, it is commonly referred to by several synonyms in commercial catalogs and literature.[2]
-
Common Synonyms: 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether, alpha-Bromo-3-phenoxytoluene.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are essential for planning reactions, purification procedures, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 51632-16-7 | [2] |
| Molecular Formula | C₁₃H₁₁BrO | [2] |
| Molecular Weight | 263.13 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | TCI |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | ChemSrc |
| Density | ~1.39 - 1.4 g/cm³ | TCI, ChemSrc |
| Purity (Typical) | >97.0% (GC) | TCI |
| InChIKey | UJUNUASMYSTBSK-UHFFFAOYSA-N | PubChem |
Chapter 2: Commercial Sourcing and Procurement
The quality of starting materials is paramount in research and development. For this compound, sourcing from a reputable supplier ensures high purity and batch-to-batch consistency, which is critical for reproducible results.
Identifying Reputable Suppliers
When selecting a supplier, researchers should prioritize those who provide a comprehensive Certificate of Analysis (CoA) with detailed purity assessment (e.g., GC or HPLC) and spectroscopic data (e.g., ¹H NMR) to confirm structural integrity.
Comparative Table of Commercial Suppliers
Below is a non-exhaustive list of established commercial suppliers offering this compound. Availability and specifications are subject to change.
| Supplier | Product Number | Reported Purity | Notes |
| TCI Chemicals | P2948 | >98.0% (GC) | Provides detailed specifications and safety information.[3] |
| BOC Sciences | 51632-16-7 | 95% | Offers custom synthesis and cGMP capabilities.[4] |
| Chemsrc | 51632-16-7 | 97.0% | Acts as a marketplace listing multiple suppliers. |
| Santa Cruz Biotechnology | sc-224160 | N/A | Lists the compound for proteomics research. |
| Hangzhou J&H Chemical | 51632-16-7 | N/A | Focuses on production and contract manufacturing.[5] |
The Certificate of Analysis (CoA)
A CoA is a self-validating document that guarantees the quality of the procured material. For this compound, a robust CoA should include:
-
Identifier Information: CAS number, lot number, chemical name.
-
Physical Properties: Appearance.
-
Analytical Results:
-
Purity: Determined by a quantitative method like Gas Chromatography (GC) or HPLC.
-
Identity Confirmation: ¹H NMR spectrum confirming the expected proton signals and integration. Key signals include the benzylic methylene protons (-CH₂Br) around δ 4.4 ppm and the aromatic protons from the two phenyl rings.[6]
-
Chapter 3: Synthesis and Purification Strategies
While commercially available, in-house synthesis may be required for specific research needs or large-scale campaigns. Two primary, reliable routes from common starting materials are well-documented.[6]
Overview of Synthetic Routes
The two most common laboratory-scale syntheses start from either m-phenoxytoluene via radical bromination or 3-phenoxybenzyl alcohol via nucleophilic substitution.
Caption: Common synthetic pathways to this compound.
Protocol 1: Radical Bromination of m-Phenoxytoluene
This method is effective for converting the benzylic methyl group directly into a bromomethyl group.
-
Causality: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is used as a safe and convenient source of bromine radicals. A radical initiator, such as Azo-bis(isobutyronitrile) (AIBN), is required to start the chain reaction upon heating. The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical process and prevent ionic side reactions.[6]
-
Step-by-Step Methodology: [6]
-
Dissolve m-phenoxytoluene (1.0 eq) in CCl₄ (approx. 5 mL per gram of starting material).
-
Add N-bromosuccinimide (1.5 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) for 3 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or GC-MS. The solid succinimide byproduct will float to the surface upon completion.
-
Cool the mixture in an ice bath to precipitate the succinimide byproduct.
-
Filter off the solid precipitate and wash with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil. Further purification by flash chromatography may be necessary.
-
Protocol 2: Nucleophilic Substitution of 3-Phenoxybenzyl Alcohol
This is an alternative route that converts a primary alcohol into the corresponding bromide.
-
Causality: Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. The reaction is typically run at 0°C to control its exothermicity.[6]
-
Step-by-Step Methodology: [6]
-
Dissolve 3-phenoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 9 mL per gram of alcohol) in a flask equipped with a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of PBr₃ (0.38 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ether (3x).
-
Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure product.
-
Chapter 4: Analytical Quality Control (QC)
Verifying the identity and purity of this compound upon receipt or post-synthesis is a critical, self-validating step.
Caption: A standard QC workflow for incoming chemical reagents.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Expect to see a characteristic singlet for the -CH₂Br protons at approximately δ 4.4 ppm and a complex multiplet for the 9 aromatic protons between δ 6.9-7.4 ppm.[6]
-
Gas Chromatography (GC): As the compound is thermally stable and volatile, GC is an excellent method for assessing purity. It is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for simultaneous identity confirmation. Many suppliers report purity greater than 98% by GC.
-
Mass Spectrometry (MS): MS will confirm the molecular weight. The mass spectrum should show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature. The exact mass is 261.99933 Da.
Chapter 5: Applications in Synthesis and Drug Discovery
The utility of this compound stems from its function as a potent electrophile, allowing for the covalent attachment of the 3-phenoxybenzyl moiety to various nucleophiles.[1]
Role as a Key Synthetic Building Block
The benzylic bromide is an excellent leaving group, making the compound highly susceptible to Sₙ2 reactions. This enables its use in the alkylation of:
-
Alcohols and Phenols to form ethers.
-
Amines to form secondary or tertiary amines.
-
Thiols to form thioethers.
-
Carboxylates to form esters.
This versatility makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]
Case Study: Synthesis of Etofenprox Analogs
Etofenprox is a non-ester pyrethroid insecticide that is structurally related to this compound.[7] The core of etofenprox is a 3-phenoxybenzyl ether.[7] Synthetic routes to etofenprox involve the coupling of a 3-phenoxybenzyl halide (chloride or bromide) or 3-phenoxybenzyl alcohol with the appropriate alcohol side-chain, demonstrating the industrial relevance of this structural motif.[8] The use of this compound provides a direct and reactive route for forming the critical ether linkage in molecules of this class.
Potential Applications in Chemical Biology and Proteomics
While specific, widespread use in proteomics is not heavily documented, the reagent's chemical properties make it suitable for developing chemical probes. The reactive benzylic bromide can serve as a "warhead" to covalently label nucleophilic amino acid residues (e.g., Cysteine) in proteins. This is the fundamental principle of reactivity-based protein profiling, a powerful chemoproteomic technology used in drug discovery to identify new drug targets.[9] A custom probe could be synthesized by attaching a reporter tag (like a fluorophore or biotin) to the this compound scaffold, although this remains a specialized application.
Chapter 6: Hazard Profile and Safe Handling
Due to its reactivity, this compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The compound is classified as corrosive and acutely toxic.
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosive |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Toxic |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Toxic |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Toxic |
Data sourced from PubChem and may vary by supplier.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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The 2-Oxazoline Scaffold: A Privileged Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery and development, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry.[1][2] These molecular frameworks are not merely recurring motifs but are recognized by multiple biological targets, offering a strategic advantage in the design of novel therapeutics.[3][4] Among these, the 2-oxazoline ring system stands out as a particularly versatile and powerful intermediate.[5][6] This guide provides an in-depth technical exploration of the 2-oxazoline scaffold, from its fundamental properties and synthesis to its critical applications as a chiral auxiliary and a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into the causality behind synthetic choices, present validated protocols, and offer insights into the practical application of this remarkable intermediate in pharmaceutical research.
The Concept of Privileged Scaffolds: A Paradigm in Drug Discovery
The term "privileged structure" was first introduced to describe molecular frameworks that appear in numerous drugs with diverse therapeutic applications, suggesting an inherent ability to interact with various biological receptors.[7] This is not to be confused with promiscuous compounds or Pan-Assay Interference Compounds (PAINS), which may exhibit non-specific activity.[2][3] Instead, privileged scaffolds represent an evolutionarily optimized solution for molecular recognition, providing a robust starting point for the development of new, potent, and selective ligands.[1]
The utility of privileged scaffolds lies in their capacity to serve as a template for combinatorial library synthesis, accelerating the discovery of new bioactive molecules.[1] By strategically modifying a central privileged core, chemists can rapidly generate a diverse array of compounds for high-throughput screening, significantly improving the hit rate and streamlining the path from lead identification to drug candidate.[4]
The 2-Oxazoline Ring: A Quintessential Privileged Scaffold
The 2-oxazoline is a five-membered heterocyclic ring containing both nitrogen and oxygen, and it is a prominent feature in a wide range of natural products and pharmaceuticals.[5][6][8] Its significance extends beyond its presence in bioactive molecules; it is also a cornerstone of asymmetric synthesis, where chiral 2-oxazolines function as highly effective ligands for a multitude of metal-catalyzed reactions.[6][9]
The unique electronic and steric properties of the 2-oxazoline ring contribute to its versatility. It is chemically stable under many reaction conditions, yet it can be readily transformed into other functional groups when required.[4] This combination of stability and reactivity makes it an ideal intermediate in multi-step synthetic sequences.
Logical Relationship: From Privileged Scaffolds to 2-Oxazolines
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An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene: A Strategic Reagent in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Building Block
In the intricate process of drug discovery, the selection of appropriate chemical building blocks is paramount. These reagents are the foundational components from which novel therapeutic agents are constructed. 1-(Bromomethyl)-3-phenoxybenzene, also known as m-phenoxybenzyl bromide, has emerged as a particularly valuable intermediate. Its utility stems from two core features: the highly reactive benzylic bromide handle and the medicinally significant diphenyl ether (DPE) scaffold.
The DPE motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its presence in drugs targeting diverse diseases—from cancer and inflammation to infectious diseases—highlights its unique ability to interact favorably with biological targets.[1][2] this compound provides a direct and efficient route to incorporate this crucial pharmacophore, making it an indispensable tool for the medicinal chemist.
Synthesis and Physicochemical Profile
The reliable synthesis of this compound is critical for its application. Two primary, high-yielding methods are commonly employed, starting from readily available precursors.
Physicochemical Data
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide | [3][4] |
| CAS Number | 51632-16-7 | [3] |
| Molecular Formula | C₁₃H₁₁BrO | [3] |
| Molecular Weight | 263.13 g/mol | [3] |
| Boiling Point | 331.1°C at 760 mmHg | [] |
| Density | 1.388 g/cm³ | [] |
Synthetic Methodologies
The choice of synthetic route often depends on the availability of the starting material and desired scale.
This approach utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group.
Caption: Synthesis via radical bromination of m-phenoxytoluene.
Experimental Protocol:
-
A solution of m-phenoxytoluene (20 mmol, 3.68 g) in carbon tetrachloride (45 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[6]
-
N-Bromosuccinimide (NBS, 30 mmol, 5.34 g) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN, 15 mg) are added to the solution.[6]
-
The reaction mixture is heated to reflux and maintained for 3 hours.[6]
-
After cooling to room temperature, the mixture is placed in an ice bath to precipitate the succinimide byproduct.
-
The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product as a yellow oil, which is often of sufficient purity for subsequent steps.[6]
Causality: The use of AIBN, a radical initiator, is crucial for generating a bromine radical from NBS. The reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring, leading to high selectivity for substitution at the methyl group over aromatic bromination.
This method converts a primary alcohol to the corresponding bromide using a phosphorus-based brominating agent.
Caption: Synthesis via bromination of 3-phenoxybenzyl alcohol.
Experimental Protocol:
-
3-Phenoxybenzyl alcohol (10.0 mmol, 2.09 g) is dissolved in anhydrous dichloromethane (DCM, 18.7 mL) and the solution is cooled to 0°C in an ice bath.[6]
-
A solution of phosphorus tribromide (PBr₃, 3.80 mmol, 0.35 mL) in anhydrous DCM (4.7 mL) is added dropwise to the alcohol solution.[6]
-
The reaction is allowed to warm to room temperature while stirring for 30 minutes.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated.[6]
-
Purification by flash chromatography yields the final product as a colorless oil.[6]
Trustworthiness: This protocol is a standard Appel-type reaction. The use of anhydrous solvent is critical to prevent quenching of the PBr₃ reagent. The basic workup neutralizes excess acidic reagents and byproducts.
Core Reactivity: The Electrophilic Nature of a Benzylic Bromide
The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. The bromine atom is an excellent leaving group, and the carbon to which it is attached is highly electrophilic. This facilitates nucleophilic substitution reactions with a wide range of nucleophiles.[7][8]
The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The stability of the intermediate benzylic carbocation (in Sₙ1) or the transition state (in Sₙ2) is enhanced by resonance delocalization into the adjacent aromatic ring, making the reagent significantly more reactive than a simple alkyl bromide.
Caption: General nucleophilic substitution workflow.
This reactivity allows for the facile formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of drug candidates.
Strategic Application: Installing the Diphenyl Ether Pharmacophore
The primary role of this compound in medicinal chemistry is to serve as a carrier for the m-phenoxybenzyl group. The diphenyl ether (DPE) core is a key feature in numerous approved drugs and clinical candidates.[1]
| Drug/Compound | Therapeutic Area | Significance of DPE Moiety | Reference(s) |
| Sorafenib | Anticancer (Kinase Inhibitor) | Provides optimal geometry for binding to the kinase hinge region. | [1] |
| Triclosan | Antibacterial/Antifungal | Inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme. | [1][9] |
| Nimesulide | Anti-inflammatory (COX-2 Inhibitor) | Contributes to the selective inhibition of the COX-2 enzyme. | [1] |
The DPE scaffold is not merely a passive linker. Its ether oxygen can act as a hydrogen bond acceptor, while the two phenyl rings can engage in π-stacking and hydrophobic interactions within a protein binding pocket.[10] The bent, flexible nature of the ether linkage allows the molecule to adopt multiple low-energy conformations, enabling it to adapt to the topology of a binding site.
Workflow: Synthesis of a Diphenyl Ether-Containing Amine
A common synthetic operation is the N-alkylation of a primary or secondary amine with this compound to introduce the key scaffold.
Caption: General workflow for N-alkylation using the title reagent.
Experimental Protocol (Illustrative):
-
To a solution of a heterocyclic amine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to afford the desired N-alkylated product.
This self-validating protocol uses a base to neutralize the HBr formed during the reaction, driving it to completion. The aqueous workup and chromatographic purification are standard, robust methods for isolating the target molecule.
Conclusion
This compound is more than a simple alkylating agent; it is a strategic tool that provides medicinal chemists with efficient access to the privileged diphenyl ether scaffold. Its well-defined synthesis and predictable reactivity make it a reliable component in multi-step synthetic campaigns. By understanding the causality behind its reactivity and the functional importance of the moiety it installs, researchers can leverage this reagent to accelerate the design and synthesis of next-generation therapeutics.
References
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Manhas, A., et al. (2019). Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. Current Medicinal Chemistry, 26. Retrieved from [Link]
-
ACS Publications. (2025). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 73(1), 147-158. Retrieved from [Link]
-
Salem, M. E., et al. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
ResearchGate. (n.d.). Structures of synthetic or natural DE-based drugs 1–4 (the diphenyl...). Retrieved from [Link]
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Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Drug Design, Development and Therapy. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis of Novel Phenoxybenzoyl Methane Derivatives Using Different Phenols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. Retrieved from [Link]
-
Worldofchemicals.com. (2024). Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Retrieved from [Link]
-
Impactfactor. (2018). Synthesis of Novel Phenoxybenzoyl Methane Derivatives Using Different Phenols. Retrieved from [Link]
-
International Journal of Agriculture and Biology. (n.d.). Chemical Synthesis and Toxicity of α-Cyano-3- Phenoxy Benzyl. Retrieved from [Link]
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Drug Discovery and Development. (2016). Pinpointing How New Drugs Exert Beneficial Effects. Retrieved from [Link]
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Semantic Scholar. (n.d.). Organic mechanisms : reactions, stereochemistry and synthesis. Retrieved from [Link]
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SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reactions. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-(Bromomethyl)-3-phenoxybenzene: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Bromomethyl)-3-phenoxybenzene from 3-phenoxytoluene. The synthesis is achieved via a free-radical benzylic bromination, commonly known as the Wohl-Ziegler reaction. This application note offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step laboratory protocol, safety precautions, and methods for purification and characterization of the final product. The information is tailored for researchers in organic synthesis and drug development who utilize this versatile chemical intermediate.
Introduction and Significance
This compound, also known as 3-phenoxybenzyl bromide, is a key organic intermediate. Its structural motif is prevalent in various fields, most notably as a precursor for the synthesis of synthetic pyrethroid insecticides. The molecule's utility stems from the reactive benzylic bromide group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups.
The most common and efficient method for its synthesis is the selective bromination of the methyl group of 3-phenoxytoluene. This is accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This method is highly selective for the benzylic position, minimizing undesirable aromatic ring bromination.
Reaction Mechanism: The Wohl-Ziegler Bromination
The selective bromination of the benzylic position of 3-phenoxytoluene is a classic example of a free-radical chain reaction. The process involves three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals.
-
Propagation: This is a two-step cyclic process:
-
The initiator radical abstracts a hydrogen atom from the methyl group of 3-phenoxytoluene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The C-H bond at the benzylic position is significantly weaker than the aromatic C-H bonds.
-
The newly formed benzyl radical reacts with N-Bromosuccinimide (NBS). NBS serves as a source for a constant, low concentration of molecular bromine (Br₂). The benzyl radical abstracts a bromine atom from Br₂ to form the desired product, this compound, and a bromine radical (Br•). This bromine radical then continues the chain by reacting with another molecule of 3-phenoxytoluene.
-
-
Termination: The chain reaction is terminated when any two radical species combine. Due to the very low concentration of radicals at any given time, termination steps are infrequent compared to propagation.
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| 3-Phenoxytoluene | 3586-14-9 | 184.24 | Starting material. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent. Should be recrystallized if not pure white. |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical initiator. Benzoyl peroxide can also be used. |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Anhydrous solvent. Note: Highly toxic and environmentally damaging. Safer alternatives like cyclohexane may be used. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | For quenching unreacted NBS. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent. |
| Hexane | 110-54-3 | 86.18 | For chromatography if needed. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, heating mantle, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator, TLC plates and chamber, UV lamp.
Detailed Experimental Protocol
Part A: Purification of N-Bromosuccinimide (Optional but Recommended)
Commercial NBS often has a yellow or orange color due to the presence of molecular bromine, which can lead to side reactions and lower yields. Purification is highly recommended.
-
Dissolution: Gently heat water (e.g., 100 mL for 10 g of NBS) to 90-95 °C.
-
Addition: Add the impure NBS to the hot water and stir until it is fully dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of pure NBS crystals.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. The resulting NBS should be a pure white solid.
Part B: Synthesis of this compound
This reaction should be performed in a well-ventilated fume hood.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenoxytoluene (3.68 g, 20 mmol).
-
Reagent Addition: Add 45 mL of anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Then, add recrystallized N-bromosuccinimide (NBS) (5.34 g, 30 mmol, 1.5 equiv) and a catalytic amount of AIBN (15 mg).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp or by ensuring the heating mantle provides sufficient energy. The reaction progress can be monitored by TLC.
-
Monitoring: After 3 hours of reflux, allow the solution to cool to room temperature. The reaction progress can be checked by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should be visible under a UV lamp.
-
Work-up - Step 1 (Isolation): As the solution cools, the succinimide by-product will precipitate as a white solid. Cool the mixture in an ice bath to ensure complete precipitation. Filter off the solid using a Büchner funnel and wash it with a small amount of cold CCl₄.
-
Work-up - Step 2 (Quenching): Combine the filtrate and the washings. Transfer the solution to a separatory funnel. To remove any unreacted NBS, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Work-up - Step 3 (Washing): Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The final product, this compound, is typically obtained as a yellow oil. The yield is reported to be around 86%. For most applications, the crude product is sufficiently pure. If further purification is required, silica gel chromatography can be performed.
Caption: Step-by-step experimental workflow diagram.
Characterization of Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (CDCl₃): The proton NMR spectrum is the most definitive method for characterization.
-
δ 4.4 (s, 2H): A characteristic singlet corresponding to the two benzylic protons of the -CH₂Br group.
-
δ 6.9-7.41 (m, 9H): A complex multiplet region for the nine protons on the two aromatic rings.
-
-
Mass Spectrometry (GC-MS): Will show the molecular ion peak corresponding to the product's mass.
-
Expected Exact Mass: 261.9993 g/mol .
-
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for C-Br stretching and aromatic C-H and C=C stretching.
Safety and Handling Precautions
Strict adherence to safety protocols is essential when performing this synthesis.
-
General: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed. Avoid inhaling the dust. Handle with care and ensure all contaminated clothing is removed immediately.
-
Radical Initiators (AIBN/Benzoyl Peroxide): These are thermally sensitive and can decompose energetically. Benzoyl peroxide is a strong oxidizing agent and can be explosive. Keep away from heat, sparks, and open flames.
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. It is also an ozone-depleting substance. Its use is highly discouraged if alternatives are available. Handle only in a fume hood and avoid all contact with skin.
-
This compound (Product): As a benzylic bromide, this compound is expected to be a lachrymator (tear-inducing) and an irritant. Handle with care and avoid inhalation or skin contact.
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-
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Preparation of 3-Phenoxybenzyl Bromide from 3-Phenoxybenzyl Alcohol: An In-Depth Technical Guide
Introduction: The Significance of 3-Phenoxybenzyl Bromide in Synthetic Chemistry
3-Phenoxybenzyl bromide is a crucial intermediate in the synthesis of a wide array of commercially significant compounds, most notably the pyrethroid class of insecticides.[1] The inherent reactivity of the benzylic bromide makes it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. Its applications extend beyond agrochemicals into the realm of pharmaceuticals and materials science, where precise molecular architectures are paramount.
This guide provides a comprehensive overview of the synthetic conversion of 3-phenoxybenzyl alcohol to 3-phenoxybenzyl bromide. We will delve into the mechanistic underpinnings of various established protocols, offer detailed, step-by-step procedures, and address critical aspects of safety and purification. The information presented herein is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for this pivotal transformation.
Chemical Principles and Mechanistic Considerations
The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The core principle involves the activation of the hydroxyl group, a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile. Several reagents can effect this transformation, each with its own mechanistic nuances, advantages, and limitations. For primary and secondary alcohols like 3-phenoxybenzyl alcohol, SN2-type mechanisms are generally favored to avoid potential side reactions like carbocation rearrangements.[2][3]
Method 1: Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a classic and highly effective reagent for converting primary and secondary alcohols to their corresponding bromides.[4] The reaction proceeds through a well-defined SN2 mechanism, which ensures high yields and stereochemical inversion if a chiral center is present.[2][5]
The mechanism involves two main stages:
-
Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated alkoxyphosphonium bromide intermediate.[5][6]
-
Nucleophilic Substitution: A bromide ion, now a potent nucleophile, performs a backside attack on the carbon atom bearing the activated hydroxyl group. This results in the formation of the alkyl bromide and a dibromophosphorous acid byproduct.[3][5]
One molecule of PBr₃ can theoretically convert three molecules of the alcohol.[6] The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane to prevent the violent reaction of PBr₃ with water.
Method 2: The Appel Reaction (PPh₃/CBr₄)
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[7][8] This reaction also proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the reacting carbon.[9]
The mechanism of the Appel reaction can be summarized as follows:
-
Formation of the Phosphonium Salt: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt and the tribromomethanide anion.[8][10]
-
Deprotonation and Alkoxyphosphonium Formation: The alcohol is deprotonated by the tribromomethanide anion to form an alkoxide. This alkoxide then attacks the positively charged phosphorus atom to generate an alkoxyphosphonium intermediate.[8][10]
-
SN2 Displacement: A bromide ion then displaces the triphenylphosphine oxide group in an SN2 fashion to yield the desired alkyl bromide.[7][8] The formation of the very stable triphenylphosphine oxide byproduct is a strong driving force for this reaction.[8]
Method 3: Thionyl Bromide (SOBr₂)
Thionyl bromide can also be employed for the synthesis of alkyl bromides from alcohols.[11][12] However, it is less commonly used than its chloride counterpart (SOCl₂) due to its lower stability and the potential for undesired side reactions.[11][12] The reaction with thionyl bromide can be less efficient due to the bromide-tribromide redox equilibrium.[12] The presence of a base like pyridine is often necessary to neutralize the HBr byproduct.[13]
Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Phosphorus tribromide, in particular, is highly corrosive, reacts violently with water, and can cause severe burns.[14][15][16][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[17] An emergency shower and eyewash station should be readily accessible.[14]
Protocol 1: Synthesis of 3-Phenoxybenzyl Bromide using Phosphorus Tribromide (PBr₃)
This protocol is a robust and widely applicable method for the conversion of 3-phenoxybenzyl alcohol to its corresponding bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Phenoxybenzyl alcohol | 200.24 | 10.0 g | 0.05 | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.4 g (1.8 mL) | 0.02 | 0.4 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |
Experimental Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: 3-Phenoxybenzyl alcohol (10.0 g, 0.05 mol) is dissolved in anhydrous diethyl ether (50 mL) and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
PBr₃ Addition: Phosphorus tribromide (5.4 g, 0.02 mol) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice (100 g). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 3-phenoxybenzyl bromide as a colorless to pale yellow oil.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-phenoxybenzyl bromide using PBr₃.
Protocol 2: Synthesis of 3-Phenoxybenzyl Bromide via the Appel Reaction
This protocol offers a milder alternative to the PBr₃ method and is particularly useful for sensitive substrates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Phenoxybenzyl alcohol | 200.24 | 10.0 g | 0.05 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 15.7 g | 0.06 | 1.2 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 19.9 g | 0.06 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | - |
Experimental Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with 3-phenoxybenzyl alcohol (10.0 g, 0.05 mol) and triphenylphosphine (15.7 g, 0.06 mol) in anhydrous dichloromethane (100 mL). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of carbon tetrabromide (19.9 g, 0.06 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred mixture over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction mixture is filtered to remove the precipitated triphenylphosphine oxide. The filtrate is washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-phenoxybenzyl bromide.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-phenoxybenzyl bromide via the Appel reaction.
Characterization and Quality Control
The identity and purity of the synthesized 3-phenoxybenzyl bromide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The ¹H NMR spectrum should show a characteristic singlet for the benzylic protons (CH₂Br) around 4.5 ppm.
-
Infrared (IR) Spectroscopy: To confirm the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br stretching vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any potential byproducts.
Conclusion
The preparation of 3-phenoxybenzyl bromide from 3-phenoxybenzyl alcohol is a well-established and critical transformation in organic synthesis. Both the phosphorus tribromide and the Appel reaction protocols provide reliable and high-yielding routes to the desired product. The choice of method may depend on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the available purification techniques. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications.
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Application Note: Wohl-Ziegler Bromination of 3-Phenoxytoluene
Abstract
This comprehensive guide details the application of the Wohl-Ziegler reaction for the selective benzylic bromination of 3-phenoxytoluene to synthesize 3-phenoxybenzyl bromide.[1] This protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We provide an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction: The Significance of Benzylic Bromination
The Wohl-Ziegler reaction is a cornerstone of organic synthesis, enabling the selective bromination of allylic and benzylic C-H bonds using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2] This free-radical substitution reaction is prized for its ability to install a bromine atom at a resonance-stabilized position, minimizing side reactions like addition to double bonds.[1][3]
The target molecule, 3-phenoxybenzyl bromide, is a valuable synthetic intermediate.[4] Its structure, featuring a reactive benzyl bromide moiety and a stable phenoxy group, makes it a key building block in the synthesis of pharmaceuticals, agrochemicals (notably pyrethroid insecticides), and other complex organic molecules.[4][5] This guide provides a robust and well-validated protocol for its preparation from 3-phenoxytoluene.
Mechanistic Insights: The Free Radical Chain Pathway
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[6][7][8] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The process is classically divided into three stages: initiation, propagation, and termination.
Initiation: The reaction is triggered by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating.[9][10] AIBN is preferred over other initiators like benzoyl peroxide because it is less prone to explosive decomposition and does not introduce unwanted oxygenated byproducts.[9][11] The decomposition of AIBN generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas, the release of which is thermodynamically favorable and drives the reaction forward.[9] These initiator radicals then react with trace amounts of HBr or Br₂ present in the NBS reagent to generate the bromine radical (Br•), the key chain carrier.[3][6]
Propagation: This is a two-step cyclic process:
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-phenoxytoluene. This step is highly selective for the benzylic position because the resulting 3-phenoxybenzyl radical is stabilized by resonance with the aromatic ring.[12] This is the rate-determining step of the propagation phase.
-
Bromine Transfer: The newly formed 3-phenoxybenzyl radical reacts with a molecule of molecular bromine (Br₂), which is present at a very low and steady concentration, to yield the desired product, 3-phenoxybenzyl bromide, and a new bromine radical.[12] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
The Role of NBS: A critical aspect of the Wohl-Ziegler reaction is the function of NBS. It serves as a source of bromine at a constant, low concentration.[2][3] NBS reacts with the hydrogen bromide (HBr) generated during the hydrogen abstraction step to regenerate molecular bromine (Br₂).[6] This in-situ generation is crucial to suppress competitive ionic side reactions, such as the electrophilic addition of bromine to the aromatic ring.[3]
Termination: The chain reaction ceases when two radical species combine. This can involve the coupling of two bromine radicals, two 3-phenoxybenzyl radicals, or a bromine radical and a 3-phenoxybenzyl radical.
Caption: Wohl-Ziegler free-radical chain mechanism.
Experimental Protocol
This protocol is optimized for the synthesis of 3-phenoxybenzyl bromide from 3-phenoxytoluene on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Phenoxytoluene | C₁₃H₁₂O | 184.24 | 10.0 g | 54.27 | Substrate |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.1 g | 56.75 | Brominating agent (1.05 eq) |
| AIBN | C₈H₁₂N₄ | 164.21 | 0.45 g | 2.74 | Radical initiator (0.05 eq) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - | Anhydrous solvent |
| Round-bottom flask | - | - | 500 mL | - | With magnetic stir bar |
| Reflux condenser | - | - | - | - | - |
| Heating mantle | - | - | - | - | With temperature control |
| Filtration apparatus | - | - | - | - | Buchner funnel, filter paper |
| Rotary evaporator | - | - | - | - | For solvent removal |
Note on Solvent Choice: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to the poor solubility of NBS and the insolubility of the succinimide byproduct, which provides a visual cue for reaction completion.[3] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile, trifluorotoluene, or supercritical CO₂ have been explored.[2][3][13] This protocol uses CCl₄ for historical accuracy and effectiveness, but users should be aware of and comply with all safety and environmental regulations regarding its use.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-phenoxytoluene (10.0 g, 54.27 mmol).
-
Solvent Addition: Add anhydrous carbon tetrachloride (200 mL) to the flask. Stir the mixture until the 3-phenoxytoluene is completely dissolved.
-
Reagent Addition: Add N-bromosuccinimide (10.1 g, 56.75 mmol, 1.05 eq) and AIBN (0.45 g, 2.74 mmol, 0.05 eq) to the solution.
-
Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. A catalytic amount of AIBN is sufficient to initiate the radical chain reaction.[10]
-
-
Reaction Initiation: Gently reflux the reaction mixture using a heating mantle. The typical reflux temperature for CCl₄ is approximately 77°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radicals by atmospheric oxygen.
-
Observation: Initiation of the reaction is often indicated by more vigorous boiling.[2] The heat source may need to be temporarily removed to control the exotherm.
-
-
Monitoring Reaction Progress: The reaction can be monitored by observing the reagents. As the reaction proceeds, the dense NBS (denser than CCl₄) at the bottom of the flask will be consumed and converted into succinimide, which is less dense and will float to the surface.[2] The reaction is typically complete within 1-3 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Quenching and Filtration: Once the reaction is complete (as indicated by the disappearance of NBS), cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the CCl₄.
-
Purification (Optional): The crude 3-phenoxybenzyl bromide obtained is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.[14]
Caption: Experimental workflow for synthesis.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[15][16]
N-Bromosuccinimide (NBS):
-
Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[15][16][17] It is harmful if swallowed and can be destructive to mucous membranes and the upper respiratory tract.[15][17]
-
Handling: Avoid creating dust.[15] Handle in a well-ventilated area, preferably a chemical fume hood.[15] Store in a cool, dry place away from combustible materials.[18]
AIBN (Azobisisobutyronitrile):
-
Hazards: AIBN is a flammable solid and is considered an explosive compound that decomposes upon heating (typically above 65°C).[11] Its pyrolysis can form highly toxic tetramethylsuccinonitrile.[11]
-
Handling: Store in a cool place. Safer to handle than benzoyl peroxide but still requires caution.[11]
Carbon Tetrachloride (CCl₄):
-
Hazards: CCl₄ is highly toxic, a suspected carcinogen, and an ozone-depleting substance.[2] Its use is highly regulated.
-
Handling: All manipulations must be performed in a certified chemical fume hood. Avoid inhalation and skin contact.
3-Phenoxybenzyl Bromide (Product):
-
Hazards: As a benzylic halide, the product is expected to be a lachrymator and an irritant. It is reactive and should be handled with care.[4]
Characterization and Expected Results
The final product, 3-phenoxybenzyl bromide, is typically a colorless to pale yellow liquid or low-melting solid.[4]
-
Yield: Typical yields for this reaction are in the range of 70-85%, depending on the purity of reagents and adherence to anhydrous conditions.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most characteristic signal is a singlet for the benzylic protons (-CH₂Br) which typically appears around δ 4.5 ppm. The aromatic protons will appear as a complex multiplet in the δ 6.8-7.4 ppm region.
-
¹³C NMR: The benzylic carbon (-CH₂Br) signal will appear around δ 33 ppm.
-
-
Infrared (IR) Spectroscopy: Look for characteristic C-Br stretching vibrations (typically 650-550 cm⁻¹) and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) at m/z 262 and 264.
Troubleshooting and Side Reactions
-
Low Yield:
-
Cause: Presence of water in the reaction mixture, which can hydrolyze NBS and the product.
-
Solution: Ensure all glassware is flame-dried and use anhydrous solvent.[19]
-
Cause: Inefficient initiation.
-
Solution: Ensure the AIBN is not expired and the reaction is heated to a sufficient temperature to induce decomposition (typically >65°C).[10]
-
-
Formation of Di- or Tri-brominated Products:
-
Cause: Using a large excess of NBS or prolonged reaction times.
-
Solution: Use only a slight excess of NBS (1.05-1.1 eq) and monitor the reaction closely to stop it upon consumption of the starting material.
-
-
Aromatic Bromination (Ring Bromination):
-
Cause: Presence of ionic bromine species, which can occur if the concentration of Br₂ becomes too high.
-
Solution: The slow, in-situ generation of Br₂ from NBS and HBr is designed to prevent this.[3] Ensure good stirring to facilitate the reaction between HBr and NBS.
-
-
Reaction Fails to Initiate:
-
Cause: The radical chain is being inhibited, or the initiator is not decomposing.
-
Solution: Check the reaction temperature. Ensure the system is free of radical scavengers (e.g., oxygen). A fresh batch of AIBN may be required.
-
Conclusion
The Wohl-Ziegler bromination of 3-phenoxytoluene is an effective and reliable method for the synthesis of 3-phenoxybenzyl bromide. By understanding the underlying free-radical mechanism and carefully controlling the reaction parameters—particularly the exclusion of water and the use of a radical initiator—researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation in a research and development setting.
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Wohl–Ziegler bromination. In: Wikipedia. Accessed December 30, 2025. [Link]
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Synthesis of 3-phenoxybenzyl bromide. PrepChem.com. Accessed December 30, 2025. [Link]
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The Science Behind AIBN: How it Initiates Polymerization. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 30, 2025. [Link]
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Tuleen, D. L., & Hess, Jr., B. A. Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry. Journal of Chemical Education. Accessed December 30, 2025. [Link]
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Wohl-Ziegler Reaction. Organic Chemistry Portal. Accessed December 30, 2025. [Link]
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Wohl–Ziegler bromination. Grokipedia. Accessed December 30, 2025. [Link]
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Advantages of Using AIBN Initiator in Polymerization Reactions. HPMC manufacturer - Cellulose ethers. Published July 27, 2025. Accessed December 30, 2025. [Link]
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Tanko, J. M., & Blackert, J. F. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. 1994;263(5144):203-205. [Link]
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Caira, M. R., Nassimbeni, L. R., & Toda, F. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Royal Society of Chemistry. Accessed December 30, 2025. [Link]
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N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. Published May 12, 2016. Accessed December 30, 2025. [Link]
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Safety Data Sheet: N-Bromosuccinimide. ChemScience. Accessed December 30, 2025. [Link]
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McCarthy, M., et al. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. PubMed. Published January 12, 2010. Accessed December 30, 2025. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 1-(Bromomethyl)-3-phenoxybenzene
Introduction: Synthesizing the Diphenylmethane Core
The diphenylmethane scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the commercial availability of its core reagents.[1] This guide provides an in-depth exploration of the application of 1-(bromomethyl)-3-phenoxybenzene as an electrophilic partner in Suzuki coupling reactions. As a benzylic halide, its reactivity presents unique mechanistic considerations and requires carefully optimized protocols to achieve high yields and minimize side reactions.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to adapt and troubleshoot these powerful synthetic transformations.
Mechanistic Insights: The Nuances of a C(sp³)-C(sp²) Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the use of a C(sp³)-hybridized electrophile like this compound introduces specific mechanistic details that are crucial for understanding and optimizing the reaction.
-
Oxidative Addition: This is often the rate-determining step. The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic halide. A critical and often overlooked aspect of this step for benzylic and other alkyl halides is that it proceeds via an SN2-type mechanism.[2] This results in an inversion of configuration at the benzylic carbon.[2][4] While this compound is achiral, this is a vital consideration when working with chiral, secondary benzylic halides. The initial product of this addition is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-complex.[2]
-
Transmetalation: For transmetalation to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the palladium(II) complex. The presence of water or other protic solvents can facilitate this step.[6]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step generally proceeds with retention of the geometry of the organic partners.[2]
Experimental Design: Causality Behind Key Choices
The success of a Suzuki coupling with a benzylic bromide hinges on the judicious selection of catalyst, ligand, base, and solvent. These choices are interconnected and aim to promote the desired catalytic cycle while suppressing common side reactions.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-rich, bulky phosphines (e.g., JohnPhos, SPhos, PCy₃) are often preferred for C(sp³)-C(sp²) couplings.[6] The electron-rich nature facilitates the oxidative addition step, while the bulkiness can promote the final reductive elimination and prevent the formation of undesired palladium black.
-
Triphenylphosphine (PPh₃) is a classic, cost-effective ligand that is often sufficient for reactive benzylic bromides under optimized conditions.
-
-
Base: The base is critical for activating the boronic acid.
-
Carbonates (K₂CO₃, Cs₂CO₃) are widely used. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions, particularly with less reactive coupling partners.[7]
-
Phosphates (K₃PO₄) are another strong base option. It's noteworthy that anhydrous reactions with K₃PO₄ may require a small amount of water to be effective.[8]
-
-
Solvent System: The solvent must solubilize the reagents and facilitate the reaction.
-
Aprotic polar solvents like DMF or Dioxane are common. DMF, in particular, has been shown to be effective in microwave-assisted protocols for benzylic couplings.[6]
-
Biphasic systems such as THF/water or Toluene/water are frequently employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
-
Protocols for Application
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: General Conditions with PdCl₂(dppf)
This protocol is a robust starting point for a wide range of arylboronic acids.
Workflow Diagram:
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2-3 mol%).
-
Add a degassed solvent mixture of THF and water (e.g., 10:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 75-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired diarylmethane product.
Protocol 2: Microwave-Assisted High-Throughput Synthesis
Microwave irradiation can significantly accelerate the reaction, making it ideal for library synthesis and rapid optimization.[6]
Step-by-Step Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add Pd(OAc)₂ (5 mol%) and the ligand, JohnPhos (10 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 140 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes typical conditions and expected yields for the Suzuki coupling of various benzylic bromides, providing a framework for optimizing the reaction of this compound.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Substrate 1 (Benzylic Bromide) | Substrate 2 (Boronic Acid Derivative) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 h | Benzyl bromide | Phenyl trifluoroborate | 81 | [7] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 min | 3-(Bromomethyl)benzoate | 3-Methoxyphenylboronic acid | 75 | [6] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | MW | - | Benzyl halides | Arylboronic acids | Good-High | [10] |
| PdCl₂ (1.7) | None | K₂CO₃ (2.5) | Acetone/H₂O (3:1) | RT | - | 4-Nitrobenzyl iodide | Phenylboronic acid | High |
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Ineffective base/boronate formation | - Use a fresh, reliable source of palladium catalyst.- Ensure the reaction is conducted under a strictly inert atmosphere.[11]- Increase the reaction temperature in increments.- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Ensure the boronic acid is of good quality. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and reagents.[11]- Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in situ reduction step.- Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[12] |
| Dehalogenation of Starting Material | - Presence of a hydride source- Side reaction promoted by certain bases/solvents | - Use high-purity, anhydrous solvents.- Screen alternative bases that are less likely to act as hydride donors.[11] |
| Formation of 1,2-diphenylethane (from homocoupling of benzyl bromide) | - Conditions favoring radical pathways or Wurtz-type coupling | - Ensure a highly active catalyst system to favor the cross-coupling pathway.- Lowering the reaction temperature may help.- This is a known side reaction in couplings of benzylic halides.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing a diverse array of diarylmethane derivatives. A thorough understanding of the C(sp³)-C(sp²) coupling mechanism, particularly the SN2 nature of the oxidative addition, is key to rational experimental design. By carefully selecting an appropriate palladium catalyst, an electron-rich and bulky phosphine ligand, a suitable base, and an optimized solvent system, researchers can achieve high yields and product purity. The protocols provided herein serve as a robust foundation for both small-scale synthesis and high-throughput library generation, empowering the scientific community to further explore the vast chemical space accessible through this indispensable reaction.
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Rodríguez, N., Ramírez de Arellano, C., Asensio, G., & Medio-Simón, M. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Chemistry, 13(15), 4223-9. [Link]
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Valverde, M. F., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. [Link]
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Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]
-
Zhang, J., et al. (2012). Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. Journal of the American Chemical Society, 134(33), 13765-72. [Link]
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McKnight, J., et al. (2022). Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C−C Coupling. Angewandte Chemie. [Link]
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D'Amico, G., & Ciaffaglione, V. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11195-11211. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36048-36052. [Link]
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Organic Chemistry Portal. (2013). Palladium-Catalyzed Diarylmethyl C(sp3)-C(sp2) Bond Formation: A New Coupling Approach toward Triarylmethanes. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Gacko, S., et al. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports. [Link]
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Application Notes & Protocols: Formation of 3-Phenoxybenzylmagnesium Bromide
A Senior Application Scientist's Guide to Navigating the Synthesis of a Key Synthetic Intermediate
Authored for researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the successful formation of the Grignard reagent from 3-phenoxybenzyl bromide. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for experimental design, execution, and troubleshooting.
Section 1: The Strategic Importance of 3-Phenoxybenzylmagnesium Bromide
3-Phenoxybenzylmagnesium bromide is a pivotal organometallic intermediate. The 3-phenoxybenzyl moiety is a common structural motif in a variety of commercially important compounds, particularly in the synthesis of pyrethroid insecticides. The ability to form the Grignard reagent from 3-phenoxybenzyl bromide opens a versatile synthetic route, allowing for the introduction of this key fragment onto a wide range of electrophilic substrates through carbon-carbon bond formation.[1][2][3] However, the formation of this benzylic Grignard reagent is not without its challenges, primarily the propensity for homocoupling (Wurtz reaction) and the critical need for meticulous reaction initiation.[4][5]
Section 2: Mechanistic Underpinnings and Key Challenges
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4][6] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide.[7][8]
A primary obstacle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the magnesium metal, preventing the initial electron transfer.[9][10][11] Overcoming this barrier is the essence of "activating" the magnesium.
For a reactive substrate like 3-phenoxybenzyl bromide, a significant competing reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted 3-phenoxybenzyl bromide to form a homodimer (1,2-bis(3-phenoxyphenyl)ethane).[4][5][12]
Strategies to minimize Wurtz coupling include:
-
Slow addition of the halide to maintain a low concentration.[5]
-
Maintaining a large surface area of active magnesium.
-
Controlling the reaction temperature to avoid localized heating, as the reaction is exothermic.[4][5][13]
Section 3: Experimental Parameters and Protocols
Success in forming 3-phenoxybenzylmagnesium bromide hinges on meticulous attention to detail, particularly regarding anhydrous conditions and the method of magnesium activation.
Reagents and Glassware Preparation
-
Glassware: All glassware must be rigorously dried, either by flame-drying under a vacuum or by overnight heating in an oven at >120°C, and then cooled under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Magnesium: Magnesium turnings are commonly used.[15] It is crucial to use fresh turnings or to pre-treat them to expose a fresh surface.
-
Solvent: Anhydrous ethereal solvents are essential to stabilize the Grignard reagent.[16][17] Tetrahydrofuran (THF) is generally preferred for aryl and benzylic bromides due to its higher solvating power compared to diethyl ether.[15][18][19]
-
3-Phenoxybenzyl Bromide: The halide should be pure and free of moisture.
Protocol for Magnesium Activation and Grignard Formation
This protocol employs the 1,2-dibromoethane (DBE) entrainment method, which is highly effective for initiating stubborn Grignard reactions.[9][20][21] DBE reacts readily with magnesium to form ethylene gas and magnesium bromide, which helps to clean and activate the magnesium surface.[9][17]
Table 1: Reagent Quantities
| Reagent | Molar Equiv. | Amount | Moles |
| Magnesium Turnings | 1.2 | User-defined | Calculated |
| 3-Phenoxybenzyl Bromide | 1.0 | User-defined | Calculated |
| Anhydrous THF | - | User-defined | - |
| 1,2-Dibromoethane | ~0.05 | Calculated | Calculated |
| Iodine (optional) | Catalytic | 1-2 small crystals | - |
Step-by-Step Protocol:
-
Setup: Assemble the dry glassware (a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet) while it is still hot and allow it to cool under a gentle stream of inert gas.
-
Magnesium Addition: Add the magnesium turnings and a magnetic stir bar to the cooled flask.
-
Activation:
-
Add a small portion of anhydrous THF to just cover the magnesium turnings.
-
Using a syringe, add the 1,2-dibromoethane to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the evolution of ethylene gas (bubbling).[9][10]
-
Optionally, a single crystal of iodine can be added. The disappearance of the iodine's brown color is a visual cue of initiation.[11][20][22]
-
-
Initiation with Substrate:
-
Prepare a solution of 3-phenoxybenzyl bromide in anhydrous THF in the dropping funnel.
-
Add a small aliquot (~5-10%) of the bromide solution to the activated magnesium.
-
Successful initiation is marked by a noticeable exotherm (the solvent may begin to gently reflux) and the appearance of a cloudy, grayish-brown color.[10] If the reaction does not start, gentle warming or sonication can be applied.[20][23]
-
-
Grignard Reagent Formation:
-
Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining 3-phenoxybenzyl bromide solution at a rate that maintains a gentle reflux.[5] This is critical to minimize the local concentration of the halide and suppress Wurtz coupling.[5]
-
If the reaction becomes too vigorous, the addition rate should be slowed, and an ice-water bath can be used for cooling.[13]
-
-
Completion and Use:
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
The resulting dark grayish solution of 3-phenoxybenzylmagnesium bromide should be used immediately in the subsequent reaction step.[14]
-
Section 4: Safety and Handling
-
Fire Hazard: Grignard reactions are exothermic and utilize flammable ether solvents.[13][18] Always have an appropriate fire extinguisher and a means of rapid cooling (ice bath) readily available.
-
Moisture and Air Sensitivity: Grignard reagents react violently with water and are oxidized by air.[14][16] All operations must be conducted under a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Flame-resistant lab coats, safety goggles, and appropriate gloves are mandatory.[18]
-
Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride.
Section 5: Conclusion
The successful formation of 3-phenoxybenzylmagnesium bromide is a testament to careful experimental technique. By understanding the underlying mechanism, anticipating the primary side reactions, and meticulously controlling the reaction conditions—especially the activation and initiation steps and the subsequent halide addition—researchers can reliably generate this valuable synthetic intermediate. The protocols and insights provided herein offer a comprehensive framework for achieving high yields while ensuring operational safety.
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-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
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-
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-
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-
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-
PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl bromide. [Link]
-
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-
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-
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Application of 1-(Bromomethyl)-3-phenoxybenzene in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of the 3-Phenoxybenzyl Moiety in Modern Agrochemicals
1-(Bromomethyl)-3-phenoxybenzene, known commonly in the field as m-phenoxybenzyl bromide, is a pivotal intermediate in the synthesis of a significant class of modern synthetic insecticides known as pyrethroids.[1][2] Its molecular architecture, specifically the 3-phenoxybenzyl moiety, is a cornerstone in the design of photostable and highly potent insecticidal agents.[1] Pyrethroids are synthetic analogues of the naturally occurring pyrethrins, which are found in the extracts of chrysanthemum flowers.[3] While natural pyrethrins are effective insecticides, their rapid degradation in sunlight limits their agricultural applications. The introduction of the 3-phenoxybenzyl group, facilitated by intermediates like this compound, was a critical development that led to the creation of light-stable pyrethroids suitable for broad-acre crop protection.[1][4]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemicals. We will delve into the synthetic protocols for flagship pyrethroid insecticides, elucidating the chemical principles that underscore these processes. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both theoretical insights and practical, field-proven methodologies.
Core Chemistry: The Role and Reactivity of this compound
The utility of this compound as a synthetic precursor is primarily attributed to the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This reactivity is the lynchpin for its incorporation into the final agrochemical structure, typically through the formation of an ester or ether linkage.
The synthesis of this compound itself is a critical preliminary step. A common laboratory and industrial-scale synthesis involves the radical bromination of m-phenoxytoluene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Application in Pyrethroid Synthesis: Detailed Protocols and Mechanistic Insights
The 3-phenoxybenzyl group derived from this compound constitutes the "alcohol" portion of many pyrethroid esters.[5][6] The "acid" portion is typically a substituted cyclopropanecarboxylic acid, such as chrysanthemic acid or its halogenated analogues.[7] The esterification reaction between these two components yields the final active pyrethroid.
Case Study 1: Synthesis of Permethrin
Permethrin is a broad-spectrum synthetic pyrethroid insecticide.[5] Its synthesis exemplifies the classic esterification reaction involving a derivative of 3-phenoxybenzyl alcohol.[8][9][10] While many industrial syntheses start with 3-phenoxybenzyl alcohol and a cyclopropanecarbonyl chloride, this compound can be readily utilized in a Williamson ether synthesis-like esterification with the carboxylate salt of the acid portion.
Experimental Protocol: Synthesis of Permethrin via Carboxylate Alkylation
This protocol outlines the synthesis of permethrin by reacting the sodium salt of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with this compound.
Materials:
-
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
-
Sodium hydroxide
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a minimal amount of methanol. Add a solution of 1.0 equivalent of sodium hydroxide in water. Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate salt.
-
Alkylation Reaction: To the flask containing the carboxylate salt, add 1.05 equivalents of this compound and anhydrous dimethylformamide (DMF) to create a stirrable solution. Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with toluene.
-
Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude permethrin.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure permethrin.
Causality Behind Experimental Choices:
-
The formation of the sodium salt of the carboxylic acid increases the nucleophilicity of the carboxylate oxygen, facilitating the attack on the electrophilic benzylic carbon of this compound.
-
DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the salt while not interfering with the nucleophile, thus accelerating the SN2 reaction.
-
The aqueous work-up and washing steps are crucial for removing unreacted carboxylate salt, DMF, and other water-soluble impurities.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1.05 (Acid salt : Bromide) |
| Solvent | Anhydrous DMF |
| Temperature | 60-70°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (crude) |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Permethrin.
Case Study 2: Synthesis of Etofenprox
Etofenprox is a non-ester pyrethroid, meaning it contains an ether linkage instead of the typical ester bond.[11] This structural modification imparts different physicochemical properties and can influence its metabolic profile. The synthesis of etofenprox involves a Williamson ether synthesis, where this compound is a key reactant.[12][13]
Experimental Protocol: Synthesis of Etofenprox
This protocol details the synthesis of etofenprox through the reaction of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with this compound.
Materials:
-
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1.0 equivalent of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in anhydrous THF. Cool the solution to 0°C in an ice bath. Carefully add 1.1 equivalents of sodium hydride in portions. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Etherification: Re-cool the mixture to 0°C and add a solution of 1.05 equivalents of this compound in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude etofenprox.
-
Final Purification: The crude product can be purified by column chromatography on silica gel to afford pure etofenprox.
Causality Behind Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile.
-
The reaction is conducted under an inert atmosphere to prevent sodium hydride from reacting with atmospheric moisture and to avoid oxidation of the reactants.
-
THF is a suitable aprotic solvent that dissolves the reactants and is stable to the reaction conditions.
-
The quenching with saturated ammonium chloride solution is a mild method to neutralize the excess sodium hydride and any remaining alkoxide.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1:1.1:1.05 (Alcohol : NaH : Bromide) |
| Solvent | Anhydrous THF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 80-90% (crude) |
Reaction Mechanism Diagram:
Caption: Mechanism of Etofenprox synthesis.
Conclusion and Future Perspectives
This compound remains a cornerstone in the synthesis of a multitude of economically important pyrethroid insecticides. Its straightforward reactivity, coupled with the desirable properties imparted by the 3-phenoxybenzyl moiety, ensures its continued relevance in the agrochemical industry. Future research may focus on developing more sustainable and efficient synthetic routes to this key intermediate and its derivatives, as well as exploring novel agrochemicals that incorporate this versatile structural motif. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers aiming to innovate in the vital field of crop protection.
References
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470.
- Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- Khambay, B. P. S., & Farnham, A. W. (2002). Discovery and development of pyrethroid insecticides. Pest Management Science, 58(7), 647-659.
- Casida, J. E. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. IRIS.
- Clark, J. M. (n.d.).
- Makhteshim, A. (1978). Process for the preparation of m-phenoxybenzaldehyde.
- BenchChem. (2025). (-)
- University of Hertfordshire. (n.d.). Etofenprox (Ref: MTI 500). AERU.
- Quick Company. (n.d.). Improved Method For The Synthesis Of Permethrin.
- FMC Corporation. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions.
- Montedison S.p.A. (1984). Pyrethroids and their preparation, their pesticidal composition.
- FMC Corporation. (1997).
- ENDURA S.p.A. (2018). Improved process for the preparation of pyrethroids.
- Hikal Ltd. (2020). Method for the synthesis of permethrin.
- Jiangsu Yangnong Chemical Group Co., Ltd. (2005). Preparation method of insecticide etofenprox.
- Hoằng, Đ. V., & Xuân, N. B. (2008). Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. Vietnam Journal of Chemistry, 46(1), 82-86.
- Hoằng, Đ. V., & Xuân, N. B. (n.d.). View of Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide.
- Laffin, G. L., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology and Applied Pharmacology, 242(2), 187-194.
- IARC. (1991). Permethrin.
- Jiangsu Yangnong Chemical Group Co., Ltd. (2004). Prepn of etofenprox as pesticide.
- National Center for Biotechnology Inform
- Laffin, G. L., et al. (2025).
- Asian Publication Corporation. (n.d.).
- Sumitomo Chemical Company, Limited. (1985). Method for racemization of chrysanthemic acid or its ester.
- Organic Syntheses Procedure. (n.d.).
- Sumitomo Chemical Company, Limited. (1976). Process for preparing cis-chrysanthemic acid.
- Request PDF. (2025).
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Application Note: Synthesis of Thioethers using 1-(Bromomethyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of thioethers utilizing 1-(bromomethyl)-3-phenoxybenzene as a key electrophilic building block. Thioethers are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-phenoxybenzyl moiety is a common scaffold in various commercial products, including pyrethroid insecticides.[1][2][3][4][5] This document provides an in-depth analysis of the reaction mechanism, a detailed, step-by-step protocol for the synthesis of S-(3-phenoxybenzyl)-L-cysteine, and a discussion of the critical experimental parameters that ensure a high-yielding and efficient reaction.
Introduction: The Significance of Thioethers and the Utility of this compound
Thioethers, or sulfides, are organosulfur compounds characterized by a C-S-C linkage. This functional group is present in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The sulfur atom in a thioether can modulate a molecule's lipophilicity, metabolic stability, and ability to engage in key biological interactions, making it a valuable component in drug design.
This compound, also known as 3-phenoxybenzyl bromide, is a versatile reagent for introducing the 3-phenoxybenzyl group into a molecule. Its utility stems from the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. The reactivity of this benzylic halide allows for the efficient formation of carbon-heteroatom bonds under relatively mild conditions.
Core Reaction Mechanism: The SN2 Pathway
The synthesis of thioethers from this compound and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is analogous to the well-known Williamson ether synthesis.[6]
Key Mechanistic Steps:
-
Deprotonation of the Thiol: In the presence of a base, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than their corresponding alcohols, allowing for the use of a wide range of bases.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic benzylic carbon of this compound.
-
Concerted Bond Formation and Fission: The C-S bond forms concurrently with the cleavage of the C-Br bond. This concerted step proceeds through a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
-
Product Formation: The final products are the desired thioether and the bromide salt of the base's counter-ion.
The choice of base, solvent, and temperature are critical parameters that influence the reaction rate and yield.
-
Base: A moderately strong base is typically sufficient to deprotonate the thiol without promoting side reactions. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like ethanol can also be used, particularly when the thiolate is generated in situ.
-
Temperature: The reaction is often carried out at room temperature to moderate heat (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting elimination or other side reactions.
Caption: General workflow of thioether synthesis via an SN2 reaction.
Experimental Protocol: Synthesis of S-(3-phenoxybenzyl)-L-cysteine
This protocol provides a detailed procedure for the synthesis of S-(3-phenoxybenzyl)-L-cysteine, a representative thioether with potential applications in drug development.
Materials:
-
L-cysteine
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-cysteine: In a 100 mL round-bottom flask, dissolve L-cysteine (1.0 eq) in a solution of deionized water and ethanol (1:1 v/v).
-
Basification: To the stirring solution, add a solution of sodium hydroxide (2.2 eq) in deionized water dropwise at room temperature. The formation of the sodium salt of L-cysteine will be observed.
-
Addition of Electrophile: Add a solution of this compound (1.1 eq) in ethanol dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted this compound.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A white precipitate of the product should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield S-(3-phenoxybenzyl)-L-cysteine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
-
Data Presentation:
| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | L-Cysteine | NaOH | Water/Ethanol | 16 | 85 |
| 2 | Thiophenol | K₂CO₃ | DMF | 8 | 92 |
| 3 | Mercaptoacetic acid | Et₃N | Acetonitrile | 12 | 88 |
Note: The data in this table are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete deprotonation: Ensure the base is of good quality and used in sufficient excess.
-
Side reactions: Running the reaction at elevated temperatures can lead to elimination or other side reactions. Consider performing the reaction at a lower temperature for a longer duration.
-
Oxidation of thiol: If the thiol is sensitive to oxidation, degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
-
Formation of Multiple Products:
-
Dialkylation: If the thiol has multiple nucleophilic sites, protection of other reactive groups may be necessary.
-
Disulfide formation: This can occur if the thiol is oxidized. As mentioned above, using an inert atmosphere can mitigate this.
-
Conclusion
The synthesis of thioethers using this compound is a robust and efficient method for accessing a diverse range of molecules with significant potential in medicinal chemistry and drug discovery. The SN2 reaction mechanism is well-understood, allowing for rational optimization of reaction conditions to achieve high yields. The detailed protocol provided for the synthesis of S-(3-phenoxybenzyl)-L-cysteine serves as a practical guide for researchers in the field.
References
-
Thioethers: An Overview. PubMed. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. Available at: [Link]
-
(PDF) Thioethers: An Overview. ResearchGate. Available at: [Link]
-
The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF MODERN AND PERSPECTIVE PYRETHROID INSECTICIDES. Siberian Branch of the Russian Academy of Sciences. Available at: [Link]
-
Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. National Institutes of Health (NIH). Available at: [Link]
- Process for S-aryl-L-cysteine and derivatives. Google Patents.
- Preparation of S-aryl-cysteine and its derivatives. Google Patents.
-
Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Solute-Solvent Interactions in Biological Molecules: L-Cysteine. International Journal of Electrochemical Science. Available at: [Link]
-
Reactions of Thiols. ResearchGate. Available at: [Link]
-
Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research. Available at: [Link]
-
Reactions of Thiols. Chemistry Steps. Available at: [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. Available at: [Link]
-
L-(+)-Cysteine. PubChem. Available at: [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. Available at: [Link]
-
Reactions of thiols. YouTube. Available at: [Link]
- Process for producing L-cysteine or its derivatives. Google Patents.
- Method for biotechnologically preparing (S)-(-)-alpha-cyano-3-phenoxybenzyl alcohol. Google Patents.
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. University of Bologna. Available at: [Link]
- Process for the preparation of 2-arylpropyl ether or thioether derivatives. Google Patents.
Sources
Application Notes and Protocols: A Researcher's Guide to the Alkylation of Phenols with 3-Phenoxybenzyl Bromide
Introduction
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications ranging from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials. The 3-phenoxybenzyl moiety, in particular, is a critical structural component in a class of synthetic insecticides known as pyrethroids.[1][2] This guide provides a detailed protocol for the O-alkylation of phenols with 3-phenoxybenzyl bromide, a key transformation for accessing a diverse range of 3-phenoxybenzyl ethers.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and critical insights into reaction optimization and safety. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Mechanistic Insights: The Williamson Ether Synthesis
The alkylation of phenols with 3-phenoxybenzyl bromide proceeds via the classic Williamson ether synthesis.[3][4] This reaction is a nucleophilic substitution (SN2) reaction where a phenoxide anion, generated by deprotonating the phenol with a suitable base, acts as the nucleophile and attacks the electrophilic benzylic carbon of 3-phenoxybenzyl bromide, displacing the bromide leaving group.[4][5]
O-alkylation vs. C-alkylation: A Competition
A critical consideration in the alkylation of phenols is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of a carbon-carbon bond at the aromatic ring).[6] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).
Several factors influence the regioselectivity of this reaction:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone favor O-alkylation.[6] These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom free to act as a nucleophile. Protic solvents can hydrogen bond with the oxygen, shielding it and promoting C-alkylation.[6]
-
Base: The choice of base is crucial for efficiently generating the phenoxide without promoting side reactions. Weaker bases like potassium carbonate (K₂CO₃) are often preferred as they are less likely to cause elimination or other side reactions compared to stronger bases like sodium hydride (NaH).[5]
-
Leaving Group: Bromides are excellent leaving groups for SN2 reactions, making 3-phenoxybenzyl bromide an ideal alkylating agent.[4]
The Role of Phase Transfer Catalysis
For reactions involving sparingly soluble reactants or when using a biphasic solvent system, a phase transfer catalyst (PTC) can significantly enhance the reaction rate.[7][8][9] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[7][10] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Substituted Phenol | Reagent Grade (≥98%) | Standard Supplier | Ensure dryness. |
| 3-Phenoxybenzyl bromide | Reagent Grade (≥97%) | Standard Supplier | Handle with care; lachrymator.[11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powdered for better reactivity. |
| Acetone | Anhydrous | Standard Supplier | |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexane | ACS Grade | Standard Supplier | For chromatography. |
| Brine (saturated NaCl solution) | Lab Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | ||
| Column chromatography setup | Silica gel (230-400 mesh). |
Safety Precautions
-
3-Phenoxybenzyl bromide is a lachrymator and skin irritant. [11] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Acetone is a flammable solvent. Keep it away from ignition sources.
-
Always work in a well-ventilated area.
-
Dispose of all chemical waste according to institutional guidelines.
Standard Protocol for O-Alkylation
This protocol is a general procedure and may require optimization for specific phenolic substrates.
Step 1: Reagent Preparation
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq). The excess base ensures complete deprotonation of the phenol.
-
Add anhydrous acetone to the flask to create a stirrable slurry (approximately 5-10 mL per mmol of phenol).
Step 2: Reaction Setup and Execution
-
Add 3-phenoxybenzyl bromide (1.1-1.2 eq) to the reaction mixture. A slight excess of the alkylating agent ensures complete consumption of the phenol.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (the boiling point of acetone is 56°C) and maintain the reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone to recover any trapped product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with:
-
1 M sodium hydroxide (NaOH) solution to remove any unreacted phenol.
-
Water.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.[14]
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final 3-phenoxybenzyl ether.
Protocol using Phase Transfer Catalysis (PTC)
This alternative protocol is beneficial for less reactive phenols or when using a biphasic solvent system.
Step 1: Reagent Preparation
-
In a round-bottom flask, combine the substituted phenol (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add a suitable organic solvent (e.g., toluene or dichloromethane) and water to create a biphasic system.
Step 2: Reaction and Work-up
-
Add 3-phenoxybenzyl bromide (1.1 eq) to the mixture.
-
Stir the mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Purification
-
Purify the crude product by column chromatography as described in the standard protocol.
Visualizing the Workflow
Caption: Experimental workflow for the alkylation of phenols.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase the amount of base. |
| Low reaction temperature. | Ensure the reaction is refluxing properly. | |
| Deactivated alkylating agent. | Use fresh 3-phenoxybenzyl bromide. | |
| Formation of C-alkylated product | Inappropriate solvent choice. | Use a polar aprotic solvent like acetone or DMF.[6] |
| Presence of unreacted phenol after work-up | Incomplete reaction. | Increase reaction time or temperature. |
| Insufficient base wash. | Perform an additional wash with 1 M NaOH during extraction. |
Conclusion
The Williamson ether synthesis provides a robust and versatile method for the alkylation of phenols with 3-phenoxybenzyl bromide. By carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired O-alkylated product can be achieved. Understanding the underlying mechanism and potential side reactions is crucial for successful synthesis and troubleshooting. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of a wide array of 3-phenoxybenzyl ethers for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenoxymandelonitrile - Wikipedia [en.wikipedia.org]
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The 3-Phenoxybenzyl (3-PB) Group: A Versatile Protecting Group for Hydroxyl Functionalities
Introduction: In the landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. The ideal protecting group should be easily introduced and removed under mild conditions, stable to a wide range of reagents, and orthogonal to other protecting groups present in the molecule. The 3-phenoxybenzyl (3-PB) ether, derived from 1-(bromomethyl)-3-phenoxybenzene, has emerged as a valuable tool for the protection of hydroxyl groups, offering a unique profile of stability and cleavage characteristics that complements the existing arsenal of benzyl-type protecting groups. This guide provides a comprehensive overview of the application of this compound as a protecting group reagent, detailing its introduction, cleavage, and strategic use in complex chemical syntheses.
The 3-Phenoxybenzyl Protecting Group: Chemical Properties and Strategic Value
The 3-phenoxybenzyl group is a benzyl-type protecting group, sharing the core benzyl ether structure. Its distinguishing feature is the phenoxy substituent at the meta-position of the benzyl ring. This modification subtly influences the electronic properties of the benzyl group, which in turn affects its reactivity and cleavage conditions compared to the parent benzyl (Bn) group and other substituted analogues like the p-methoxybenzyl (PMB) group.
The primary reagent for the introduction of the 3-PB group is This compound [1]. This reagent is typically prepared from either m-(phenoxy)toluene via radical bromination with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), or from 3-phenoxybenzyl alcohol by treatment with a brominating agent such as phosphorus tribromide.
The strategic value of the 3-PB group lies in its robustness under a variety of reaction conditions, coupled with specific deprotection methods that allow for its selective removal in the presence of other functional groups. This orthogonality is a key consideration in the design of complex synthetic routes[2].
Experimental Protocols: Installation of the 3-Phenoxybenzyl Group
The protection of hydroxyl groups as their 3-phenoxybenzyl ethers is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with this compound.
Protocol 1: General Procedure for the 3-Phenoxybenzylation of a Primary Alcohol
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenoxybenzyl ether.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates a wide range of alcohols. The use of a slight excess ensures complete alkoxide formation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction. They do not interfere with the strong base.
-
Temperature: The initial deprotonation and subsequent addition of the electrophile are performed at 0 °C to control the reaction rate and minimize potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.
-
Workup: Quenching with a saturated ammonium chloride solution neutralizes any remaining base. The extractive workup separates the organic product from inorganic salts and DMF.
Caption: Workflow for the protection of an alcohol with this compound.
Deprotection of 3-Phenoxybenzyl Ethers
The cleavage of the 3-phenoxybenzyl ether can be accomplished under several conditions, offering flexibility in synthetic planning. The choice of deprotection method depends on the other functional groups present in the molecule.
Catalytic Hydrogenolysis
Similar to other benzyl ethers, the 3-PB group can be removed by catalytic hydrogenolysis. This method is generally mild and chemoselective, leaving most other functional groups intact.
Materials:
-
3-PB protected substrate
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 3-PB protected substrate in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenolysis of benzyl ethers.
-
Hydrogen Source: Hydrogen gas is the reductant that cleaves the C-O bond of the benzyl ether.
-
Solvent: Protic solvents like methanol and ethanol are often effective for this reaction. Ethyl acetate is also a common choice.
-
Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. It should be handled with care, and the filtration should be done while the Celite pad is still wet with solvent.
Sources
Application Note: Strategic Use of 1-(Bromomethyl)-3-phenoxybenzene in the Synthesis of Novel Antimalarial Ligands
Introduction: The Significance of the 3-Phenoxybenzyl Moiety in Antimalarial Drug Design
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the urgent development of novel antimalarial agents with diverse mechanisms of action.[1] The 3-phenoxybenzyl scaffold has emerged as a privileged structural motif in medicinal chemistry, notably in the design of potent insecticides.[2] Its utility is now being explored in antimalarial drug discovery, where it can be incorporated into larger molecular architectures designed to interact with specific parasitic targets.[3][4][5] This application note provides a detailed guide for researchers on the strategic use of 1-(bromomethyl)-3-phenoxybenzene, a key building block, for the synthesis of innovative antimalarial ligands. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the characterization of the resulting compounds.
The lipophilic nature of the 3-phenoxybenzyl group can enhance membrane permeability, a crucial factor for drug efficacy against the intraerythrocytic stages of the malaria parasite. Furthermore, this moiety can be strategically employed to orient other pharmacophoric elements for optimal interaction with parasitic targets, such as G-quadruplexes in parasitic telomeres.[4][5] this compound serves as a highly reactive and versatile electrophilic scaffold, allowing for the facile introduction of the 3-phenoxybenzyl group onto various nucleophilic cores.[6]
Physicochemical Properties and Safety Precautions
Before commencing any synthetic work, it is imperative to be fully aware of the properties and hazards associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51632-16-7 | [7] |
| Molecular Formula | C13H11BrO | [7] |
| Molecular Weight | 263.13 g/mol | [7] |
| Appearance | Colorless to yellow oil | [8] |
| Boiling Point | 331.1±25.0 °C at 760 mmHg | [9] |
| Density | 1.4±0.1 g/cm³ | [9] |
| Flash Point | 130.2±24.3 °C | [9] |
Safety and Handling:
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[10] It is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if swallowed, in contact with skin, or if inhaled.[10]
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11] Always have an appropriate fire extinguisher and a spill kit readily available. Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, amines, and bases.[10][11]
Synthetic Protocols: Application of this compound in Antimalarial Ligand Synthesis
The primary utility of this compound in this context lies in its reactivity as a benzylating agent. The benzylic bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This allows for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are fundamental transformations in the construction of diverse molecular scaffolds.
Protocol 1: Synthesis of N-Substituted Aminomethyl-Phenoxybenzyl Derivatives
This protocol details a general procedure for the alkylation of primary or secondary amines with this compound, a common step in the synthesis of various biologically active molecules.[6]
Reaction Scheme:
Figure 1: General workflow for the synthesis of N-substituted aminomethyl-phenoxybenzyl derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the desired amine and the anhydrous solvent.
-
Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminomethyl-phenoxybenzyl derivative.
Rationale and Insights: The choice of base is critical to prevent unwanted side reactions. A non-nucleophilic base like DIPEA or K₂CO₃ is used to deprotonate the amine without competing as a nucleophile. The reaction is performed under anhydrous conditions to avoid hydrolysis of the benzyl bromide.
Protocol 2: Synthesis of Phenoxybenzyl Ether Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of ether-linked antimalarial ligands through the reaction of a phenolic compound with this compound. This is a variation of the classical Williamson ether synthesis.
Reaction Scheme:
Figure 2: General workflow for the synthesis of phenoxybenzyl ether derivatives.
Materials:
-
This compound
-
A phenolic compound (e.g., 4-hydroxybenzaldehyde, 1.1-1.5 equivalents)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
In a round-bottom flask, dissolve the phenolic compound in the anhydrous solvent.
-
Add the base to the solution and stir at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale and Insights: The formation of the phenoxide in situ is a key step that enhances the nucleophilicity of the oxygen atom. The choice of solvent is important; polar aprotic solvents like DMF or acetone are ideal for Sₙ2 reactions. This method has been successfully used in the synthesis of 1,3-bis[(4-formylphenoxy)methyl]benzene, a precursor to potential G-quadruplex antimalarial ligands.[3]
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Table 2: Typical Characterization Data for this compound
| Technique | Expected Data | Reference |
| ¹H NMR (CDCl₃) | δ 4.4 (s, 2H), 6.9-7.41 (m, 9H) | [8] |
| ¹³C NMR (CDCl₃) | Expected peaks for aromatic carbons and the -CH₂Br carbon. | - |
| Mass Spectrometry | [M]+ peak corresponding to the molecular weight. | - |
Expected Results for Synthesized Ligands: Successful synthesis should result in products with characteristic NMR and mass spectrometry data consistent with the desired structures. For example, in the ¹H NMR spectrum of an N-benzylated product, a new singlet corresponding to the benzylic protons (-CH₂-) would typically appear around 4.5-5.0 ppm.
Conclusion and Future Directions
This compound is a valuable and versatile reagent for the synthesis of novel antimalarial ligands. Its high reactivity allows for the straightforward incorporation of the 3-phenoxybenzyl moiety into a wide range of molecular scaffolds. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize new compounds for antimalarial screening. Future work could involve exploring a wider range of nucleophiles to react with this compound, leading to the discovery of new chemical classes of antimalarial agents. Structure-activity relationship (SAR) studies on these new compounds will be crucial for optimizing their potency and selectivity against Plasmodium falciparum.[12][13][14]
References
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Conte, A., et al. (2020). Antiplasmodial Activity of p-Substituted Benzyl Thiazinoquinone Derivatives and Their Potential against Parasitic Infections. Molecules, 25(7), 1530. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94544, this compound. Retrieved from [Link]
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Béni, S., et al. (2021). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 26(11), 3326. [Link]
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Say, B., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of medicinal chemistry, 57(9), 3706-3721. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
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Sciforum. (n.d.). Design, Synthesis of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenoxy)methyl]benzene derivatives and Evaluation of their Antimalarial Activity. Retrieved from [Link]
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Béni, S., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4381. [Link]
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RxList. (n.d.). Antimalarials: Function, Uses, Side Effects, Drug Names. Retrieved from [Link]
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Wiesner, J., et al. (2001). Structure-activity relationships of novel anti-malarial agents: 1. arylacyl and cyclohexylacyl derivatives of 5-amino-2-tolylacetylaminobenzophenone. Pharmazie, 56(6), 443-444. [Link]
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Kumar, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 63(21), 12871-12885. [Link]
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Gholampour, F., et al. (2021). Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study. Research in Pharmaceutical Sciences, 16(2), 159-167. [Link]
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ResearchGate. (n.d.). In pyrethroids with a phenoxybenzyl moiety, P450 enzymes catalyze the.... Retrieved from [Link]
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Conte, A., et al. (2020). Antiplasmodial Activity of p-Substituted Benzyl Thiazinoquinone Derivatives and Their Potential against Parasitic Infections. Molecules, 25(7), 1530. [Link]
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Wiesner, J., et al. (2003). Structure-activity relationships of novel anti-malarial agents part 8. Effect of different central aryls in biarylacryloylaminobenzophenones on antimalarial activity. Pharmazie, 58(12), 854-856. [Link]
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ResearchGate. (2018). Review on structural-activity relationship (SAR) using antimalarial drug design as a case study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent. Retrieved from [Link]
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Agnamey, P., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Pharmaceuticals, 14(3), 209. [Link]
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Global Substance Registration System. (n.d.). 1-(DIBROMOMETHYL)-3-PHENOXYBENZENE. Retrieved from [Link]
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MalariaWorld. (2020). Antiplasmodial Activity of p-Substituted Benzyl Thiazinoquinone Derivatives and Their Potential against Parasitic Infections. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimalarial drug discovery: progress and approaches. Retrieved from [Link]
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Okayama University. (2013). Synthesis of novel anti malarial agents. Retrieved from [Link]
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MDPI. (n.d.). Antimalarial Activity of Aqueous Extracts of Nasturtium (Tropaeolum majus L.) and Benzyl Isothiocyanate. Retrieved from [Link]
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Kelly, J. X., et al. (2002). Mapping antimalarial pharmacophores as a useful tool for the rapid discovery of drugs effective in vivo: design, construction, characterization, and pharmacology of metaquine. Journal of medicinal chemistry, 45(18), 3949-3959. [Link]
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Burgess, S. J., et al. (2004). Exploiting a basic chemosensitizing pharmacophore hypothesis. Part 1: synthesis and biological evaluation of novel arylbromide and bicyclic chemosensitizers against drug-resistant malaria parasites. Bioorganic & medicinal chemistry letters, 14(14), 3721-3724. [Link]
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ChemSrc. (n.d.). This compound. Retrieved from [Link]
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Kumar, V. P., et al. (2003). Novel antiplasmodial agents. Medicinal research reviews, 23(4), 456-487. [Link]
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National Center for Biotechnology Information. (n.d.). Antimalarial Drug Discovery: Approaches and Progress towards New Medicines. Retrieved from [Link]
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Royal Society of Chemistry. (2006). Artemisinin and a new generation of antimalarial drugs. Retrieved from [Link]
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Raynes, K., et al. (1996). Novel bisquinoline antimalarials. Synthesis, antimalarial activity, and inhibition of haem polymerisation. Journal of medicinal chemistry, 39(26), 5021-5027. [Link]
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MDPI. (n.d.). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. Retrieved from [Link]
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Introduction: The Critical Role of Purity in Phenoxybenzyl Bromide Intermediates
An Application Guide to the Downstream Purification of 1-(Bromomethyl)-3-phenoxybenzene Derivatives
This compound and its derivatives are highly valuable precursors in the synthesis of pharmaceuticals and agrochemicals. Their unique structure serves as a key building block for a range of active pharmaceutical ingredients (APIs). The synthetic process, typically involving the benzylic bromination of 3-phenoxytoluene or the conversion of 3-phenoxybenzyl alcohol, often yields a crude product contaminated with starting materials, reagents, and side-products.[1][2] The presence of these impurities can severely hinder the efficiency and outcome of subsequent synthetic steps, making robust and efficient downstream purification an indispensable part of the overall manufacturing process.
These benzylic bromides are known lachrymators and require careful handling in well-ventilated fume hoods.[3] Their reactivity also makes them susceptible to degradation, particularly hydrolysis back to the parent alcohol, which adds another layer of complexity to their purification. This guide provides a detailed overview of field-proven purification strategies, from initial reaction work-up to final purity analysis, designed to equip researchers and process chemists with the tools to consistently obtain high-purity this compound derivatives.
Understanding the Impurity Landscape
Effective purification begins with anticipating the likely impurities based on the synthetic route. The two primary routes to this compound introduce a predictable set of contaminants:
-
From 3-Phenoxytoluene (Radical Bromination):
-
From 3-Phenoxybenzyl Alcohol (Nucleophilic Substitution):
The primary challenge often lies in separating the desired product from the unreacted starting material, as their polarities can be very similar.
Purification Workflow: A Multi-Step Strategy
A successful purification strategy employs a sequence of steps, each designed to remove a specific class of impurities.
Caption: General purification workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
This initial phase is designed to remove water-soluble reagents, salts, and byproducts.
Rationale: The organic product is insoluble in water, while many inorganic salts (e.g., sodium bromide, succinimide) and quenching agents are readily soluble. A basic wash with sodium bicarbonate is crucial for neutralizing any acidic byproducts (like HBr) that could promote product degradation.[1][4]
Step-by-Step Procedure:
-
Cool the completed reaction mixture to room temperature.
-
If NBS or PBr₃ was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite or sodium bicarbonate until effervescence ceases.[1][5]
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 50 mL per 100 mL of organic phase).
-
Water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in breaking emulsions and removing residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.
Protocol 2: Flash Column Chromatography
Flash chromatography is the most powerful and widely used technique for purifying these derivatives, exploiting polarity differences between the product and impurities.[1][2][3]
Rationale: this compound is a relatively non-polar compound. It will therefore elute relatively quickly from a silica gel column using a non-polar eluent system. More polar impurities, such as the starting alcohol or triphenylphosphine oxide, will have stronger interactions with the polar silica gel and elute much later or require a more polar solvent system for elution.[3]
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate, Dichloromethane). The ideal system should show good separation between the product spot and major impurities, with the product having an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column by pouring the slurry and allowing it to settle, then flush with the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The benzyl bromide product will typically elute before the more polar starting materials.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC (visualizing with a UV lamp at 254 nm).[6]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, often as a colorless or pale yellow oil.[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard for normal-phase chromatography of small organic molecules. |
| Common Eluents | Hexane/Ethyl Acetate (e.g., 8:2 to 9:1)[1] | Excellent resolving power for this class of compounds. |
| Dichloromethane/Hexane[1] | Good for compounds that may be less soluble in pure alkanes. | |
| n-Pentane[2] | A very non-polar eluent for separating from closely related non-polar impurities. |
Protocol 3: Recrystallization
For derivatives that are solid at room temperature, recrystallization is an excellent method for achieving very high purity.[7]
Rationale: This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the solution (mother liquor).[7]
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point. Common choices for similar compounds include hexane or ethanol/water mixtures.[4][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this phase. Cooling too rapidly can trap impurities.[7]
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.[7] Once crystal growth appears complete at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment: Validating the Outcome
Confirming the purity and identity of the final product is a critical final step. A combination of chromatographic and spectroscopic methods should be employed.
Caption: Key analytical methods for purity and identity confirmation.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for confirming the structure. The key diagnostic signal for this compound derivatives is a singlet for the benzylic methylene protons (-CH₂Br), which typically appears around δ 4.4-4.5 ppm.[1][2][6] Purity can be estimated by comparing the integration of this peak to any impurity signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis.[9][10] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is reported as the percentage of the main peak's area relative to the total area of all peaks.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing these relatively volatile compounds. It provides information on purity and, through the mass spectrometer, confirms the molecular weight and identity of the product and any impurities.[6][11]
By combining a logical work-up with a robust chromatographic or crystallization protocol, and validating the results with appropriate analytical techniques, researchers can confidently produce high-purity this compound derivatives ready for their critical role in drug discovery and development.
References
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. Supplementary Information for: An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from The Royal Society of Chemistry. [Link]
-
Lee, H. Y., & Lee, Y. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 1-6. [Link]
- Google Patents. (Patent No. CN107098791B).
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from r/chemhelp. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from EMU Physics Department. [Link]
-
PubChem. This compound. Retrieved from PubChem. [Link]
-
Chemsrc. This compound | CAS#:51632-16-7. Retrieved from Chemsrc. [Link]
-
Schwind, M., et al. (2020). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes, 8(11), 1369. [Link]
-
Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from ATSDR. [Link]
-
CC-DC. (n.d.). Guide for crystallization. Retrieved from CC-DC. [Link]
-
ChemCon GmbH. Identity determination and purity testing. Retrieved from ChemCon GmbH. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from SIELC Technologies. [Link]
-
AIChE Proceedings. (2024). Session: Crystallization Process Development. Retrieved from AIChE. [Link]
-
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from YouTube. [Link]
-
Oberleitner, D. C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 673. [Link]
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- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identity determination and purity testing [chemcon.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 1-(Bromomethyl)-3-phenoxybenzene synthesis
Answering the complex challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-3-phenoxybenzene, a crucial intermediate in various pharmaceutical and agrochemical applications.
As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide moves beyond simple protocols to provide in-depth, causal explanations for common experimental pitfalls. It is structured as a dynamic troubleshooting resource to help you navigate the intricacies of benzylic bromination and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the Wohl-Ziegler free-radical bromination of 3-phenoxytoluene.
Q1: My reaction yield is consistently low, or the conversion of the starting material is incomplete. What are the likely causes and how can I fix this?
Low yield is a frequent issue stemming from several potential sources, including suboptimal reaction conditions, insufficient initiation, or premature termination of the radical chain reaction.
Potential Causes & Solutions:
-
Ineffective Radical Initiation: The free-radical chain reaction must be properly initiated.
-
Thermal Initiators (AIBN, Benzoyl Peroxide): Ensure the reaction temperature is appropriate for the chosen initiator. AIBN (2,2'-azobis(isobutyronitrile)) requires temperatures around 70-80 °C for efficient decomposition, while benzoyl peroxide decomposes at a slightly higher temperature. Operating below the optimal temperature will result in a low concentration of radicals and poor conversion.
-
Photochemical Initiation: If using light (e.g., a UV or high-wattage visible lamp), ensure the lamp is close enough to the reaction vessel and that the vessel is made of a material (like Pyrex) that transmits the necessary wavelengths.[1]
-
-
Incorrect Stoichiometry: The ratio of N-Bromosuccinimide (NBS) to the starting material is critical.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of NBS (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote over-bromination.[2]
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical scavenger and can inhibit the reaction.
-
Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive inert atmosphere (N₂ or Ar) throughout the reaction.
-
-
Sub-optimal Solvent Choice: The solvent plays a key role in mediating the reaction pathway.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Comparative Data on Reaction Conditions
| Starting Material | Brominating Agent (eq.) | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenoxytoluene | NBS (1.5) | AIBN | CCl₄ | Reflux | 3 | 86 | [5] |
| Toluene | NBS (1.0) | Benzoyl Peroxide | CCl₄ | Reflux | - | High | [2] |
| Toluene | BrCCl₃ | 365nm Lamp | Acetonitrile | RT | <1 | 70-80 | [1] |
| Substituted Toluenes | NaBrO₃/HBr | 405nm LEDs | Flow Reactor | RT | <1 min | >88 | [6] |
Q2: I am observing a significant amount of a second, less polar spot on my TLC plate, which I suspect is the dibrominated byproduct. How can I prevent this over-bromination?
The formation of 1-(dibromomethyl)-3-phenoxybenzene is a common side reaction that occurs when the desired product successfully competes with the starting material for the brominating agent.[2]
Mechanistic Insight: The benzylic C-H bond in the mono-brominated product is also susceptible to radical abstraction, leading to a second bromination event.
Strategies for Minimization:
-
Control NBS Concentration: The most effective strategy is to maintain a low concentration of NBS and bromine radicals throughout the reaction.
-
Slow Addition: Instead of adding all the NBS at the beginning, add it portion-wise over the course of the reaction. This prevents a buildup of the brominating agent that could react with the product. A continuous addition of an NBS slurry has been shown to be effective.[2]
-
-
Adjust Stoichiometry: Use the starting material, 3-phenoxytoluene, as the limiting reagent. A slight excess of the starting material can help ensure the brominating agent reacts preferentially with it rather than the product. However, this will require a more rigorous purification step.
-
Monitor the Reaction Closely: Use TLC or GC to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
Q3: My NMR spectrum shows impurities consistent with bromine on the aromatic rings. Why is this happening and what can I do?
Ring bromination is a result of a competing electrophilic aromatic substitution (EAS) reaction.[1] This occurs when Br₂ (present in equilibrium with NBS) acts as an electrophile rather than a source of bromine radicals. The phenoxy group is an activating group, making both aromatic rings susceptible to electrophilic attack.
Competing Reaction Pathways
Caption: Competing radical vs. electrophilic bromination pathways.
Methods to Suppress Electrophilic Aromatic Substitution:
-
Use a Non-Polar Solvent: Solvents like cyclohexane, chlorobenzene, or 1,2-dichloroethane are preferred.[7][8] Polar solvents can stabilize the charged intermediates of the EAS pathway, promoting ring bromination.
-
Ensure Absence of Lewis Acids: Traces of acid can catalyze the EAS reaction. Ensure your glassware is clean and dry. Some protocols recommend adding a small amount of a non-nucleophilic base like barium carbonate to scavenge any trace HBr that forms, which can also catalyze EAS.[9]
-
Utilize a Radical Initiator: The presence of a dedicated radical initiator (AIBN or light) strongly favors the radical pathway over the ionic one.[3]
Q4: The crude product is a difficult-to-handle oil, and purification is challenging. What is a reliable purification protocol?
The product, this compound, is a high-boiling oil, making distillation difficult. The primary non-volatile impurity is succinimide, the byproduct of NBS. Column chromatography is the most effective method for achieving high purity.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to quench any remaining HBr.
-
Water (H₂O).
-
Brine (saturated aqueous NaCl) to aid in separating the organic and aqueous layers.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oil.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[5]
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica, and load it onto the column. Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.
-
Purification Workflow Diagram
Caption: Standard purification workflow for the product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory protocol for synthesizing this compound?
The most common and reliable method is the Wohl-Ziegler bromination of 3-phenoxytoluene.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenoxytoluene (1.0 eq.). Dissolve it in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene, ~5-10 mL per mmol of substrate).[5][7]
-
Reagent Addition: Add N-Bromosuccinimide (1.1-1.2 eq.) and a catalytic amount of a radical initiator like AIBN (0.02-0.1 eq.).
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Reaction: Heat the mixture to reflux (typically ~80 °C) with vigorous stirring. The reaction will initiate, often indicated by a change in color.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the 3-phenoxytoluene spot. The reaction is typically complete within 2-4 hours.[5]
-
Workup & Purification: Once the reaction is complete, cool the mixture and follow the purification protocol detailed in Troubleshooting Question 4.
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
Using elemental bromine (Br₂) directly often leads to poor selectivity and significant side reactions. NBS is the reagent of choice because it serves as a source for a low, steady concentration of Br₂.[10][11]
-
Mechanism of Action: NBS does not typically act as the brominating agent itself. It reacts with trace amounts of HBr generated in the reaction to slowly produce Br₂. This low concentration of Br₂ is then homolytically cleaved by heat or light to form bromine radicals, which propagate the desired chain reaction.
-
Selectivity: By keeping the Br₂ concentration low, NBS minimizes the competing electrophilic addition/substitution reactions that would otherwise occur with the electron-rich phenoxy and benzene rings.[12]
Q3: What is the role of the radical initiator (e.g., AIBN)?
A radical initiator is a compound that easily decomposes under heat or light to form free radicals. These initial radicals are necessary to start the radical chain reaction.
-
Initiation Step: AIBN, upon heating, decomposes to form two cyanopropyl radicals and nitrogen gas. One of these highly reactive radicals then abstracts a bromine atom from a Br₂ molecule (formed from NBS) to generate the first bromine radical (Br•). This bromine radical is the key chain-carrying species that goes on to react with 3-phenoxytoluene.[3]
Q4: Which solvents are best, and are there safer alternatives to carbon tetrachloride?
The ideal solvent should be inert to the reaction conditions and non-polar to disfavor ionic side reactions.
-
Traditional Solvents: Carbon tetrachloride (CCl₄) has been widely used due to its inertness and ability to promote high yields.[3] However, its high toxicity and environmental impact make it undesirable.[4]
-
Safer Alternatives: Several greener or safer solvents have been successfully used:
-
Chlorobenzene: A common replacement for CCl₄.[7]
-
Acetonitrile (MeCN): Can be effective, especially in photochemical reactions.[1]
-
1,2-Dichloroethane (DCE): Has been shown to be a good replacement for CCl₄ in similar bromination reactions.[8]
-
Supercritical Carbon Dioxide (sc-CO₂): An environmentally benign solvent that has shown high yields and selectivity for benzylic brominations.[13]
-
Q5: What are the primary safety hazards associated with this synthesis?
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Reagent Hazards:
-
This compound (Product): Is a lachrymator and corrosive, causing severe skin burns and eye damage.[14]
-
N-Bromosuccinimide (NBS): Is an irritant and lachrymator.
-
Solvents: Carbon tetrachloride is a known carcinogen and is hepatotoxic. Chlorobenzene and DCE are also toxic.
-
Initiators: AIBN can decompose violently if heated without a solvent. Benzoyl peroxide is a powerful oxidizer and can be explosive.
-
-
Essential Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Handle the product and NBS carefully to avoid inhalation or skin contact.
-
Maintain an inert atmosphere to prevent side reactions and control the reaction environment.
-
References
-
Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
-
Allylic and Benzylic Bromination with NBS - Chad's Prep®. [Link]
-
Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE - Vedantu. [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. [Link]
- Process for benzylic bromination - Google P
-
Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
-
Initial optimized reaction conditions for benzylic bromination of - ResearchGate. [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]
-
NBS (N-Bromosuccinimide) | Organic Chemistry | IIT JEE / NEET - YouTube. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis - Ningbo Inno Pharmchem Co., Ltd. [Link]
-
This compound - PubChem. [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - Science. [Link]
-
Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives... - MDPI. [Link]
-
Relative Rates of Radical Bromination Reactions - Westfield State University. [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - ScienceDirect. [Link]
-
3-Phenoxytoluene - PubChem. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. [Link]
-
Chapter 3 Worked Problem 1 - Oregon State University. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination - Chemistry LibreTexts. [Link]
-
Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF - ResearchGate. [Link]
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- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
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- 14. This compound | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-Phenoxytoluene
Welcome to the technical support guide for the bromination of 3-phenoxytoluene. This document is designed for researchers, scientists, and drug development professionals who are working with this important synthetic transformation. The synthesis of brominated 3-phenoxytoluene derivatives is crucial for various applications, including the manufacturing of pyrethroid-type insecticides[1]. However, the inherent reactivity of the substrate presents significant challenges in controlling selectivity and minimizing side reactions.
This guide moves beyond simple protocols to explain the causal mechanisms behind common experimental issues. By understanding why a side reaction occurs, you can make more informed decisions to optimize your reaction conditions, improve yield, and ensure the purity of your target compound.
Section 1: Understanding the Core Reaction and Inherent Selectivity Challenges
The bromination of 3-phenoxytoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] In this reaction, an electrophilic bromine species (Br⁺ or a polarized equivalent) attacks one of the electron-rich aromatic rings, replacing a hydrogen atom.[4][5] The primary challenge arises from the complex directing effects of the substituents on the molecule.
-
The Toluene Ring : This ring is substituted with a methyl group (-CH₃) and a phenoxy group (-OC₆H₅).
-
Phenoxy Group (-OAr) : This is a strongly activating ortho, para-director due to the resonance donation of the oxygen's lone-pair electrons.
-
Methyl Group (-CH₃) : This is a weakly activating ortho, para-director through an inductive effect.
-
The powerful activating nature of the phenoxy group dominates, making the positions ortho (C2, C6) and para (C4) to it the most nucleophilic and thus the most likely sites for bromination. Steric hindrance from the adjacent phenoxy group can disfavor substitution at the C2 position. Therefore, the primary desired product is often 4-bromo-3-phenoxytoluene .
-
The Phenyl Ring : This ring is also activated by the ether oxygen, making it susceptible to bromination as well, which can lead to a complex mixture of isomers.
Caption: Regioselectivity drivers in the bromination of 3-phenoxytoluene.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of 3-phenoxytoluene in a practical, question-and-answer format.
Q1: My reaction yields a complex mixture of isomers instead of a single product. How can I improve regioselectivity for 4-bromo-3-phenoxytoluene?
Cause: This is the most frequent challenge and stems from the multiple activated positions on both aromatic rings. Standard bromination conditions using molecular bromine (Br₂) are often too reactive, leading to poor selectivity.[6][7]
Solutions & Scientific Rationale:
-
Switch to a Milder Brominating Agent: Molecular bromine, especially with a Lewis acid catalyst, is a highly potent electrophile.[8][9] Using a less reactive source of electrophilic bromine provides greater selectivity for the most activated position.
-
Optimize the Solvent: The solvent can influence the reactivity of the brominating agent.
-
Control the Temperature: Lowering the reaction temperature decreases the overall reaction rate, giving the kinetic product (substitution at the most reactive site) a greater advantage over thermodynamically favored, but less selectively formed, isomers.
-
Recommendation: Perform the reaction at 0 °C or even lower. Add the brominating agent slowly to maintain this temperature and avoid localized heating.
-
Q2: My final product is contaminated with significant amounts of di- and poly-brominated species. How can I prevent this over-bromination?
Cause: The product of the initial monobromination is still an activated aromatic ring, making it susceptible to further electrophilic attack. This is a common problem in the halogenation of highly activated systems.[11]
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: This is the most critical factor. Using an excess of the brominating agent will inevitably lead to polybromination.
-
Recommendation: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a maximum of 1.0 equivalent of the brominating agent (e.g., NBS) relative to the 3-phenoxytoluene.
-
-
Slow Reagent Addition: Adding the brominating agent all at once creates a high localized concentration, increasing the probability of a second bromination event on an already-brominated molecule.
-
Recommendation: Add the brominating agent dropwise as a solution or in small portions as a solid over an extended period. This keeps the instantaneous concentration of the electrophile low.
-
-
Monitor Reaction Progress: Allow the reaction to proceed only until the starting material is consumed.
-
Recommendation: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 3-phenoxytoluene is no longer visible to prevent the slower, secondary bromination from occurring.
-
Q3: My analysis shows byproducts corresponding to brominated phenols and brominated toluenes. What is causing the ether bond to cleave?
Cause: The ether linkage in 3-phenoxytoluene, particularly the aryl-oxygen bond, is generally stable but can be cleaved under strongly acidic conditions.[14][15] This is a significant side reaction when using Br₂ (which generates HBr as a byproduct) or strong Lewis acid catalysts (like FeBr₃ or AlCl₃).[16] The protonated ether becomes a good leaving group, susceptible to nucleophilic attack by bromide ions.
Solutions & Scientific Rationale:
-
Avoid Strong Lewis Acids: Catalysts like FeBr₃ dramatically increase the electrophilicity of Br₂ but also promote ether cleavage.
-
Recommendation: If using Br₂, perform the reaction without a Lewis acid catalyst, accepting a slower reaction rate. Better yet, avoid Br₂ entirely.
-
-
Use an Acid-Free Brominating Agent: NBS is the ideal choice here, as it does not inherently generate a strong acid byproduct.
-
Recommendation: N-bromosuccinimide (NBS) is the preferred reagent. The succinimide byproduct is not acidic enough to promote significant ether cleavage.
-
-
Incorporate an Acid Scavenger: If HBr generation is unavoidable, a non-nucleophilic base can be added to the reaction mixture to neutralize the acid as it forms.
-
Recommendation: Add a mild base like sodium bicarbonate or a non-nucleophilic organic base such as pyridine or 2,6-lutidine to the reaction.[11]
-
Q4: I'm observing benzylic bromination (bromine on the methyl group) instead of ring bromination. Why is this happening?
Cause: Benzylic bromination occurs via a free-radical mechanism, not an electrophilic aromatic substitution mechanism.[17] This pathway is promoted by conditions that generate radicals, such as UV light, high temperatures, or the presence of radical initiators (e.g., AIBN, peroxides).[18]
Solutions & Scientific Rationale:
-
Exclude Light: Free-radical halogenation is often photochemically initiated.
-
Recommendation: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
-
Avoid Radical Initiators: Ensure all reagents and solvents are free from peroxides, which can initiate radical chain reactions.
-
Recommendation: Use freshly distilled solvents if peroxide formation is a concern (e.g., THF). Do not add any radical initiators.
-
-
Choose Conditions Favoring EAS: Electrophilic aromatic substitution is favored by polar solvents and the presence of electrophilic reagents. Radical reactions are favored in non-polar solvents.
-
Recommendation: Using NBS in a polar aprotic solvent like THF or acetonitrile under dark, moderate-temperature conditions strongly favors the desired EAS pathway over the radical pathway.
-
Section 3: Recommended Experimental Protocols
Protocol A: High-Regioselectivity Monobromination of 3-Phenoxytoluene
This protocol is designed to maximize the yield of 4-bromo-3-phenoxytoluene while minimizing common side reactions.
Materials:
-
3-Phenoxytoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 3-phenoxytoluene (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in anhydrous THF. Note: NBS is only sparingly soluble; a slurry can be used if necessary.
-
Add the NBS solution/slurry dropwise to the cooled solution of 3-phenoxytoluene over a period of 30-60 minutes. Maintain the internal temperature at or below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC (eluent: e.g., 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Add saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-bromo-3-phenoxytoluene isomer.
Protocol B: Analytical Methods for Reaction Mixture Analysis
Properly identifying the components of your crude product is essential for troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying the array of potential products.[19]
-
Expected Products: Look for the molecular ion peaks (M⁺) corresponding to:
-
Starting Material (3-phenoxytoluene): m/z ≈ 184
-
Monobrominated Isomers: m/z ≈ 262/264 (characteristic bromine isotope pattern)
-
Dibrominated Isomers: m/z ≈ 340/342/344
-
Bromophenol: m/z ≈ 172/174
-
Bromotoluene: m/z ≈ 170/172
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating isomers that may co-elute in GC and for quantification.[20] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and confirming the position of bromination on the aromatic ring through analysis of coupling patterns and chemical shifts.
Section 4: Visualizing the Competing Reaction Pathways
Understanding the divergence between the desired reaction and potential side reactions is key to effective troubleshooting.
Caption: Competing reaction pathways in the bromination of 3-phenoxytoluene.
Section 5: Summary of Troubleshooting Strategies
For quick reference, this table summarizes the common problems and the highest-impact solutions.
| Observed Problem | Primary Cause(s) | Recommended Corrective Actions |
| Poor Regioselectivity / Isomer Mixture | High reactivity of Br₂; Multiple activated sites. | Switch to a milder reagent like NBS . Lower the reaction temperature to 0 °C. |
| Polybromination | Excess brominating agent; High reactivity. | Use ≤ 1.0 equivalent of brominating agent. Add the reagent slowly over time. |
| Ether Cleavage | Generation or presence of strong acid (HBr, Lewis acids). | Use NBS instead of Br₂. Avoid Lewis acid catalysts. Add an acid scavenger if needed. |
| Benzylic Bromination | Free-radical reaction conditions. | Run the reaction in the dark . Ensure reagents are free of radical initiators. |
References
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. From a publicly available educational slide deck. [Link]
-
The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. RSC Publishing. [Link]
-
Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Examples of electrophilic aromatic substitution. Lumen Learning - Organic Chemistry II. [Link]
-
Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not? Quora. [Link]
-
Ch24 : ArOR + HX -> ArOH + RX. University of Calgary. [Link]
-
The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health (NIH). [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Central Electrochemical Research Institute (CECRI). [Link]
- Process for preparing a 3-phenoxytoluene and diphenyl ether.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR (Full Text). [Link]
- Thermal process for preparing 3-phenoxybenzyl bromide.
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Reactions of Ethers. Chemistry LibreTexts. [Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. ResearchGate. [Link]
- Process for the preparation of 4-bromo-3-alkylphenyl ethers.
-
3-Phenoxytoluene. PubChem, National Institutes of Health (NIH). [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. ResearchGate. [Link]
-
General Analytical Chemistry: Separation and Spectral Methods. Routledge. [Link]
-
MARLAP Manual Volume II: Chapter 14, Separation Techniques. U.S. Environmental Protection Agency (EPA). [Link]
-
Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
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Technical Support Center: Purification of 1-(Bromomethyl)-3-phenoxybenzene
Welcome to the technical support guide for 1-(Bromomethyl)-3-phenoxybenzene. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. As a reactive benzylic bromide, its purity is paramount for the success of subsequent synthetic steps. However, its purification is often non-trivial, fraught with challenges related to stability and the removal of closely-related impurities.
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions that are crucial for handling and purifying this compound successfully.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is highly dependent on the synthetic route. Two common methods are the radical bromination of m-phenoxytoluene and the bromination of 3-phenoxybenzyl alcohol.
-
From Radical Bromination (e.g., using NBS):
-
Unreacted Starting Material: m-Phenoxytoluene is a non-polar impurity that can be challenging to separate.
-
Dibrominated Byproduct: Over-bromination can lead to the formation of 1-(dibromomethyl)-3-phenoxybenzene, which has a similar polarity to the desired product.[1][2]
-
Succinimide: A byproduct from N-Bromosuccinimide (NBS), which can often be removed by filtration of the cooled reaction mixture.[3]
-
Nuclear Bromination Products: If reaction conditions are not strictly controlled, electrophilic aromatic substitution on one of the phenyl rings can occur.[4]
-
-
From 3-Phenoxybenzyl Alcohol (e.g., using PBr₃):
-
Unreacted Alcohol: 3-Phenoxybenzyl alcohol is significantly more polar than the product and is typically easy to separate using chromatography.[3]
-
Phosphorous Byproducts: Reagents like phosphorus tribromide will generate phosphorous-based acids, which must be quenched and removed during the aqueous work-up.[3]
-
Q2: My purified this compound is turning yellow or brown upon storage. What is happening and how can I prevent it?
This discoloration is a classic sign of degradation. Benzylic bromides are susceptible to decomposition, which can be initiated by light, heat, or the presence of acid or moisture.[4]
-
Causality: The primary degradation pathway is often hydrolysis back to 3-phenoxybenzyl alcohol, initiated by atmospheric moisture. The released hydrobromic acid (HBr) can then catalyze further decomposition or polymerization, leading to colored byproducts.
-
Prevention and Storage Protocol:
-
Ensure Purity: The initial purity is critical. Residual acidic impurities from the synthesis will accelerate decomposition.
-
Thorough Drying: Ensure the final product is completely anhydrous.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace moisture and oxygen.
-
Temperature: Store in a cool, dark place. Refrigeration (<15°C) is recommended.[5][6]
-
Acid Scavenger: For long-term storage, consider adding a small amount of a non-volatile acid scavenger like calcium carbonate.[4]
-
Q3: What are the key safety precautions I must take when handling and purifying this compound?
This compound is a hazardous chemical and must be handled with appropriate precautions.[7][8]
-
Corrosive and Lachrymatory: It is a powerful lachrymator (causes tearing) and can cause severe skin burns and eye damage.[4][7] Always handle it inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of inhaling vapors, especially during transfers or distillation.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, amines, and bases, as these can cause vigorous reactions.[7]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most effective method for structural confirmation and identifying key impurities. The benzylic methylene protons (-CH₂Br) give a characteristic singlet peak around δ 4.4 ppm.[3] The absence of peaks for starting materials (e.g., the benzylic methyl of m-phenoxytoluene) or the -CH₂OH group of the alcohol is a good indicator of purity.
-
Gas Chromatography (GC): GC is an excellent tool for determining percentage purity, as many commercial suppliers use it for quality control (>98.0% purity is common).[5][6] It can effectively separate volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurity peaks.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods can be developed for purity analysis, particularly for monitoring reaction progress or quantifying non-volatile impurities.[11]
Section 2: Troubleshooting Purification Workflows
This section provides a question-and-answer guide to address specific issues encountered during purification.
Q: My column chromatography separation is poor, with impurities co-eluting with my product. What can I do?
A: Co-elution is typically due to an improperly optimized solvent system or incorrect column packing. The starting material, m-phenoxytoluene, is particularly challenging due to its non-polar nature being very close to the product.
-
Underlying Principle: Successful chromatographic separation relies on exploiting the subtle differences in polarity between the product and impurities. The goal is to find a mobile phase that moves the product at a reasonable rate (retention factor, R_f ≈ 0.3-0.4) while maximizing the separation from other components.
-
Troubleshooting Steps:
-
Run TLC First: Before committing to a large column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point is a hexane/ethyl acetate mixture.
-
Use a Shallow Gradient: If impurities are close, avoid isocratic elution. A shallow gradient from a very non-polar mobile phase (e.g., 100% hexanes) to a slightly more polar one (e.g., 2-5% ethyl acetate in hexanes) can effectively resolve closely-eluting spots.
-
Consider a Different Solvent System: If hexanes/ethyl acetate fails, try a system with different selectivity, such as hexanes/dichloromethane.[3]
-
Proper Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. Load the sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel ("dry loading").[12][13]
-
Q: I am attempting a vacuum distillation, but the product seems to be decomposing in the distillation pot. How can I avoid this?
A: Thermal decomposition during distillation is a significant risk with benzylic bromides, often catalyzed by acidic residues.[4]
-
Underlying Principle: The goal is to distill the compound at the lowest possible temperature to minimize thermal stress. According to the Clausius-Clapeyron relation, lowering the pressure drastically reduces the boiling point.
-
Troubleshooting Steps:
-
Achieve a High Vacuum: Ensure your vacuum system is leak-free and can achieve a pressure of <1 mmHg. The boiling point is reported as 52 °C at 0.4 mmHg.[5][6]
-
Neutralize Before Distilling: Before heating, add a small amount of a non-volatile, basic material like powdered calcium carbonate or potassium carbonate to the distillation flask to neutralize any trace HBr.[4]
-
Use a Short-Path Apparatus: Minimize the distance the vapor has to travel by using a short-path distillation head. This reduces the time the compound spends at high temperatures.
-
Control the Temperature: Use an oil bath with precise temperature control. Heat the pot slowly and do not exceed the temperature required for a steady distillation rate.
-
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for key purification and analysis workflows.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude this compound obtained from synthesis.
-
Preparation of the Column:
-
Select a glass column appropriate for the amount of material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a layer of sand (approx. 1 cm).[12]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[13]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) to elute very non-polar impurities like unreacted starting material.
-
Gradually increase the polarity of the eluent. A suggested gradient is to move from 100% hexanes to 98:2 hexanes:ethyl acetate, and then to 95:5 hexanes:ethyl acetate.[3][14]
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified oil in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Product Peak: Look for a sharp singlet at approximately δ 4.4 ppm , corresponding to the two protons of the -CH₂Br group.[3]
-
Aromatic Region: Expect a complex multiplet pattern between δ 6.9-7.4 ppm corresponding to the 9 aromatic protons.[3]
-
Impurity Check:
-
Absence of a singlet around δ 2.3 ppm (from the methyl group of m-phenoxytoluene).
-
Absence of a broad singlet around δ 1.5-2.0 ppm and a singlet around δ 4.6 ppm (from the -OH and -CH₂OH protons of 3-phenoxybenzyl alcohol, respectively).
-
Absence of a singlet around δ 6.5 ppm (from the -CHBr₂ proton of the dibrominated impurity).
-
-
Section 4: Visual Guides & Data
Data Tables
Table 1: Common Impurities and Key Characteristics
| Impurity | Source | Relative Polarity | Key Analytical Feature |
| m-Phenoxytoluene | Unreacted Starting Material | Less Polar | ¹H NMR: Singlet ~δ 2.3 ppm |
| 3-Phenoxybenzyl Alcohol | Hydrolysis/Starting Material | More Polar | ¹H NMR: Singlet ~δ 4.6 ppm |
| 1-(Dibromomethyl)-3-phenoxybenzene | Over-bromination | Similar/Slightly More Polar | ¹H NMR: Singlet ~δ 6.5 ppm |
| Succinimide | NBS Byproduct | Polar | Soluble in water; can be filtered |
Table 2: Recommended Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Application |
| 100% Hexanes → 98:2 Hexanes/EtOAc | Good for separating from non-polar m-phenoxytoluene. |
| 8:2 Hexanes/Ethyl Acetate | A more polar system for faster elution if non-polar impurities are not an issue.[3] |
| Methylene Chloride/Hexanes Gradient | An alternative system with different selectivity.[3] |
Diagrams
Caption: Decision tree for selecting a purification method.
Caption: General experimental workflow for synthesis and purification.
References
- Fisher Scientific. (2023, August 25). Safety Data Sheet: this compound. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sds]
- Echemi. 1-(Bromomethyl)-3-(phenoxymethyl)benzene Safety Data Sheets. Retrieved from Echemi.com. [Link: https://www.echemi.com/sds/1-(bromomethyl)-3-(phenoxymethyl)benzene-cas-910037-23-9.html]
- ChemicalBook. This compound synthesis. Retrieved from ChemicalBook.com. [Link: https://www.chemicalbook.
- Organic Syntheses. Procedure for Column Chromatography. Organic Syntheses, Coll. Vol. 10, p.276 (2004); Vol. 79, p.42 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0042]
- Synquest Labs. Safety Data Sheet: 1,4-Bis(bromomethyl)benzene. Retrieved from Synquestlabs.com. [Link: https://www.synquestlabs.com/product/1700-9-Z6/1,4-Bis(bromomethyl)benzene]
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- AChemBlock. 1-Bromo-3-phenoxybenzene 95%. Retrieved from AChemBlock.com. [Link: https://www.achemblock.com/product/P36591/1-Bromo-3-phenoxybenzene-95.html]
- Organic Syntheses. Techniques: Flash Column Chromatography. Organic Syntheses, Vol. 102, p. 276 (2025). [Link: http://www.orgsyn.org/demo.aspx?prep=v102p0276]
- University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Retrieved from orgchemboulder.com. [Link: https://orgchemboulder.
- Chemsrc. This compound CAS#:51632-16-7. Retrieved from Chemsrc.com. [Link: https://www.chemsrc.com/en/cas/51632-16-7_1034734.html]
- SIELC Technologies. Separation of 1-(Bromomethyl)-4-phenoxybenzene on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link: https://sielc.com/separation-of-1-bromomethyl-4-phenoxybenzene-on-newcrom-r1-hplc-column.html]
- Global Substance Registration System. 1-(DIBROMOMETHYL)-3-PHENOXYBENZENE. Retrieved from gsis.ncats.nih.gov. [Link: https://gsrs.
- SpectraBase. Benzene, 1-(bromomethyl)-3-phenoxy- - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com. [Link: https://spectrabase.com/spectrum/8tjJVQoc3WF]
- LGC Standards. 1-Bromo-3-phenoxybenzene. Retrieved from lgcstandards.com. [Link: https://www.lgcstandards.com/US/en/1-Bromo-3-phenoxybenzene/p/TRC-B687225]
- Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from agilent.com. [Link: https://www.agilent.
- Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from shimadzu.com. [Link: https://www.shimadzu.
- LGC Standards. This compound-d5. Retrieved from lgcstandards.com. [Link: https://www.lgcstandards.com/US/en/1-%28Bromomethyl%29-3-phenoxybenzene-d5/p/TRC-B846956]
- TCI (Shanghai) Development Co., Ltd. This compound 51632-16-7. Retrieved from TCIchemicals.com. [Link: https://www.tcichemicals.com/CN/en/p/P2948]
- BOC Sciences. CAS 51632-16-7 this compound. Retrieved from bocsci.com. [Link: https://www.bocsci.com/cas-51632-16-7-1-bromomethyl-3-phenoxybenzene.html]
- Sigma-Aldrich. This compound. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aladdin/b589330]
- Organic Syntheses. 3-THENYL BROMIDE. Organic Syntheses, Coll. Vol. 4, p.921 (1963); Vol. 34, p.93 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0921]
- Google Patents. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene. Retrieved from patents.google.com. [Link: https://patents.google.
- MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules 2020, 25(23), 5698. [Link: https://www.mdpi.com/1420-3049/25/23/5698]
- Guidechem. 1-(Dibromomethyl)-3-Phenoxybenzene 53874-67-2 wiki. Retrieved from guidechem.com. [Link: https://www.guidechem.com/wiki/1-(Dibromomethyl)-3-Phenoxybenzene-53874-67-2.html]
- ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. [Link: https://www.researchgate.net/publication/303310468_Development_and_validation_of_HPLC_method_for_the_resolution_of_derivatives_of_1-_bromo-_3-_chloro-_2-_propanol_a_novel_chiral_building_block_for_the_synthesis_of_pharmaceutically_important_compounds]
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Acta Pol Pharm. 2014 Sep-Oct;71(5):709-19. [Link: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2014/5/709.pdf]
- Sigma-Aldrich. 1-bromo-3-phenoxybenzene. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/search/1-bromo-3-phenoxybenzene]
- Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene. Retrieved from patents.google.com. [Link: https://patents.google.
- Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 2011, 3 (1): 372-380. [Link: https://www.derpharmachemica.com/pharma-chemica/validation-of-rp-hplc-method-for-the-quantification-of-n-bromosuccinimide-in-angiotensin-ii-receptor-antagonists.pdf]
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Technical Support Center: Purification Strategies for Reactions Involving N-Bromosuccinimide (NBS)
Welcome to the Technical Support Center dedicated to addressing a critical and often challenging aspect of organic synthesis: the effective removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide. This guide is designed for researchers, scientists, and drug development professionals who utilize NBS for bromination reactions and seek robust, field-proven methods for product purification.
Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific compound's needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after a reaction with N-Bromosuccinimide (NBS)?
The two main impurities directly derived from the reagent are:
-
Unreacted N-Bromosuccinimide (NBS): Particularly if the reaction did not go to completion or if excess NBS was used.
-
Succinimide: This is the byproduct generated from NBS as it donates its bromine atom during the reaction.[1][2]
Succinimide is often the more challenging impurity to remove due to its polarity and solubility profile, which can lead to co-elution with the desired product during chromatography.[1][3]
Q2: Why is the complete removal of NBS and succinimide crucial for my final product?
Ensuring the removal of these impurities is critical for several reasons:
-
Product Purity & Integrity: Residual NBS, a reactive brominating agent, can lead to undesired side reactions in subsequent synthetic steps or interfere with the biological activity of your target molecule.[1] Succinimide contamination compromises the overall purity of the final compound.
-
Accurate Characterization: The presence of succinimide can complicate analytical characterization, particularly in ¹H NMR spectroscopy where its methylene protons appear as a singlet around δ 2.5-2.7 ppm.[3]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization difficult.[1]
Q3: What are the principal methods for removing NBS and its byproducts?
The most effective purification strategies leverage the chemical and physical differences between your product and the impurities. The primary methods include:
-
Aqueous Workup: Exploiting the water solubility of succinimide and the reactivity of NBS.
-
Precipitation/Filtration: Leveraging the low solubility of succinimide in certain non-polar organic solvents.
-
Recrystallization: A powerful technique for purifying solid products.
-
Silica Gel Chromatography: For separating compounds based on polarity.
The selection of the optimal method is contingent on the properties of your desired product, such as its solubility, stability to acidic or basic conditions, and physical state.[1]
Q4: Are there any critical safety precautions when working with NBS?
Yes. N-bromosuccinimide is a lachrymator (irritant to the eyes) and should always be handled in a well-ventilated fume hood.[3] It is also moisture-sensitive and can decompose over time, releasing bromine, which gives older batches a characteristic yellow or brown color.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For detailed safety information, always consult the Safety Data Sheet (SDS).[5][6][7][8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process and provides step-by-step methodologies to resolve them.
Issue 1: Residual Unreacted NBS in the Product
-
Symptom: The isolated product has a yellow or brown tint, and TLC analysis shows a spot corresponding to NBS.
-
Causality: This indicates that unreacted NBS was not fully quenched or removed during the workup.
-
Troubleshooting Protocol: Reductive Quench
The most reliable method to eliminate residual NBS is to quench the reaction mixture with a reducing agent before proceeding with the main workup. This converts the reactive NBS into the more easily manageable succinimide byproduct.[2][3]
Step-by-Step Protocol:
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add an aqueous solution of a reducing agent dropwise with vigorous stirring. Common choices include 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][3]
-
Continue addition until the characteristic yellow color of bromine disappears.
-
Proceed with the standard aqueous workup to remove the now-formed succinimide.
-
Expert Insight: Be cautious when using reducing agents under acidic conditions. Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which can complicate the workup.[2]
-
Issue 2: Succinimide Remains in the Organic Layer After Aqueous Wash
-
Symptom: ¹H NMR analysis of the purified product shows a singlet peak around δ 2.5-2.7 ppm, characteristic of succinimide.[3]
-
Causality: Succinimide has moderate solubility in some organic solvents, leading to incomplete removal with simple water washes.
-
Troubleshooting Protocol: Basic Aqueous Wash
The key is to increase the aqueous solubility of succinimide. Succinimide is weakly acidic (pKa ≈ 9.5), and by washing with a mild base, it can be deprotonated to its highly water-soluble sodium salt.[2]
Step-by-Step Protocol:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3][10] Repeat this wash 2-3 times.
-
Follow with a wash with deionized water to remove residual bicarbonate.
-
Finally, wash with brine (saturated NaCl solution) to break any emulsions and remove the bulk of the dissolved water from the organic layer.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Trustworthiness Check: This method is only suitable if your target product is stable under mildly basic conditions. If your product contains base-labile functional groups (e.g., esters), this method should be avoided.[2] For base-sensitive compounds, repeated washes with deionized water or brine are a safer alternative.[2]
-
Issue 3: Succinimide Co-elutes with the Product During Column Chromatography
-
Symptom: Despite chromatography, the succinimide impurity persists in the final product fractions.
-
Causality: The polarity of the product and succinimide are too similar in the chosen eluent system, resulting in poor separation.
-
Troubleshooting Protocol: Pre-Chromatography Purification & Method Optimization
The most effective strategy is to remove the bulk of the succinimide before chromatography.
Option A: Filtration (for non-polar solvents) If the reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) or hexane, the succinimide byproduct often precipitates out of the reaction mixture upon cooling.[2][3]
-
After the reaction is complete, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Filter the cold mixture through a Büchner funnel to remove the solid succinimide.
-
Wash the collected solid with a small amount of the cold reaction solvent to recover any trapped product.
-
The filtrate, now largely free of succinimide, can be concentrated and subjected to chromatography.
Option B: Chromatography Optimization If pre-purification is insufficient, optimizing the chromatography conditions is necessary.
-
Solvent System Modification: Adjust the polarity of your eluent. A less polar solvent system may increase the separation between your product and the more polar succinimide.[2]
-
Silica Plug: Before full chromatography, you can pass the crude material through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., 1:1 dichloromethane-hexane).[11] This can retain a significant amount of succinimide while allowing your product to pass through.
-
Data Summary & Visualization
To aid in your experimental design, the following data and workflows are provided.
Table 1: Solubility Profile of Succinimide
| Solvent | Solubility | Temperature | Reference |
| Water | 1 g in 3 mL | Room Temp | [12] |
| Boiling Water | 1 g in 0.7 mL | 100 °C | [12] |
| Ethanol | 1 g in 24 mL | Room Temp | [12] |
| Ether | Insoluble | Room Temp | [12][13] |
| Chloroform | Insoluble | Room Temp | [12][13] |
| Methanol | Soluble | Room Temp | [14][15] |
| Ethyl Acetate | Soluble | Room Temp | [15] |
| Acetonitrile | Soluble | Room Temp | [15] |
This data highlights why succinimide can be challenging to remove from solvents like ethyl acetate and methanol during extraction but is readily removed by water.
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process and steps for the primary purification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscience.com [chemscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Succinimide [drugfuture.com]
- 13. Succinimide | 123-56-8 [chemicalbook.com]
- 14. Solved Succinimide (see structure below), is an organic | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenoxybenzyl Bromide Alkylations
From the desk of a Senior Application Scientist
Welcome to the technical support center for optimizing alkylation reactions using 3-phenoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and improve experimental outcomes. 3-Phenoxybenzyl bromide is a critical electrophile, particularly in the synthesis of photostable pyrethroid insecticides like permethrin and deltamethrin, making the optimization of its reactions paramount for efficient synthesis.[1][2] This document provides practical, field-proven insights to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of 3-phenoxybenzyl bromide?
3-Phenoxybenzyl bromide is a benzylic halide. This structure makes it highly susceptible to nucleophilic substitution. It primarily reacts via an SN2 mechanism with a wide range of nucleophiles due to the good leaving group (bromide) and the accessible benzylic carbon. However, under conditions that favor carbocation formation (e.g., polar protic solvents, non-nucleophilic bases), it can also undergo SN1 reactions. Competition from elimination (E2) pathways can occur, especially with strong, sterically hindered bases at elevated temperatures.[3]
Q2: Which nucleophiles are commonly used in alkylation reactions with 3-phenoxybenzyl bromide?
This versatile alkylating agent reacts with a variety of nucleophiles, broadly categorized as:
-
O-Nucleophiles: Alcohols and phenols (to form ethers). This is a cornerstone reaction for producing many pyrethroid insecticides.[1][2][4]
-
C-Nucleophiles: Enolates (from ketones, esters, or β-dicarbonyls) and carbanions (from compounds with acidic C-H bonds like phenylacetonitrile derivatives).[5]
-
N-Nucleophiles: Primary and secondary amines (to form secondary and tertiary amines, respectively).[6]
Q3: Why is Phase-Transfer Catalysis (PTC) frequently recommended for these alkylations?
Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique for reactions involving an organic-insoluble nucleophile (or its base) and an organic-soluble electrophile like 3-phenoxybenzyl bromide.[7][8] PTC offers several advantages:
-
Enhanced Reactivity: It facilitates the transport of the nucleophilic anion (e.g., phenoxide, cyanide) from an aqueous or solid phase into the organic phase where the reaction occurs.[8]
-
Milder Conditions: It allows the use of inexpensive and safer inorganic bases like NaOH or K₂CO₃ instead of hazardous and moisture-sensitive bases like sodium hydride (NaH) or sodium amide (NaNH₂).[5][7]
-
Improved Yields and Selectivity: By enabling reactions at lower temperatures and with better mixing, PTC can minimize side reactions like elimination.[5]
-
Solvent Flexibility: It often allows the use of less polar, non-toxic solvents like toluene instead of dipolar aprotic solvents such as DMF or DMSO.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis.[9][10] The following decision tree and detailed explanations can help diagnose the root cause.
Troubleshooting Flowchart for Low Yields
Q: My yield is very low. How do I know if my base is the problem?
A: The issue is likely ineffective deprotonation of your nucleophile. The base must be strong enough to generate a sufficient concentration of the active nucleophile.
-
Check pKa Values: Ensure the conjugate acid of your base has a pKa at least 2-3 units higher than the pKa of your nucleophile's acidic proton. For example, to deprotonate a phenol (pKa ~10), a base like potassium carbonate (pKa of bicarbonate ~10.3) is suitable, but for a less acidic C-H bond (e.g., phenylacetonitrile, pKa ~22), a much stronger base like sodium hydride (NaH) or sodium amide (NaNH₂) is required.[11]
-
Base Selection: For O- and N-alkylations, common bases include K₂CO₃, Cs₂CO₃, and NaOH (often with PTC). For C-alkylations of activated C-H bonds, stronger bases like DBU, NaH, or potassium tert-butoxide are often necessary.[12][13]
-
Anhydrous Conditions: If you are using highly reactive bases like NaH or organolithiums, ensure your solvent and glassware are scrupulously dry.[9][11] Any moisture will quench the base and the generated nucleophile, halting the reaction.
Q: The reaction mixture is heterogeneous, and the yield is poor. What can I do?
A: Poor solubility of either the base or the generated nucleophile in the organic solvent is a common hurdle.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve a wide range of salts and organic compounds.[6][12]
-
Phase-Transfer Catalysis (PTC): This is the ideal solution for two-phase systems. A catalyst like tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride can shuttle the nucleophile into the organic phase to react with the 3-phenoxybenzyl bromide.[7][8]
Issue 2: Significant Side Product Formation
Q: My main product is contaminated with a constitutional isomer. I'm alkylating a phenoxide and getting both O- and C-alkylation. How can I control the selectivity?
A: This is a classic case of ambident nucleophile reactivity. The phenoxide anion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions). The outcome of the reaction can be directed by solvent choice.[14]
-
For O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the metal cation but leave the oxygen anion relatively "naked" and highly reactive, favoring the kinetically preferred attack at the oxygen.[14]
-
For C-Alkylation (Ring Alkylation): Use polar protic solvents like trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, effectively shielding it.[14] This steric hindrance encourages the alkylating agent to react at the less-hindered but thermodynamically favorable carbon positions of the ring.
Q: I am trying to mono-alkylate a primary amine but am getting a mixture of mono- and di-alkylated products. How can I improve selectivity?
A: Over-alkylation is common because the mono-alkylated secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.
-
Use Excess Amine: Employ a large excess (5-10 equivalents) of the primary amine. This stoichiometric control ensures the 3-phenoxybenzyl bromide is more likely to encounter a molecule of the starting amine rather than the product amine.
-
Competitive Deprotonation Strategy: In some cases, using the amine hydrobromide salt with a controlled amount of a tertiary amine base (like triethylamine) in a solvent like DMF can favor mono-alkylation.[6]
Q: I see a non-polar spot on my TLC that I suspect is an elimination product. How can I prevent this?
A: 3-Phenoxybenzyl bromide can undergo E2 elimination to form 3-phenoxystyrene, especially under harsh conditions.
-
Base Choice: Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome. Use weaker, non-hindered bases like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution and are more favored at elevated temperatures.[15]
Data & Protocols
Table 1: Recommended Starting Conditions for Alkylation
| Nucleophile Type | Example Nucleophile | Recommended Base(s) | Solvent(s) | Catalyst (if needed) | Temp. (°C) |
| O-Nucleophile | 4-Fluorophenol | K₂CO₃, Cs₂CO₃ | Acetone, MeCN | None | 50-80 |
| O-Nucleophile | Isovanillin | NaOH (aq) | Toluene | TBAB (PTC) | 60-90 |
| N-Nucleophile | Benzylamine | K₂CO₃, Et₃N | DMF, MeCN | None | 25-60 |
| C-Nucleophile | Phenylacetonitrile | NaH, DBU | DMF, THF | None | 0-25 |
| C-Nucleophile | Diethyl Malonate | NaOEt, K₂CO₃ | Ethanol, DMF | None | 25-70 |
Experimental Protocol: O-Alkylation of a Phenol via Phase-Transfer Catalysis
This protocol provides a robust starting point for the Williamson ether synthesis using 3-phenoxybenzyl bromide under PTC conditions.
Workflow for PTC O-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq.), toluene (5-10 mL per mmol of phenol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 30% w/v). Begin vigorous stirring to ensure good mixing between the two phases.
-
Heating: Heat the mixture to the desired temperature (typically 60-80 °C).
-
Electrophile Addition: Slowly add 3-phenoxybenzyl bromide (1.05-1.1 eq.) to the stirring mixture over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Washing: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- Journal of Agricultural and Food Chemistry. (2025, November 5). The Synthesis of Pyrethroids.
- PTC Organics. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- National Institutes of Health. (n.d.). Discovery and development of pyrethroid insecticides.
- ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.
- MDPI. (n.d.). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide.
- Alkyl Strategies. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
- ResearchGate. (n.d.).
- IRIS. (2024, September 25). One Hundred Years of Pyrethroid Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in MitoTam bromide synthesis.
- ResearchGate. (n.d.).
- PharmaXChange.info. (2011, April 9).
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- PTC Communications, Inc. (2005).
- CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- BenchChem. (2025).
- Reddit. (2011, September 18).
- Reddit. (2021, March 17).
- ResearchGate. (2014, May 30).
- ChemistryViews. (2012, November 21).
- Medimond. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 3-(bromomethyl)
- Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?
- YouTube. (2018, October 13).
- Google Patents. (n.d.). US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
- Reddit. (2025, November 23).
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- ElectronicsAndBooks. (n.d.).
- National Institutes of Health. (n.d.).
- PubMed. (2010, January 12).
- ResearchGate. (2025, August 7).
- ResearchGate. (2025, August 6). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
Sources
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in reactions with 3-phenoxybenzyl bromide
Welcome to the technical support center for reactions involving 3-phenoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic endeavors with this versatile reagent. As a benzylic bromide, 3-phenoxybenzyl bromide is a reactive electrophile, but its successful application often requires careful consideration of reaction parameters to avoid common pitfalls.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis using 3-phenoxybenzyl bromide is giving a low yield. What are the most likely causes?
Low yields in Williamson ether syntheses with 3-phenoxybenzyl bromide often stem from a few key areas: the choice of base, solvent, and temperature, or the quality of the starting materials. Since this is an SN2 reaction, using a strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in the substitution.[3][4] Steric hindrance around the reacting carbon of the alkyl halide can also slow down the reaction.[5]
-
Base Selection: A base that is too weak will not fully deprotonate the alcohol, leading to a low concentration of the required alkoxide nucleophile. Conversely, a base that is too strong or sterically hindered can promote the competing E2 elimination pathway, although this is less of a concern with primary benzylic halides.[4] For many applications, sodium hydride (NaH) is a good choice as it forms the alkoxide irreversibly.[4]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the alkoxide but not the anion, leaving the nucleophile more reactive.[6][7] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[8]
-
Reagent Quality: Ensure your 3-phenoxybenzyl bromide is pure. Impurities from its synthesis, such as 3-phenoxybenzal bromide or ring-brominated byproducts, can lead to side reactions.[9] Additionally, the alcohol starting material should be anhydrous, as water can quench the alkoxide.
Q2: I'm observing multiple spots on my TLC plate after a reaction with 3-phenoxybenzyl bromide. What are the possible side products?
The appearance of multiple spots on a TLC plate suggests the formation of side products. Besides unreacted starting materials, common side products in reactions with 3-phenoxybenzyl bromide include:
-
Elimination Product: Although less common for primary benzylic halides, E2 elimination can occur, especially with a strong, bulky base, leading to the formation of 3-phenoxystyrene.
-
Over-alkylation/Di-substitution: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, it can react again with 3-phenoxybenzyl bromide.
-
Homocoupling (Wurtz Reaction): If a reactive metal (like sodium from NaH) is present, it can potentially lead to the coupling of two molecules of 3-phenoxybenzyl bromide to form 1,2-bis(3-phenoxyphenyl)ethane.
-
Hydrolysis Product: If there is water in the reaction mixture, 3-phenoxybenzyl bromide can hydrolyze to form 3-phenoxybenzyl alcohol.[10][11]
-
Products from Impurities: Impurities in the starting 3-phenoxybenzyl bromide, such as the dibrominated species, will lead to their own set of reaction products.[9]
Q3: How can I optimize the conditions for a Suzuki coupling reaction with 3-phenoxybenzyl bromide?
Optimizing a Suzuki coupling reaction involves a systematic approach to evaluating the catalyst, ligand, base, and solvent system.[12]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For benzylic halides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine ligand are common.[13] Electron-rich and bulky ligands can often improve the efficiency of the coupling with challenging substrates.[13]
-
Base: The base plays a critical role in the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[13] The ratio of the solvents can be adjusted to optimize the solubility of all components.
For a more detailed look at optimizing Suzuki couplings, consider the following table:
| Parameter | Options | Considerations |
| Catalyst (mol%) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts can be more active and stable.[13] |
| Ligand (mol%) | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich ligands are often effective.[13] |
| Base (equiv.) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases can be beneficial for less reactive halides.[13] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Ensure all reactants are soluble. |
| Temperature (°C) | 60-110 | Higher temperatures can overcome activation barriers.[13] |
Troubleshooting Guides
Issue 1: Low Conversion in a Nucleophilic Substitution Reaction
You've set up a reaction between 3-phenoxybenzyl bromide and a nucleophile, but after the expected reaction time, you observe a significant amount of unreacted starting material.
Troubleshooting Workflow for Low Conversion.
-
Verify Reagent Quality and Stoichiometry:
-
3-Phenoxybenzyl Bromide: Confirm the purity of your bromide. Consider purifying it by distillation or column chromatography if necessary.[14][15] Old or improperly stored material can degrade.
-
Nucleophile: Ensure your nucleophile is pure and, if it's a solid, that it has been properly dried.
-
Stoichiometry: Double-check your calculations. A slight excess (1.1-1.2 equivalents) of the nucleophile is often beneficial.
-
-
Evaluate Reaction Conditions:
-
Increase Temperature:
-
Many substitution reactions benefit from heating. Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.
-
-
Change Solvent:
-
If increasing the temperature is not effective or leads to decomposition, consider switching to a different polar aprotic solvent. Sometimes, a change in the solvent can have a dramatic effect on the reaction rate.[8]
-
-
Re-evaluate Base (if applicable):
Issue 2: Product Decomposition or Formation of Inseparable Impurities
The desired product is formed, but it is either unstable under the reaction or workup conditions, or it is contaminated with impurities that are difficult to remove.
Troubleshooting Strategy for Product Stability.
-
Lower Reaction Temperature: The simplest first step is to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Milder Reagents:
-
Base: If a strong base is causing decomposition, consider using a milder base (e.g., switching from NaH to K₂CO₃) and compensating with a slightly higher temperature or longer reaction time.[16]
-
Catalyst: In catalytic reactions like Suzuki couplings, a highly active catalyst might be promoting side reactions. Try using a lower catalyst loading or a less active catalyst system.[17]
-
-
Modify Workup Procedure:
-
Quenching: Quench the reaction at a low temperature.
-
Aqueous Wash: Use a buffered aqueous wash if your product is sensitive to pH changes. Avoid strong acids or bases during extraction.
-
Temperature: Keep the product cold during workup and concentration to minimize degradation.
-
-
Optimize Purification:
-
Chromatography: If standard silica gel chromatography is causing decomposition, consider using deactivated silica (e.g., by adding triethylamine to the eluent) or switching to a different stationary phase like alumina.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method that avoids the potential for decomposition on a column.
-
References
-
University of California, Davis. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]
-
Chemistry : The Mystery of Molecules. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6687. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]
- Google Patents. (n.d.). US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
The Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. [Link]
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Reddit. (2023). Williamson Ether synthesis. [Link]
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ResearchGate. (2019). Optimization of reaction conditions for the benzylic bromination of 1.... [Link]
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Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. [Link]
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American Chemical Society. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
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LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl bromide. [Link]
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Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
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J&K Scientific LLC. (2023). Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. [Link]
-
PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. [Link]
-
ResearchGate. (2023). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. [Link]
-
ResearchGate. (n.d.). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. [Link]
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Technical Support Center: Managing Exothermic Reactions in Benzylic Bromination
Welcome to the Technical Support Center for professionals engaged in benzylic bromination. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for managing the exothermic nature of this critical transformation. My aim is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.
Benzylic bromination, a cornerstone of organic synthesis, is prized for its ability to functionalize the carbon adjacent to an aromatic ring.[1][2] This reaction typically proceeds via a free-radical mechanism, often employing N-Bromosuccinimide (NBS) as a convenient and selective brominating agent.[2][3][4] However, the initiation and propagation steps of this radical chain reaction can be highly exothermic, posing significant safety risks, including the potential for a runaway reaction if not properly controlled.[5][6] This guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Scenario: You begin the portion-wise addition of solid NBS to your refluxing solution of the benzylic substrate and radical initiator. Almost immediately, the reaction temperature surges, and the solvent begins to boil violently.
Potential Causes & Solutions:
-
Cause A: High Localized Concentration of Reagent. Dumping a large portion of solid NBS at once creates a "hot spot" where the initiation and propagation of the radical reaction accelerate uncontrollably.
-
Solution 1: Controlled, Slow Addition. Instead of large portions, add NBS in very small increments. For larger-scale reactions, consider creating a slurry of NBS in the reaction solvent and adding it via an addition funnel. This ensures a more gradual introduction of the reagent. A continuous slurry addition of NBS has been shown to minimize impurity formation and polymerization by maintaining a low solution-phase concentration of Br₂.[7]
-
Solution 2: Initial Cooling. Although the reaction is typically run at reflux, you can begin the NBS addition at a slightly lower temperature to moderate the initial rate. Once the exotherm is under control, the temperature can be gradually increased to the desired reflux.
-
-
Cause B: Impure NBS. The purity, color, and assay of NBS should be checked before use.[8] Impure or decomposed NBS can contain traces of bromine and HBr, which can accelerate the reaction unpredictably.[9] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of Br₂.[6]
-
Solution: Recrystallize NBS. If you suspect impurities, recrystallize the NBS from hot water to obtain a pure, white crystalline solid.[10]
-
-
Cause C: Inefficient Heat Dissipation. The reaction vessel's ability to dissipate heat may be insufficient for the reaction scale.
-
Solution 1: Increase Solvent Volume. A larger volume of solvent acts as a heat sink, absorbing the energy released and moderating the temperature increase.
-
Solution 2: Enhance Cooling. Ensure your reflux condenser has adequate water flow. For highly exothermic systems, consider external cooling of the reaction flask with a water or ice bath, especially during the initial addition phase.
-
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Scenario: You've added all your reagents at the target temperature, but there are no visible signs of reaction (e.g., color change from white/pale yellow to reddish-brown). After a significant delay, the reaction suddenly starts, leading to a dangerous thermal runaway.
Potential Causes & Solutions:
-
Cause A: Insufficient Radical Initiator or Ineffective Initiation. The radical chain reaction must be properly initiated to proceed smoothly.[3][10]
-
Solution 1: Verify Initiator Activity. Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is not expired and has been stored correctly.
-
Solution 2: Staggered Initiator Addition. Instead of adding all the initiator at the beginning, add a small portion initially and the rest in portions throughout the NBS addition. This maintains a steady concentration of radicals to sustain the chain reaction.
-
Solution 3: Photo-initiation. If using heat-based initiators is problematic, consider photo-initiation using a UV lamp, which can offer more precise control over the initiation step.[10]
-
-
Cause B: Accumulation of Unreacted Reagents. The delay in initiation allows a large concentration of both NBS and the benzylic substrate to build up. When the reaction finally starts, this large reservoir of reactants reacts almost instantaneously.
-
Solution: Controlled Addition of the Limiting Reagent. Never add all the NBS at once if the reaction hasn't initiated. Begin with a small amount of NBS and wait for signs of reaction (color change, gentle reflux) before continuing with a slow, controlled addition. The rate of bromine addition should be slow enough to prevent its accumulation.[11]
-
Issue 3: Exothermic Reaction During Work-up/Quenching
Scenario: The main reaction is complete, and you begin to quench the excess brominating agent. The quenching process itself becomes violently exothermic.
Potential Causes & Solutions:
-
Cause A: Quenching Unreacted NBS/Bromine. A significant amount of unreacted NBS or molecular bromine remains in the reaction mixture. The reaction with the quenching agent (e.g., sodium thiosulfate, sodium bisulfite) is itself highly exothermic.
-
Solution 1: Pre-cool the Reaction Mixture. Before adding any quenching agent, cool the reaction vessel in an ice-water bath to 0-5 °C.[12]
-
Solution 2: Slow, Dropwise Addition of Quencher. Prepare a dilute aqueous solution of the quenching agent (e.g., 5-10% w/v sodium thiosulfate) and add it dropwise with vigorous stirring.[12] Monitor the temperature of the reaction mixture throughout the addition.
-
Solution 3: Reverse Quench. For larger scales, consider adding the reaction mixture slowly to a cooled, stirred vessel containing the quenching solution.
-
FAQs: Understanding the Fundamentals
This section provides answers to common questions about managing exothermic benzylic bromination reactions.
Q1: Why is benzylic bromination with NBS so exothermic?
The exothermicity arises from the free-radical chain mechanism. The initiation step, where radicals are formed, requires energy input (heat or light).[13] However, the subsequent propagation steps, where the benzylic C-H bond is broken and a C-Br bond is formed, are overall energetically favorable and release a significant amount of heat. The benzylic C-H bond is relatively weak (bond dissociation energy of ~90 kcal/mol) due to the resonance stabilization of the resulting benzylic radical, making its cleavage easier.[1][13]
Q2: How does the choice of solvent affect the exotherm?
The solvent plays a crucial role in heat management and reaction selectivity.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, thus helping to moderate the exotherm.
-
Boiling Point: A solvent with a suitable boiling point allows the reaction to be run at reflux, using the phase change from liquid to gas to dissipate large amounts of heat energy. Common solvents include carbon tetrachloride (CCl₄), cyclohexane, or acetonitrile.[4][10][14] Note that CCl₄ is now largely phased out due to toxicity concerns.[1]
-
Reactivity: The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but alternatives like acetonitrile or (trifluoromethyl)benzene are gaining favor to improve environmental friendliness and reproducibility.[14][15] Using polar aprotic solvents like DMF with NBS can be hazardous and should be avoided, as they can undergo exothermic decomposition at elevated temperatures.[8]
Q3: What is the difference between using AIBN and benzoyl peroxide as an initiator? Which is safer?
Both azobisisobutyronitrile (AIBN) and benzoyl peroxide are common radical initiators.[16]
-
Decomposition Temperature: AIBN typically decomposes at a lower temperature (around 65 °C) compared to benzoyl peroxide (half-life of ~30 minutes at 92 °C).[17] The choice often depends on the desired reaction temperature and the boiling point of the solvent.
-
Safety: Benzoyl peroxide can be shock-sensitive and poses a greater explosion hazard, especially when dry. AIBN is generally considered safer to handle. However, both should be used with appropriate precautions.
-
Byproducts: AIBN decomposes to release nitrogen gas, which is innocuous. Benzoyl peroxide generates benzoate radicals, which can sometimes lead to side reactions.
Q4: How can I visually monitor the reaction to gauge its progress and control the exotherm?
The reaction typically exhibits a distinct color change.
-
Initiation: The reaction mixture, initially colorless or the color of your substrate, will turn a reddish-brown or deep wine red upon initiation. This is due to the formation of a low concentration of molecular bromine (Br₂).[18]
-
Progression: As the reaction proceeds, the Br₂ is consumed, and the color should fade.
-
Completion: The reaction is often considered complete when the reddish-brown color dissipates, and the solution becomes pale yellow.[18] This indicates that the NBS has been consumed. You can use this visual cue to guide the rate of your NBS addition. If the red color becomes too intense, slow down or pause the addition until it lightens.
Q5: What are the key safety precautions I must take before starting a benzylic bromination?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[19][20]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood. Bromine and HBr are corrosive and toxic.[21]
-
Emergency Preparedness: Have a quenching agent (e.g., sodium thiosulfate solution) and a base (e.g., sodium bicarbonate solution) readily available to neutralize any spills. An ice bath should also be on hand for emergency cooling.
-
Material Safety Data Sheets (MSDS/SDS): Review the SDS for all reagents, particularly N-bromosuccinimide, the radical initiator, and the solvent, to be aware of all potential hazards.[19][22][23] NBS is an oxidizer and may intensify fires.[20]
Visualizing Reaction Control
Understanding the workflow for managing a potentially exothermic reaction is critical. The following diagram outlines the key decision points and actions.
Caption: Decision workflow for safe execution and management of exothermic events.
Data Summary: Reagent & Solvent Parameters
The following table provides a quick reference for common parameters in benzylic bromination reactions.
| Parameter | Reagent/Solvent | Typical Value/Condition | Rationale & Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents | Using a slight excess ensures complete conversion of the starting material, but a large excess can lead to over-bromination.[9][18] |
| Radical Initiator | AIBN | 0.02 - 0.1 equivalents | Catalytic amounts are sufficient. Too much can lead to unwanted side reactions and polymerization.[24] |
| Radical Initiator | Benzoyl Peroxide | 0.02 - 0.1 equivalents | Decomposes at a higher temperature than AIBN. Handle with care due to shock sensitivity.[17][24] |
| Solvent | Carbon Tetrachloride (CCl₄) | Reflux (77 °C) | Classic solvent, but toxic and environmentally harmful.[1][10] |
| Solvent | Acetonitrile (CH₃CN) | Reflux (82 °C) | A more environmentally benign and effective alternative to chlorinated solvents.[14] |
| Solvent | Cyclohexane | Reflux (81 °C) | Inert hydrocarbon solvent. |
| Quenching Agent | Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | Reacts with and neutralizes excess Br₂. Add slowly and with cooling.[12] |
| Quenching Agent | Sodium Bisulfite (NaHSO₃) | 5-10% aqueous solution | Alternative reducing agent for quenching excess bromine. |
Protocol: Step-by-Step Benzylic Bromination with Exotherm Control
This protocol details a lab-scale benzylic bromination of toluene as an example, incorporating best practices for thermal management.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN)
-
10% Aqueous Sodium Thiosulfate solution
-
Saturated Aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Addition funnel (for larger scale) or powder funnel
-
Ice-water bath
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the glassware is dry.
-
Charging Reagents: To the round-bottom flask, add toluene (1.0 eq), acetonitrile, and AIBN (0.05 eq).
-
Inert Atmosphere: Flush the system with nitrogen.
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 82 °C).
-
NBS Addition: Once refluxing, begin adding the NBS (1.05 eq) in small portions over 1-2 hours. Monitor the reaction for the appearance of a reddish-brown color, indicating initiation.
-
Thermal Monitoring: Continuously monitor the reaction temperature and the rate of reflux. If the reflux becomes too vigorous, immediately stop the NBS addition and, if necessary, briefly raise the flask into an ice bath to moderate the temperature.
-
Reaction Completion: Continue heating at reflux after the final addition of NBS until the reddish-brown color fades to a pale yellow. This typically takes 1-3 hours. Monitor by TLC or GC-MS to confirm the consumption of starting material.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C.
-
Quenching: Slowly and carefully add the 10% sodium thiosulfate solution dropwise with vigorous stirring. Continue addition until the yellow color disappears completely.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl bromide.
-
Purification: Purify the product as necessary, typically by vacuum distillation or column chromatography.
Caption: Experimental workflow for a controlled benzylic bromination.
By understanding the underlying principles and potential hazards, and by implementing the careful, controlled procedures outlined in this guide, you can safely and effectively perform benzylic bromination reactions, transforming a potentially hazardous process into a reliable and reproducible synthetic tool.
References
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from Chad's Prep. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from Carl ROTH. [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from Loba Chemie. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from Carl ROTH. [Link]
-
Suru Chemical. (2025, October 4). Managing Reactivity and Safety in N-Bromosuccinimide-Mediated Transformations. Retrieved from Suru Chemical. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from Scientific Update. [Link]
-
ACS Publications. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
N-Bromosuccinimide. (2019, July 6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
-
Reddit. (2015, October 22). What is the difference between peroxides and AIBN as free radical initiators? r/chemhelp. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow. [Link]
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from Scientific Update. [Link]
-
R Discovery. (2007, November 1). Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
-
Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. [Link]
-
Letters in Organic Chemistry. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]
-
Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from Indian Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). 02 Benzylic Bromination. Retrieved from Scribd. [Link]
-
ResearchGate. (2006). Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
-
ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
-
Chemistry Stack Exchange. (2012, June 20). Are there any general chemical rules for choosing initiators for a polymerization reaction?[Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Benzylic Bromination. Retrieved from Common Organic Chemistry. [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
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Byproduct Formation in Grignard Reactions with 1-(Bromomethyl)-3-phenoxybenzene: A Technical Support Guide
Welcome to the Technical Support Center for troubleshooting Grignard reactions. This guide is specifically tailored to address the challenges encountered when using 1-(bromomethyl)-3-phenoxybenzene as a starting material. Benzylic halides, such as the one , are known for their reactivity, which can lead to the formation of significant byproducts, most notably the homocoupled dimer, 1,2-bis(3-phenoxyphenyl)ethane. This document provides in-depth, experience-driven insights and actionable protocols to help you minimize these side reactions and maximize the yield of your desired Grignard reagent, (3-phenoxyphenyl)methylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a high-molecular-weight, nonpolar byproduct in my Grignard reaction. What is it and why is it forming?
A1: The most common byproduct in Grignard reactions with benzylic halides like this compound is the Wurtz-type homocoupling product, 1,2-bis(3-phenoxyphenyl)ethane.[1][2][3][4] This occurs when a newly formed molecule of the Grignard reagent, (3-phenoxyphenyl)methylmagnesium bromide, reacts with a molecule of the unreacted this compound starting material.[3] This side reaction not only consumes your desired Grignard reagent but also complicates the purification of your final product.[3]
Q2: What are the primary factors that promote the formation of this Wurtz coupling byproduct?
A2: Several factors can accelerate the rate of the Wurtz coupling reaction:
-
High Local Concentration of the Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the starting material instead of the magnesium surface.[3]
-
Elevated Reaction Temperature: The formation of Grignard reagents is an exothermic process.[5][6] Poor temperature control can lead to "hot spots" in the reaction mixture, which significantly favor the formation of the homocoupling byproduct.[3][7]
-
Choice of Solvent: Certain ethereal solvents, particularly Tetrahydrofuran (THF), are known to promote Wurtz coupling for reactive substrates like benzylic halides.[3][8]
-
Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted benzylic bromide available for the undesired coupling reaction.[3]
Q3: My reaction is not initiating, or is very sluggish. What could be the issue?
A3: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the passivation of the magnesium metal surface by a layer of magnesium oxide.[9][10] This inactive layer prevents the magnesium from reacting with the organic halide.[9][11] Activation of the magnesium is crucial for a successful reaction. Additionally, ensure that your glassware is flame-dried and your solvent is anhydrous, as Grignard reagents are highly sensitive to moisture.[10][12]
Q4: Are there any other potential side reactions I should be aware of?
A4: While Wurtz coupling is the primary concern, other side reactions can occur. If your electrophile has acidic protons (e.g., α-protons on a ketone), the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[12][13] Furthermore, with sterically hindered ketones, the Grignard reagent can act as a reducing agent via a β-hydride transfer mechanism.[13]
Troubleshooting Guides & Optimization Protocols
Issue 1: Excessive Formation of 1,2-bis(3-phenoxyphenyl)ethane
This is the most prevalent issue when working with this compound. The following strategies are designed to suppress this unwanted side reaction.
Causality Analysis & Mitigation Strategy
The core of the problem lies in the relative rates of two competing reactions: the formation of the Grignard reagent at the magnesium surface and the Wurtz coupling reaction in solution. To favor the desired reaction, we must optimize conditions to accelerate Grignard formation while simultaneously minimizing the concentration of the organic halide in the bulk solution.
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for Wurtz coupling.
Recommended Protocol for Minimizing Wurtz Coupling
This protocol emphasizes slow addition and temperature control. The use of 2-Methyltetrahydrofuran (2-MeTHF) is also highlighted as it has been shown to suppress Wurtz coupling in benzyl Grignard reactions compared to THF.[8][14]
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals for activation)
-
This compound (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Electrophile (e.g., benzaldehyde, 1.0 eq) for quenching and yield determination
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a few crystals of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine disappears. This indicates an activated magnesium surface.[3] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (approx. 5-10%) of the this compound solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, evidenced by gentle refluxing and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, add the remaining halide solution dropwise from the dropping funnel over a period of at least 40-60 minutes.
-
Temperature Control: Crucially, maintain the reaction temperature below 10°C using an ice-water bath throughout the addition.[3] This is critical to control the exotherm and disfavor the bimolecular Wurtz coupling.
-
Reaction Completion: After the addition is complete, stir the gray suspension of the Grignard reagent at 0-5°C for an additional 30-60 minutes to ensure complete conversion.
-
Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of your chosen electrophile in 2-MeTHF. After the addition, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. A high yield of the desired alcohol (if an aldehyde or ketone was used as the electrophile) is indicative of successful Grignard formation with minimal homocoupling.
Data Summary: Solvent Effects on Benzyl Grignard Reactions
The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct.
| Solvent | Product to Wurtz Byproduct Ratio (Benzyl Chloride) | Reference |
| Diethyl Ether (Et₂O) | 90 : 10 | [8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [8] |
| Tetrahydrofuran (THF) | 30 : 70 | [8] |
This data illustrates the profound effect of the solvent on the chemoselectivity of the reaction.
Issue 2: Failure to Initiate the Grignard Reaction
A non-starting reaction is a common frustration. The following steps will help you overcome this hurdle.
Magnesium Activation: The Key to Initiation
The primary barrier to initiation is the passivating oxide layer on the magnesium surface.[9][10] This layer must be disrupted to expose fresh, reactive magnesium.
Activation and Initiation Protocol
Caption: Grignard reaction initiation workflow.
Detailed Steps for Activation:
-
Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere. This can help break up the turnings and expose fresh surfaces.
-
Chemical Activation: The use of initiators is highly effective.
-
Iodine: As described in the main protocol, adding a crystal of iodine which then sublimes and reacts with the surface is a classic and effective method.[3][10]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh metal surface.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared, active Grignard reagent can often initiate the reaction.
-
Troubleshooting Tip: If, after adding the initial aliquot of halide, no reaction is observed, try gently warming a single spot of the flask with a heat gun. Be extremely cautious, as the reaction is highly exothermic and can run away if overheated.[12] Once initiated, immediately immerse the flask in a cooling bath.
Concluding Remarks
The successful synthesis of (3-phenoxyphenyl)methylmagnesium bromide hinges on controlling the kinetics of the reaction. By prioritizing slow addition of the benzylic bromide, maintaining low reaction temperatures, selecting an optimal solvent like 2-MeTHF, and ensuring the magnesium surface is properly activated, researchers can significantly suppress the formation of the Wurtz homocoupling byproduct. This guide provides a framework based on established chemical principles and field experience to empower you to overcome these common challenges in your synthetic endeavors.
References
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Research Square. Retrieved from [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. Retrieved from [Link]
-
Thieme. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Thieme Connect. Retrieved from [Link]
-
Srogl, J., et al. (2011). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 7, 1158-1164. Retrieved from [Link]
-
Li, C. J., et al. (2013). Systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]
-
Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
-
Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/chemistry. Retrieved from [Link]
-
R Discovery. (1995). Detection of intermediates in grignard reaction on the magnesium surface. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
-
National Institutes of Health. (n.d.). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. Retrieved from [Link]
-
ResearchGate. (2002). Homo coupling, disproportionation and cross coupling of alkyl groups. Role of the transition metal catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
ACS Publications. (2014). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. Organic Letters. Retrieved from [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2011). Oxidative Coupling Reactions of Grignard Reagents with Nitrous Oxide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling. Retrieved from [Link]
-
Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of Organometallic Chemistry, 51(1), 33-53. Retrieved from [Link]
-
ResearchGate. (2021). Transition-Metal-Catalyzed Cross-Coupling Reactions of Grignard Reagents. Retrieved from [Link]
-
Kharasch, M. S., & Fields, E. K. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. IV. The Effect of Metallic Halides on the Reaction of Aryl Grignard Reagents and Organic Halides. Journal of the American Chemical Society, 63(9), 2316–2320. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]
-
ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Retrieved from [Link]
-
Semantic Scholar. (2010). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
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Technical Support Center: Solvent Optimization for Reactions with 1-(Bromomethyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(bromomethyl)-3-phenoxybenzene. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into optimizing solvent selection for reactions involving this versatile reagent. The following question-and-answer-based troubleshooting guides and FAQs will help you navigate common challenges, maximize reaction yields, and ensure the highest purity of your target compounds.
Part 1: Compound Profile & Reactivity Overview
This compound is a key building block in organic synthesis, primarily utilized as a benzylic electrophile. Its reactivity is dominated by the labile carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions, particularly S(_N)2 processes.
Key Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 331.1 °C at 760 mmHg; 52 °C at 0.4 mmHg | |
| Density | ~1.4 g/cm³ |
The primary reactive site is the benzylic carbon, which is susceptible to attack by a wide range of nucleophiles. Understanding this is the first step in selecting an appropriate solvent.
Part 2: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the most critical solvent properties to consider for reactions with this compound?
A1: The success of your reaction hinges on several key solvent properties:
-
Polarity and Dielectric Constant: this compound participates readily in S(_N)2 reactions, which involve a charge-dispersed transition state. Polar solvents are necessary to solvate the nucleophile, especially if it's an ionic salt.[3]
-
Aprotic vs. Protic Nature: This is arguably the most critical factor.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) are ideal. They possess a significant dipole moment to dissolve nucleophiles but lack acidic protons (like O-H or N-H bonds).[4] This prevents them from forming strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, which dramatically accelerates the S(_N)2 reaction rate.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) should generally be avoided. Their acidic protons can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and severely decreases its reactivity, slowing down the reaction.[4][6]
-
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. It should be high enough to provide an adequate thermal range but not so high that it becomes difficult to remove during workup.
-
Solubility: Ensure that your substrate, nucleophile, and any other reagents are sufficiently soluble in the chosen solvent at the reaction temperature to allow for a homogeneous reaction mixture.
Q2: Which specific solvents are recommended for S(_N)2 reactions, such as Williamson ether synthesis?
A2: For classic S(_N)2 reactions, polar aprotic solvents are strongly recommended to maximize reaction rates and yields.[4][7]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages & Considerations |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Excellent dissolving power for a wide range of nucleophiles. Often used for Williamson ether synthesis.[8] Difficult to remove during workup. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Very high polarity, excellent for dissolving salts and accelerating S(N)2 reactions.[4] Extremely high boiling point makes removal challenging. |
| Acetonitrile (ACN) | 37.5 | 82 | Good balance of polarity and a relatively low boiling point, making it easier to remove. A very common choice for S(_N)2 reactions.[5][8] |
| Acetone | 21 | 56 | Effective for many S(_N)2 reactions and has a very low boiling point, simplifying purification.[5] Its lower polarity may not be sufficient for less soluble nucleophiles. |
Q3: Can I use protic solvents like ethanol? When should they be strictly avoided?
A3: Using protic solvents is generally not advised. The primary risk is solvolysis , where the solvent itself acts as a nucleophile, leading to the formation of undesired byproducts. For example, using ethanol could produce 1-(ethoxymethyl)-3-phenoxybenzene.
Strictly avoid protic solvents when:
-
You are using a strong, anionic nucleophile where its reactivity would be blunted by hydrogen bonding.
-
The reaction requires elevated temperatures, which would accelerate the rate of the competing solvolysis side reaction.
-
Product purity is critical, and the separation of solvolysis byproducts would be difficult.
An exception might be when the conjugate acid of the nucleophile is used as the solvent (e.g., using ethanol as a solvent for a reaction with sodium ethoxide), but even then, polar aprotic solvents often give faster and cleaner reactions.[9][10]
Part 3: Troubleshooting Guide
Scenario 1: My reaction shows low or no conversion (low yield).
-
Probable Cause 1: Poor Nucleophile Reactivity.
-
Explanation: If you are using a polar protic solvent, it is likely solvating your nucleophile and reducing its effective concentration and reactivity.[6]
-
Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile.[11] This will leave the nucleophile "naked" and more available for reaction.[4]
-
-
Probable Cause 2: Insufficient Solubility.
-
Explanation: One or more of your reactants (especially an ionic nucleophile) may not be fully dissolved in the solvent, leading to a slow, heterogeneous reaction.
-
Solution:
-
Increase the polarity of the solvent (e.g., switch from Acetone to DMF).
-
Gently warm the reaction mixture to aid dissolution before initiating the main heating schedule.
-
If using a salt, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase its organic phase solubility.[8]
-
-
-
Probable Cause 3: Impure materials or wet solvent.
-
Explanation: Contaminants in starting materials or moisture in the solvent can interfere with the reaction.[12]
-
Solution: Use freshly purified reagents and ensure your solvent is anhydrous, especially when working with moisture-sensitive nucleophiles or bases like NaH.
-
Scenario 2: My TLC/LC-MS shows multiple unexpected byproducts.
-
Probable Cause 1: Solvolysis.
-
Explanation: As mentioned in the FAQ, if you are using a protic solvent (e.g., an alcohol), it may be competing with your intended nucleophile.
-
Solution: Immediately switch to an inert, polar aprotic solvent like DMF, DMSO, or Acetonitrile.
-
-
Probable Cause 2: Elimination (E2) Side Reaction.
-
Explanation: While this compound is a primary benzylic halide and strongly favors substitution, a sterically hindered or very strong base as a nucleophile can promote a competing E2 elimination pathway.[13] This risk increases in less polar solvents.
-
Solution: Ensure you are using a good nucleophile that is not excessively basic or sterically bulky. Using a highly polar aprotic solvent like DMSO can also help favor the S(N)2 pathway.
-
Scenario 3: I'm having difficulty removing the solvent during workup.
-
Probable Cause: Use of High-Boiling Point Solvents.
-
Explanation: Solvents like DMF (BP 153 °C) and DMSO (BP 189 °C) cannot be easily removed with a standard rotary evaporator at typical pressures and temperatures.[14][15][16]
-
Solution 1: Aqueous Workup (for non-polar products).
-
Quench the reaction mixture and dilute it with a large volume of water or brine.[17]
-
DMF and DMSO are water-miscible and will partition into the aqueous layer.
-
Extract your product with a less polar, lower-boiling organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers multiple times with water or brine to thoroughly remove residual high-boiling solvent. A common rule of thumb is to wash with 5-10 times the volume of water relative to the volume of DMF/DMSO used.[17]
-
-
Solution 2: High-Vacuum Evaporation.
-
If your product is stable at higher temperatures, a rotary evaporator connected to a high-vacuum pump (providing <5 mbar pressure) can remove DMF or DMSO at a more moderate temperature (e.g., 30-50 °C).[14]
-
-
Solution 3: Column Chromatography.
-
If the product is highly polar and an aqueous workup is not feasible, the high-boiling solvent can often be removed during column chromatography. DMF and DMSO will typically elute with highly polar solvent mixtures.[14]
-
-
Part 4: Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis Example)
This protocol describes the reaction of this compound with a generic phenol (ArOH) to form an ether.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq) and a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).
-
-
Solvent Addition:
-
Add anhydrous Acetonitrile or DMF (approx. 0.2–0.5 M concentration relative to the limiting reagent). The choice depends on the solubility of the phenoxide salt; DMF is better for less soluble salts.
-
-
Reaction Initiation:
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.05 eq) to the mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60–80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
If using Acetonitrile, concentrate the filtrate under reduced pressure. If using DMF, proceed with an aqueous workup as described in the troubleshooting section.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 5: Visualization of Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting the optimal solvent for your experiment.
References
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]
-
How to evaporate high boiling solvents from the reaction mixture. (2022). ResearchGate. [Link]
-
Why does polar aprotic solvent favour SN2 reactions generally?. (2017). Quora. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]
-
How do organic chemists remove solvents with high boiling points from solution?. (2017). Quora. [Link]
-
How do organic chemists remove solvents with high boiling points from solution?. (n.d.). Quora. [Link]
-
Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. (2024). IntechOpen. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound. (n.d.). Chemsrc. [Link]
-
Novel way to remove DMSO and DMF. (2019). BioChromato. [Link]
-
Predicting Solvent Effects on SN2 Reaction Rates. (2018). ResearchGate. [Link]
-
Factors Affecting SN2 Reactions. (n.d.). Chad's Prep. [Link]
-
Why do Sn2 reactions need polar solvents?. (2016). Reddit. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Workup: DMF or DMSO. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. [Link]
-
What are some common causes of low reaction yields?. (2024). Reddit. [Link]
-
Why does this nucleophilic substitution reaction not work?. (2017). Quora. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Factors That Affect The Rate of Nucleophilic Substitution Reactions. (2023). YouTube. [Link]
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How to monitor the progress of reactions involving 3-phenoxybenzyl bromide
Welcome to the technical support center for monitoring chemical reactions involving 3-phenoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges in reaction monitoring. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring robust and reproducible results.
Introduction to Monitoring 3-Phenoxybenzyl Bromide Reactions
3-Phenoxybenzyl bromide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly pyrethroid insecticides.[1][2] Its reactivity, stemming from the benzylic bromide, makes it a versatile reagent but also presents unique challenges in monitoring its consumption and product formation.[1] Accurate real-time or quasi-real-time monitoring is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques used to monitor these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring. It's often the first line of analysis to quickly assess reaction completion.
Frequently Asked Questions & Troubleshooting (TLC)
Question 1: My 3-phenoxybenzyl bromide starting material and product spots are very close or overlapping on the TLC plate. How can I improve the separation?
Answer: This is a common issue, as the polarity difference between the reactant and product might be minimal, especially in reactions where the phenoxybenzyl moiety remains intact.[3][4]
-
Causality: The Retention Factor (Rf) in normal-phase TLC is primarily governed by the polarity of the analyte. If the reaction introduces a functional group with a similar polarity to the bromide, separation will be challenging.
-
Troubleshooting Steps:
-
Solvent System Optimization: The key is to experiment with different solvent systems to exploit subtle differences in polarity.[4]
-
Decrease Polarity: Since 3-phenoxybenzyl bromide is relatively non-polar, start with a high percentage of a non-polar solvent like hexanes or petroleum ether and a small amount of a more polar solvent like ethyl acetate or dichloromethane.[3] Try solvent systems with very low polarity (e.g., 95:5 or even 98:2 Hexanes:Ethyl Acetate).
-
Vary Solvent Classes: If simple binary mixtures fail, try different solvent classes. For example, using toluene or dichloromethane as the less polar component instead of hexanes can alter the interactions with the silica gel and improve separation.[5]
-
-
Co-spotting: To confirm if you have overlapping spots, co-spot your reaction mixture with the starting material on the TLC plate. If you see a single, elongated spot, they are likely not separating well. If you see two distinct or partially resolved spots, you can be more confident in your analysis.[5]
-
Visualization Techniques: While UV light is useful for visualizing aromatic compounds, using a stain can sometimes help differentiate between spots, even if they have similar Rf values.[3][6] For instance, a permanganate stain can react differently with the starting material and product depending on their functional groups.
-
Question 2: I don't see any spots on my TLC plate, or they are very faint. What could be the problem?
Answer: This can be due to several factors, from sample concentration to the visualization method.
-
Causality: The visibility of a spot on a TLC plate depends on its concentration and its ability to absorb UV light or react with a staining agent.
-
Troubleshooting Steps:
-
Concentration: The sample might be too dilute.[6][7] Try spotting the sample multiple times at the same origin, allowing the solvent to dry completely between applications.[5][7]
-
Volatility: 3-Phenoxybenzyl bromide is not extremely volatile, but some products or byproducts might be. Ensure the plate is not heated excessively after development.[6]
-
UV Inactivity: While the phenoxybenzyl group is UV active, if the product has been modified in a way that significantly reduces its conjugation, the UV visibility might decrease.
-
Inappropriate Stain: Not all stains work for all compounds. If UV is not working, try a general-purpose stain like potassium permanganate or a vanillin stain.[6]
-
Workflow for Optimizing TLC Separation
Caption: Troubleshooting workflow for poor TLC separation.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative insights into reaction progress, providing data on the consumption of starting materials and the formation of products and byproducts.
Frequently Asked Questions & Troubleshooting (HPLC)
Question 1: I'm seeing poor peak shape (tailing or fronting) for 3-phenoxybenzyl bromide or my product.
Answer: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Ideal chromatographic peaks are Gaussian. Tailing can be caused by interactions between basic analytes and acidic silanols on the silica support of a C18 column. Fronting is often a sign of column overload.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. For neutral compounds like 3-phenoxybenzyl bromide, pH has less of an effect on retention but can influence interactions with the stationary phase.[8]
-
Column Choice: A standard C18 column is a good starting point for non-polar compounds. However, for aromatic compounds, a phenyl-hexyl column can provide alternative selectivity through π-π interactions, potentially improving peak shape and resolution.[8][9]
-
Sample Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Use of Additives: Adding a small amount of a competing agent to the mobile phase, like triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can mask active sites on the stationary phase and improve peak shape.
-
Question 2: How do I develop a robust HPLC method to separate 3-phenoxybenzyl bromide from its potential impurities or products?
Answer: A systematic approach to method development is key.
-
Causality: Achieving good separation requires optimizing the stationary phase, mobile phase composition, and gradient to exploit differences in the physicochemical properties of the compounds in your mixture.
-
Method Development Protocol:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A phenyl column is a good secondary option for aromatic compounds.[9][10]
-
Mobile Phase Selection: A common choice for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). ACN often provides sharper peaks and lower backpressure.[11]
-
Initial Gradient: Run a scout gradient to determine the approximate elution conditions. A good starting point is a linear gradient from 10% ACN to 90% ACN over 20-30 minutes.[12]
-
Optimization:
-
Gradient Slope: If peaks are clustered together, flatten the gradient in that region to improve resolution.[11]
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates generally improve resolution but increase run time.[11]
-
Temperature: Increasing the column temperature can decrease viscosity, lower backpressure, and sometimes improve peak shape. A typical starting point is 30-40 °C.[8]
-
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 150 x 4.6 mm, 5 µm | Try a Phenyl column for alternative selectivity. |
| Mobile Phase | A: Water, B: Acetonitrile | Methanol can be an alternative to ACN. |
| Gradient | 10-90% B over 20 min | Adjust the slope based on peak elution. |
| Flow Rate | 1.0 mL/min | Decrease for better resolution, increase for faster runs. |
| Temperature | 30 °C | Increase to reduce backpressure and improve efficiency. |
| Detection | UV at 254 nm or 270 nm | Select a wavelength where all components have good absorbance. |
Section 3: Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is particularly useful for analyzing reactions of 3-phenoxybenzyl bromide, provided the products are also amenable to GC analysis.
Frequently Asked Questions & Troubleshooting (GC)
Question 1: I'm concerned about the thermal stability of 3-phenoxybenzyl bromide in the GC injector. How can I avoid degradation?
Answer: This is a valid concern, as benzylic bromides can be thermally labile.[13]
-
Causality: High temperatures in the GC inlet can cause decomposition of thermally sensitive compounds, leading to inaccurate quantification and the appearance of degradation peaks in the chromatogram.[13]
-
Troubleshooting Steps:
-
Lower Injector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the sample but not so high as to cause degradation. Start with a lower temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance.
-
Use a Split/Splitless Inlet: A split injection can minimize the time the analyte spends in the hot inlet, reducing the chance of degradation.
-
Column Choice: A non-polar or mid-polar column, such as a DB-5 (5% phenyl methylpolysiloxane), is often suitable for this type of analysis.
-
Question 2: What are the typical GC conditions for analyzing 3-phenoxybenzyl bromide?
Answer: The following table provides a good starting point for method development.
| Parameter | Typical Condition | Rationale |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film | Good general-purpose column for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Inlet Temperature | 220 °C | Balance between volatilization and preventing degradation. |
| Oven Program | Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature program is necessary to elute compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a robust quantitative detector. MS provides identification. |
Logical Flow for GC Method Development
Caption: Systematic approach for GC method development.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for in-situ reaction monitoring to gain kinetic and mechanistic insights.[14][15][16]
Frequently Asked Questions & Troubleshooting (NMR)
Question 1: How can I use ¹H NMR to monitor the progress of a reaction involving 3-phenoxybenzyl bromide?
Answer: By integrating and comparing the signals of the starting material and product over time.
-
Causality: The intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal. By monitoring the change in integral values, you can determine the relative concentrations of species in the reaction mixture.[17]
-
Key Signals to Monitor:
-
3-Phenoxybenzyl Bromide (Starting Material): The most distinct signal is the benzylic methylene protons (-CH₂Br), which typically appears as a singlet around 4.5 ppm.
-
Product: Identify a unique signal for the product that does not overlap with any starting material or solvent peaks. For example, if the bromine has been displaced by a nucleophile, the chemical shift of the benzylic methylene protons will change significantly.
-
-
Procedure:
-
Acquire a spectrum of the starting material to identify its characteristic peaks.
-
Set up the reaction in an NMR tube or use a flow-NMR setup.[15]
-
Acquire spectra at regular time intervals.[18]
-
Process the spectra and integrate the chosen signals for the starting material and product.
-
Calculate the percentage conversion by comparing the integral values.
-
Question 2: My NMR spectra have broad peaks and poor resolution during reaction monitoring. What can I do?
Answer: This can be caused by several factors, including sample inhomogeneity, temperature gradients, or paramagnetic species.
-
Causality: Sharp NMR signals rely on a homogeneous magnetic field across the sample. Anything that disrupts this homogeneity will lead to line broadening.[18]
-
Troubleshooting Steps:
-
Shimming: The magnetic field needs to be shimmed for each sample. If the reaction is causing changes in the sample's magnetic susceptibility (e.g., precipitation of a salt), you may need to re-shim periodically.
-
Temperature Control: Ensure the sample is at a stable temperature. Temperature gradients can cause line broadening.[19]
-
Mixing: If the reaction mixture is not homogeneous, you will see broad peaks. Gentle agitation or stirring (if possible in your setup) can help.
-
Filtering: If a precipitate is forming, it can be beneficial to filter the sample before analysis, although this is not suitable for in-situ monitoring.
-
References
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
-
Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583. [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]
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In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
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separating benzyl bromide. Reddit. [Link]
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How to Optimize HPLC Analysis and Improve Laboratory Efficiency. (2025). Chromasir. [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
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Features of gas chromatographic analysis of thermally unstable compounds. (2025). PubMed. [Link]
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separating benzyl bromide and product spots on tlc. Reddit. [Link]
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Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals. [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
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Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012). [Link]
- Thermal process for preparing 3-phenoxybenzyl bromide.
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Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. (2025). ResearchGate. [Link]
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(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. [Link]
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Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
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Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. [Link]
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for Reaction Monitoring by NMR. Mestrelab Research. [Link]
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Reaction Monitoring. Bruker. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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A multi-syringe flow system for monitoring moderately fast chemical reactions. (2025). [Link]
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Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024). NIH. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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HPLC method development critical decisions. Element Lab Solutions. [Link]
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Monitoring Reactions by NMR. [Link]
-
Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and lon-Trap GC/MS. (2025). ResearchGate. [Link]
-
Gas chromatographic determination of acrinathrin and 3-phenoxybenzaldehyde residues in honey. (2025). ResearchGate. [Link]
-
Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. (2021). PMC - NIH. [Link]
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Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]
-
HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]
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The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. (2025). ResearchGate. [Link]
-
The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. (2010). PubMed. [Link]
-
Risks to human and animal health from the presence of bromide in food and feed. PMC. [Link]
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Technical Support Center: Scaling Up Reactions with 1-(Bromomethyl)-3-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3-phenoxybenzene. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when scaling up reactions involving this versatile but reactive intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and safe.
Compound Profile: this compound
This compound (also known as m-phenoxybenzyl bromide) is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] As a benzylic bromide, its reactivity is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[2] However, this high reactivity also presents significant challenges related to stability, side-product formation, and handling, especially during scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [3] |
| Molecular Weight | 263.13 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [3] |
| Key Reactivity | Primary Benzylic Bromide | [2] |
Critical Safety & Handling Protocols
Before initiating any experiment, it is imperative to understand the hazards associated with this compound. This compound is corrosive and causes severe skin burns and eye damage.[4][5] It is also harmful if swallowed, inhaled, or in contact with skin.[4]
Frequently Asked Safety Questions (FAQs):
-
Q: What are the minimum personal protective equipment (PPE) requirements?
-
Q: How should I store this reagent?
-
Q: What is the correct procedure for quenching a reaction or disposing of waste?
-
A: Reactions should be quenched carefully, often with a saturated aqueous solution like sodium bicarbonate to neutralize any acidity.[7] For disposal, chemical waste must be classified as hazardous. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal through a licensed company.[4][8]
-
-
Q: What should I do in case of accidental exposure?
-
A:
-
Skin Contact: Immediately wash with copious amounts of water and soap for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical advice.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]
-
-
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions introduces challenges not always apparent at the bench scale, such as heat and mass transfer limitations.[9]
dot
Caption: Troubleshooting workflow for common scale-up issues.
Frequently Asked Technical Questions (FAQs):
-
Q: My Williamson ether synthesis is giving a low yield. What are the common culprits?
-
A: The Williamson ether synthesis is an SN2 reaction.[10] Several factors could be at play:
-
Base Strength: The alkoxide must be generated completely. Using a strong base like sodium hydride (NaH) is common.[11] The pKa of the corresponding acid of the base should be significantly higher than that of the alcohol being deprotonated.[12]
-
Moisture: Water will quench the alkoxide and can hydrolyze your starting material. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Temperature: While heating can increase the rate, it can also promote the competing E2 elimination pathway, especially if your nucleophile is sterically hindered.[10][13] Start at room temperature or 0 °C and only heat gently if necessary.
-
-
-
Q: I'm observing a significant amount of a dibrominated byproduct, 1-(dibromomethyl)-3-phenoxybenzene. How can I prevent this?
-
A: This side product arises from the radical bromination of the starting material, 3-phenoxytoluene, if that is your synthetic route.[7] Its formation is a common challenge in benzylic brominations.[9]
-
Control Stoichiometry: Use a controlled amount of your brominating agent, such as N-Bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents. A large excess will drive the reaction toward di-bromination.[9]
-
Monitor Closely: Track the reaction's progress using TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further bromination of your desired product.[9]
-
-
-
Q: My reaction is producing a significant amount of an alkene byproduct. Why is this happening?
-
A: This is a classic case of competition between SN2 (substitution) and E2 (elimination) pathways. While this compound is a primary halide, which favors SN2, a sterically bulky or very strong base can promote E2 elimination.[10][13] To minimize this, use a less hindered nucleophile/base if possible and avoid excessive heating.[13]
-
dot
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Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
A Senior Application Scientist's Guide to the Purity Analysis of 1-(Bromomethyl)-3-phenoxybenzene by GC-MS
In the intricate landscape of pharmaceutical development, the purity of each component is paramount. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its molecular structure serves as a versatile building block, but the presence of even trace-level impurities can have cascading effects on the safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.[3][4][5]
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for the purity analysis of this compound.[6] We will explore the causality behind experimental choices, present a self-validating protocol, and compare the technique against viable alternatives, equipping researchers and drug development professionals with the insights needed to ensure the integrity of their synthetic pathways.
Understanding the Analyte & Its Potential Impurities
A successful purity analysis begins with a thorough understanding of the analyte and the likely impurities that may arise during its synthesis.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [2][7] |
| Molecular Weight | 263.13 g/mol | [1][7] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [1] |
| Appearance | Colorless to yellow oil/liquid | [8][9] |
The common synthesis of this compound often involves the bromination of 3-phenoxytoluene or the conversion of 3-phenoxybenzyl alcohol.[9] This knowledge allows us to anticipate potential process-related impurities, which are critical targets for our analytical method.
Common Potential Impurities:
-
Starting Materials: Unreacted 3-phenoxytoluene or 3-phenoxybenzyl alcohol.
-
Over-brominated Species: 1-(Dibromomethyl)-3-phenoxybenzene, which can form if the reaction conditions are too harsh.[10]
-
Isomeric Impurities: Positional isomers such as 1-(Bromomethyl)-2-phenoxybenzene and 1-(Bromomethyl)-4-phenoxybenzene.
-
Related Substances: Degradation products or by-products like 1-Bromo-3-phenoxybenzene.[11]
-
Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane or tetrachloromethane.[9]
The challenge lies in developing a method that can separate and unambiguously identify these structurally similar compounds. This is where the combined separation power of Gas Chromatography and the identification capabilities of Mass Spectrometry excel.
The GC-MS Protocol: A Framework for Definitive Purity Assessment
GC-MS combines two powerful techniques: Gas Chromatography, which separates volatile compounds in a mixture, and Mass Spectrometry, which provides detailed structural information about each separated component, allowing for positive identification.[6][12]
Experimental Workflow
The following diagram outlines the logical flow of the GC-MS analysis, from sample preparation to the final purity report.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 1-(Bromomethyl)-3-phenoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(Bromomethyl)-3-phenoxybenzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is a critical determinant of the final product's quality, safety, and efficacy. This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound: a rapid isocratic method for routine quality control and a comprehensive, high-resolution gradient method designed as a stability-indicating assay. We will explore the scientific rationale behind chromatographic choices, present detailed experimental protocols, and outline the validation framework that ensures data integrity and trustworthiness.
Introduction: The Critical Role of Purity in Synthesis
This compound, also known as m-phenoxybenzyl bromide, is a reactive building block whose utility is defined by its purity.[1] Potential impurities may arise from the synthesis process, such as unreacted starting materials (e.g., 3-phenoxytoluene) or by-products from side reactions.[2] Furthermore, degradation products can form during storage under various environmental conditions.[3][4] An effective analytical method must be able to separate the main compound from all potential process impurities and degradation products, a capability known as "specificity."[5]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5][6] This guide focuses on reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[6]
Foundational Principles: Designing the Separation Strategy
The core of any HPLC method lies in the selection of the stationary and mobile phases. For a molecule like this compound, which possesses significant hydrophobicity due to its two aromatic rings, a reversed-phase setup is the logical choice.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its long alkyl chains provide strong hydrophobic retention for aromatic compounds.
-
Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH), is used.[7] Acetonitrile is often preferred for its lower viscosity and superior UV transparency at low wavelengths.[7] A small amount of acid, such as phosphoric or formic acid, is often added to the mobile phase to sharpen peaks by suppressing the ionization of silanol groups on the silica support.[8]
-
Detection: The presence of benzene rings in the molecule results in strong ultraviolet (UV) absorbance. The phenyl ether chromophore typically absorbs around 254-275 nm.[9][10][11] A photodiode array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths and can assess peak purity. For this guide, a detection wavelength of 270 nm is selected as a robust choice.
Comparative Analysis: Isocratic vs. Gradient Elution
The choice between an isocratic (constant mobile phase composition) and a gradient (variable mobile phase composition) method depends entirely on the analytical objective.
-
Method A: Rapid Isocratic QC Method: This method is optimized for speed and efficiency, making it ideal for routine quality control (QC) where the primary goal is to confirm the purity of a batch against a known specification and quantify the main peak.
-
Method B: High-Resolution Gradient Stability-Indicating Method (SIAM): This method is designed for maximum separation power.[12] By gradually increasing the percentage of organic solvent, it can elute a wide range of compounds, from polar to non-polar, within a single run. This is essential for separating the main peak from closely eluting impurities and for detecting unknown degradation products during stability studies.[3][6]
The following table provides a side-by-side comparison of the two proposed methods:
| Parameter | Method A: Rapid Isocratic QC | Method B: High-Resolution Gradient SIAM |
| Objective | High-throughput batch release, Purity assay | Impurity profiling, Stability studies, Method development |
| Stationary Phase | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 75% Acetonitrile / 25% Water (v/v) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18.1-22 min: 60% B (re-equilibration) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Run Time | ~5 minutes | ~22 minutes |
| Pros | Fast, simple, robust, low solvent consumption per run. | Excellent resolution, separates a wide range of polarities, stability-indicating. |
| Cons | May not resolve all closely eluting impurities. | Longer run time, more complex, higher solvent consumption. |
Detailed Experimental Protocols
4.1. Reagents and Materials
-
This compound Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q)
-
Formic Acid (≥99%)
-
Sample Diluent: 70:30 (v/v) Acetonitrile:Water
4.2. Standard and Sample Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
4.3. Chromatographic Conditions
| Parameter | Method A | Method B |
| Instrument | HPLC or UPLC system with UV/PDA Detector | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | N/A | Water + 0.1% Formic Acid |
| Mobile Phase B | N/A | Acetonitrile + 0.1% Formic Acid |
| Isocratic Eluent | 75% ACN / 25% Water | N/A |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Detection | PDA at 270 nm | PDA at 270 nm |
| Run Sequence | 1. Blank (Diluent)2. Working Standard (x5)3. Sample (x2) | 1. Blank (Diluent)2. Working Standard (x5)3. Sample (x2) |
Method Validation: A System of Trust
For a method to be considered reliable, it must undergo validation to prove it is fit for its intended purpose. The high-resolution gradient method (Method B), being a stability-indicating assay, requires rigorous validation according to International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
-
Specificity: This is the cornerstone. The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or precursors, is demonstrated through forced degradation studies.[3] Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products. The method is considered specific if the main analyte peak is resolved from all degradation peaks with a purity angle less than the purity threshold, as determined by the PDA detector.
-
Linearity: A series of solutions are prepared from the reference standard over a range of concentrations (e.g., 0.5 µg/mL to 150 µg/mL). The peak area response is plotted against concentration, and a linear regression is performed. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Accuracy is determined by analyzing samples with known amounts of spiked reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the spiked analyte should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability is assessed by performing at least six replicate injections of the same sample and checking that the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.
-
Intermediate Precision is evaluated by having a different analyst perform the analysis on a different day with a different instrument. The results are compared to assess the method's consistency.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the linearity curve.[13] LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
-
Robustness: The method's reliability is tested by deliberately introducing small variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to ensure these changes do not significantly impact the results.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is dictated by the specific analytical need. For rapid, routine QC, a simple isocratic method provides the necessary speed and efficiency. However, for comprehensive impurity profiling, stability testing, and in applications supporting regulatory filings, a fully validated, high-resolution gradient stability-indicating method is indispensable. The development and validation of such a method, grounded in the principles of specificity, accuracy, and precision, provides a self-validating system that ensures the generation of trustworthy and reliable data, ultimately safeguarding the quality of the final product.
References
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Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
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Lian, H., et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Sharma, G., & Saini, V. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1-(Bromomethyl)-4-phenoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). Diphenyl ether. NIST Chemistry WebBook. Retrieved from [Link]
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Hage, D. S., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved from [Link]
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Hogenson, R. C. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
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Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's C. M. College. Retrieved from [Link]
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Sobańska, A. W., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Phenoxybenzyl Bromide Derivatives
Introduction
3-Phenoxybenzyl bromide and its derivatives are pivotal chemical intermediates, most notably in the synthesis of pyrethroid insecticides such as permethrin and deltamethrin.[1][2] Given their role as precursors to active pharmaceutical ingredients (APIs) and agrochemicals, the unambiguous confirmation of their molecular structure is not merely an academic exercise; it is a critical requirement for quality control, process optimization, and regulatory compliance. The presence of even minor isomeric impurities can significantly impact reaction yields, downstream product purity, and the toxicological profile of the final product.[3][4]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to confidently elucidate and confirm the structure of 3-phenoxybenzyl bromide. We will move beyond simple data reporting to explain the causality behind experimental choices, compare the expected analytical signatures against common isomeric impurities, and provide actionable protocols, establishing a self-validating system for structural integrity.
The Structural Elucidation Challenge: Beyond the Molecular Formula
The synthesis of 3-phenoxybenzyl bromide, often achieved through the bromination of 3-phenoxytoluene or from 3-phenoxybenzyl alcohol, can introduce several structural ambiguities.[5][6] The primary challenges arise from:
-
Regioisomeric Impurities: Commercial starting materials, such as phenoxytoluene or bromobenzaldehyde, may contain mixtures of ortho- (2-), meta- (3-), and para- (4-) isomers.[7] These isomers can carry through the synthesis, resulting in a final product contaminated with 2-phenoxybenzyl bromide or 4-phenoxybenzyl bromide.
-
Process-Related Impurities: Over-bromination can lead to the formation of di-brominated species like 3-phenoxybenzal bromide.[6] Conversely, incomplete reactions can leave residual starting materials.
-
Nuclear vs. Side-Chain Bromination: While reaction conditions are typically optimized for benzylic (side-chain) bromination, improper control can lead to electrophilic substitution on one of the aromatic rings (nuclear bromination), a particularly challenging impurity to separate.[6]
These potential impurities often have identical molecular weights and similar physical properties, making their detection and differentiation impossible without a multi-pronged analytical approach.
Core Analytical Techniques: An Orthogonal Approach
No single technique is sufficient for absolute structural confirmation. We advocate for an orthogonal approach, primarily leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), with X-ray Crystallography as the ultimate arbiter for solid-state confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 3-phenoxybenzyl bromide derivatives, both ¹H and ¹³C NMR provide definitive fingerprints.
Expert Insight: What to Look For
-
¹H NMR: The proton NMR spectrum provides the first and most crucial evidence. The key diagnostic signal is the benzylic methylene singlet (-CH₂Br) . In 3-phenoxybenzyl bromide, this peak typically appears around δ 4.5 ppm . Its integration value should correspond to two protons. The complex aromatic region (typically δ 6.8-7.4 ppm) is also highly informative. The substitution pattern of the two aromatic rings creates a unique set of splittings that can be used to distinguish between the 3- (meta), 2- (ortho), and 4- (para) isomers.
-
¹³C NMR: The carbon spectrum corroborates the proton data. The most downfield carbon signal (excluding the aromatic region) will be the benzylic carbon attached to the bromine atom (-CH₂Br ), expected around δ 33-34 ppm . The number of distinct aromatic signals can also help confirm the substitution pattern.
-
2D NMR (COSY & HSQC/HMBC): For complex derivatives or when signals overlap, two-dimensional NMR is invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment will directly correlate the benzylic protons (~4.5 ppm) with their attached carbon (~33 ppm), leaving no doubt as to the assignment.
Mass Spectrometry (MS): The Bromine Signature
While NMR defines the molecular structure, MS confirms the molecular weight and elemental composition, providing a crucial piece of validation.
Expert Insight: The Isotopic Fingerprint
The most telling feature in the mass spectrum of a mono-brominated compound is the M+ and M+2 isotopic pattern . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% to 49.5%).[8] This results in two molecular ion peaks separated by 2 m/z units with an intensity ratio of approximately 1:1.[8][9] For 3-phenoxybenzyl bromide (C₁₃H₁₁BrO, MW: 263.13 g/mol ), one should observe prominent peaks at m/z ≈ 262 and m/z ≈ 264. The absence of this pattern is a strong indicator that the compound does not contain a single bromine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this analysis, as it also serves as a purity check, separating the target compound from volatile impurities before detection.[10]
X-ray Crystallography: The Unambiguous Gold Standard
When a compound can be crystallized, single-crystal X-ray diffraction provides an absolute determination of the molecular structure in the solid state, including bond lengths, angles, and stereochemistry.[11] While not a routine technique for all samples, it is the definitive method for creating an unimpeachable reference standard or for resolving any lingering ambiguities from spectroscopic data.
Comparative Analysis: Differentiating Key Isomers
To illustrate the power of this multi-technique approach, the following table compares the expected analytical data for 3-phenoxybenzyl bromide against its most common regioisomers. The subtle but distinct differences in the NMR chemical shifts, arising from the different electronic environments of the protons and carbons, are key to their differentiation.
| Parameter | 3-Phenoxybenzyl Bromide (Target) | 2-Phenoxybenzyl Bromide (Isomer) | 4-Phenoxybenzyl Bromide (Isomer) |
| Structure | Phenyl ether at meta-position | Phenyl ether at ortho-position | Phenyl ether at para-position |
| ¹H NMR (-CH₂Br) | ~ δ 4.5 ppm (singlet) | ~ δ 4.6 ppm (singlet) | ~ δ 4.5 ppm (singlet) |
| ¹H NMR (Aromatic) | Complex, distinct meta-pattern | Complex, distinct ortho-pattern | Two symmetric doublets expected |
| ¹³C NMR (-CH₂Br) | ~ δ 33.5 ppm | ~ δ 31.0 ppm | ~ δ 33.0 ppm |
| MS (M⁺ / M+2) | m/z 262/264 (~1:1 ratio) | m/z 262/264 (~1:1 ratio) | m/z 262/264 (~1:1 ratio) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative difference between isomers.
As the table shows, while MS confirms all three compounds have the same molecular formula, only NMR spectroscopy can reliably distinguish between them. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for the substitution pattern.
Experimental Protocols
The following protocols describe standardized workflows for acquiring high-quality data for structural confirmation.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 3-phenoxybenzyl bromide derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If needed, gently vortex or sonicate.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typical. Ensure an adequate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the acquired data. Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC equipped with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a suitable temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet operating in split mode (e.g., 50:1 split ratio).
-
Mass Spectrometer Settings: Set the mass spectrometer to scan a mass range of m/z 40-400. Ensure the ion source is set to electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) for peak purity. Examine the mass spectrum of the main peak corresponding to the product. Specifically, inspect the molecular ion region to confirm the characteristic 1:1 ratio of the M+ and M+2 peaks.
Logical Workflow for Structural Confirmation
The following diagram illustrates the decision-making process for confirming the structure of a synthesized 3-phenoxybenzyl bromide derivative.
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A Spectroscopic and Synthetic Guide to 1-(Bromomethyl)-3-phenoxybenzene and Its Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of organic intermediates are paramount. 1-(Bromomethyl)-3-phenoxybenzene serves as a critical building block for numerous target molecules. Its synthesis from 3-phenoxybenzaldehyde, via the intermediate 3-phenoxybenzyl alcohol, is a common pathway. This guide provides an in-depth comparative analysis of the spectral transformations that occur at each synthetic step, offering researchers a clear roadmap for reaction monitoring and quality control.
The conversion process follows a logical two-step sequence: the reduction of an aldehyde to an alcohol, followed by the nucleophilic substitution of the hydroxyl group with a bromine atom. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying these transformations. Each technique provides a unique fingerprint of the molecule's structure, and by comparing the spectra of the starting material, intermediate, and final product, we can unequivocally confirm the success of each reaction.
Synthetic Pathway and Logic
The synthesis of this compound from 3-phenoxybenzaldehyde is a foundational two-step process taught in organic chemistry.
-
Reduction: The first step involves the reduction of the aldehyde functional group in 3-phenoxybenzaldehyde to a primary alcohol, yielding 3-phenoxybenzyl alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones without affecting the aromatic rings or the ether linkage.
-
Bromination: The second step is the conversion of the resulting alcohol into the target alkyl bromide. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃)[1]. This reagent converts the primary alcohol into a good leaving group, which is then displaced by the bromide ion.
This sequential transformation provides an excellent case study for the power of comparative spectroscopy.
Caption: Synthetic workflow from starting material to final product.
Experimental Protocols
Part 1: Reduction of 3-Phenoxybenzaldehyde
Causality: Sodium borohydride is chosen for its high selectivity in reducing aldehydes. It is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent workup with a protic solvent protonates the resulting alkoxide to yield the primary alcohol. This method is experimentally straightforward and generally provides high yields[2].
Procedure:
-
Dissolve 3-phenoxybenzaldehyde (e.g., 5.0 g, 25.2 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (e.g., 0.95 g, 25.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2-3), which neutralizes excess NaBH₄ and hydrolyzes the borate esters.
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-phenoxybenzyl alcohol, typically as a colorless oil or low-melting solid.
Part 2: Bromination of 3-Phenoxybenzyl Alcohol
Causality: Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides. The alcohol's oxygen atom attacks a phosphorus atom, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 reaction and displacing the now-excellent leaving group[1]. The reaction is typically performed at low temperatures to control its exothermicity.
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol (e.g., 4.0 g, 20.0 mmol) in anhydrous dichloromethane (40 mL) in a flask under a nitrogen atmosphere and cool to 0 °C[1].
-
Slowly add a solution of phosphorus tribromide (e.g., 0.7 mL, 7.6 mmol) in anhydrous dichloromethane (10 mL) dropwise to the stirred solution[1].
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes[1]. Monitor reaction completion by TLC.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution[1].
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound[1].
-
Purification via flash chromatography (e.g., eluting with a hexane/ethyl acetate mixture) can be performed if necessary[1].
Comparative Spectral Analysis
The true validation of this synthetic sequence lies in the distinct changes observed across different spectroscopic techniques. As the functional group at the benzylic position transforms from an aldehyde (-CHO) to an alcohol (-CH₂OH) and finally to a bromide (-CH₂Br), the electronic and vibrational properties of the molecule are altered, leading to predictable shifts in spectral data.
Caption: Logical flow of spectral changes during synthesis.
¹H NMR Spectroscopy
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The transformation from aldehyde to bromide is clearly tracked by observing the signals of the benzylic protons.
| Compound | Benzylic Proton(s) Signal (CDCl₃) | Aromatic Protons Signal (CDCl₃) | Other Key Signals (CDCl₃) |
| 3-Phenoxybenzaldehyde | ~9.9 ppm (singlet, 1H, -CHO) | ~7.0 - 7.8 ppm (multiplet, 9H) | - |
| 3-Phenoxybenzyl Alcohol | ~4.7 ppm (singlet, 2H, -CH₂ OH) | ~6.9 - 7.4 ppm (multiplet, 9H) | ~1.5-2.5 ppm (broad singlet, 1H, -OH ) |
| This compound | ~4.5 ppm (singlet, 2H, -CH₂ Br)[1] | ~6.9 - 7.4 ppm (multiplet, 9H)[1] | - |
-
Analysis: The most telling change is the disappearance of the highly deshielded aldehyde proton at ~9.9 ppm and the appearance of the benzylic alcohol protons (-CH₂OH) at ~4.7 ppm. Upon bromination, these benzylic protons experience a slight upfield shift to ~4.5 ppm due to the replacement of the -OH group with a -Br atom.
¹³C NMR Spectroscopy
Carbon NMR tracks the changes in the carbon skeleton, providing definitive evidence of the functional group interconversion at the benzylic carbon.
| Compound | Benzylic Carbon Signal (CDCl₃) | Aromatic Carbon Signals (CDCl₃) |
| 3-Phenoxybenzaldehyde | ~192.1 ppm (-C HO) | ~117 - 160 ppm |
| 3-Phenoxybenzyl Alcohol | ~64.9 ppm (-C H₂OH) | ~117 - 158 ppm |
| This compound | ~33.2 ppm (-C H₂Br) | ~118 - 158 ppm |
-
Analysis: The spectral journey of the benzylic carbon is dramatic. It begins at ~192 ppm for the aldehyde carbonyl, shifts significantly upfield to ~65 ppm for the alcohol, and further upfield to ~33 ppm for the bromide, reflecting the changing electronegativity and hybridization of its bonding partners.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for monitoring the appearance and disappearance of specific functional groups based on their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-Phenoxybenzaldehyde | ~1700 (strong, sharp, C=O stretch) , ~3060 (C-H aromatic), ~1240 (C-O ether) |
| 3-Phenoxybenzyl Alcohol | ~3350 (strong, broad, O-H stretch) , ~3050 (C-H aromatic), ~1250 (C-O ether), ~1020 (C-O alcohol) |
| This compound | ~3060 (C-H aromatic), ~1245 (C-O ether), ~680 (C-Br stretch) |
-
Analysis: The key events are sequential: (1) the disappearance of the strong C=O stretch at ~1700 cm⁻¹ and the appearance of a broad O-H stretch around 3350 cm⁻¹ confirms the reduction. (2) The subsequent disappearance of the O-H stretch and the appearance of a C-Br stretch in the fingerprint region (~680 cm⁻¹) confirms the bromination.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, with the final product showing a distinctive isotopic signature for bromine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Feature(s) |
| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | M⁺ peak at m/z 198 |
| 3-Phenoxybenzyl Alcohol | C₁₃H₁₂O₂ | 200.23 | M⁺ peak at m/z 200 |
| This compound | C₁₃H₁₁BrO | 263.13 | M⁺ and M+2 peaks of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes) at m/z 263 and 265[3] |
-
Analysis: The molecular ion peak shifts from m/z 198 to 200 upon reduction, consistent with the addition of two hydrogen atoms. The most definitive evidence comes from the final product's mass spectrum, which will display the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), providing unambiguous confirmation of successful bromination[3].
Conclusion
The synthesis of this compound from 3-phenoxybenzaldehyde is a classic transformation that perfectly illustrates the utility of multi-technique spectroscopic analysis. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data at each stage, researchers can confidently track the functional group transformations, verify the identity of the intermediate and final product, and ensure the purity required for subsequent applications. This guide serves as a practical reference for interpreting the spectral evidence that underpins synthetic organic chemistry.
References
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PubChem. (n.d.). 3-Phenoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-phenoxybenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene.
- Google Patents. (n.d.). US4304938A - Process for the preparation of 3-phenoxybenzenes.
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A Comparative Guide to the Reactivity of Benzyl Bromide and 3-Phenoxybenzyl Bromide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Benzylic bromides are a cornerstone class of reagents, prized for their utility as precursors in forming a vast array of functionalized molecules through nucleophilic substitution. Their reactivity, however, is not uniform and is exquisitely sensitive to the substituents on the aromatic ring.
This guide provides an in-depth, objective comparison of the reactivity of two common benzylic bromides: the parent benzyl bromide and its substituted analogue, 3-phenoxybenzyl bromide. We will dissect the structural nuances that govern their reaction kinetics and mechanistic pathways, supported by established chemical principles and providing actionable experimental protocols for validation.
Structural and Electronic Analysis: The Decisive Difference
At first glance, the two molecules share the core reactive moiety: a bromomethyl group attached to a benzene ring. The critical distinction lies in the presence of a phenoxy group at the meta-position of 3-phenoxybenzyl bromide. This single modification fundamentally alters the electronic environment of the molecule and, consequently, its reactivity.
Figure 1. Chemical structures of Benzyl Bromide and 3-Phenoxybenzyl Bromide.
The phenoxy group exerts two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the benzene ring. This is an electron-withdrawing effect that deactivates the ring.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This is an electron-donating effect that activates the ring.
Crucially, the resonance effect is most pronounced at the ortho and para positions. From the meta position, the +M effect does not extend to the benzylic carbon. Therefore, the dominant electronic influence of the meta-phenoxy group on the reactive center is its electron-withdrawing inductive effect (-I) .
Mechanistic Pathways: A Tale of Two Reactions (SN1 and SN2)
Benzylic halides are unique in their ability to react readily via both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1][2] The preferred mechanism is dictated by the reaction conditions (solvent, nucleophile strength) and, most importantly, the substrate's structure.
SN1 Reactivity: The Carbocation Stability Question
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[3][4] The more stable the carbocation, the faster the reaction. Benzyl bromide forms a resonance-stabilized benzyl carbocation, which accounts for its high SN1 reactivity compared to simple primary alkyl halides.[5][6][7]
Figure 2. Sₙ1 pathway comparison showing carbocation intermediates.
In the case of 3-phenoxybenzyl bromide, the resulting carbocation is destabilized. The electron-withdrawing inductive effect (-I) of the meta-phenoxy group pulls electron density away from the positively charged benzylic carbon, intensifying its positive charge and thus making it less stable.[8][9]
SN2 Reactivity: Steric Hindrance and Transition State
The SN2 reaction involves a backside attack by a nucleophile in a single, concerted step.[10] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Primary benzylic halides like benzyl bromide are excellent SN2 substrates because the reaction center is relatively uncrowded.
For 3-phenoxybenzyl bromide, the large phenoxy group is positioned on the ring, not directly on the benzylic carbon. While it does not provide direct steric hindrance to the backside attack, its sheer bulk in the vicinity of the reaction center can impede the optimal trajectory of the incoming nucleophile, slowing the reaction rate compared to the sterically unencumbered benzyl bromide.
Furthermore, the electron-withdrawing nature of the phenoxy group can have a modest electronic effect on the SN2 transition state. By pulling electron density away from the reacting carbon, it can slightly increase its electrophilicity. However, this effect is generally considered secondary to steric factors in benzylic systems.
Quantitative Reactivity Comparison
The following table summarizes the predicted reactivity based on our analysis.
| Feature | Benzyl Bromide | 3-Phenoxybenzyl Bromide |
| Key Substituent | None (Hydrogen) | 3-Phenoxy Group |
| Dominant Electronic Effect | Neutral | Electron-withdrawing (-I effect) |
| Steric Profile | Low | Moderate |
| Predicted SN1 Reactivity | Higher . The benzyl carbocation is resonance-stabilized. | Lower . The carbocation is destabilized by the inductive effect of the phenoxy group. |
| Predicted SN2 Reactivity | Higher . Lower steric hindrance allows for easier nucleophilic attack. | Lower . The bulky phenoxy group can create steric interference. |
| Overall Predicted Reactivity | More Reactive | Less Reactive |
Experimental Protocol: A Framework for Validation
To empirically validate these theoretical predictions, a comparative rate experiment can be designed. This involves reacting both bromides under identical conditions that favor a specific mechanism and observing the relative time required for product formation.
Objective
To qualitatively compare the nucleophilic substitution reactivity of benzyl bromide and 3-phenoxybenzyl bromide under SN2-favoring conditions.
Materials
-
Benzyl bromide
-
3-Phenoxybenzyl bromide
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath
Experimental Workflow
Figure 3. Workflow for comparing reactivity under Sₙ2 conditions.
Procedure
-
Preparation: Label two test tubes. In one, place 1 mL of a 0.1 M solution of benzyl bromide in acetone. In the other, place 1 mL of a 0.1 M solution of 3-phenoxybenzyl bromide in acetone.
-
Initiation: Prepare a 15% (w/v) solution of sodium iodide in acetone. This reaction (Finkelstein reaction) favors the SN2 pathway because acetone is a polar aprotic solvent, and iodide is a strong nucleophile.[4]
-
Reaction: Simultaneously add 1 mL of the NaI/acetone solution to each test tube and start the stopwatch.
-
Observation: Observe the tubes against a dark background. The reaction produces sodium bromide (NaBr), which is insoluble in acetone and will form a cloudy precipitate.
-
Data Collection: Record the time it takes for the first persistent cloudiness to appear in each tube. If no reaction occurs at room temperature after 5-10 minutes, gently warm the tubes in a 40-50°C water bath and note the time to reaction.[4]
Expected Outcome
A precipitate of NaBr should form significantly faster in the test tube containing benzyl bromide, confirming its higher reactivity under SN2 conditions.
Conclusion and Application
The primary factor diminishing the reactivity of 3-phenoxybenzyl bromide is the electron-withdrawing inductive effect of the meta-phenoxy group, which destabilizes the carbocation intermediate crucial for the SN1 pathway. For the SN2 pathway, the increased steric bulk of the phenoxy substituent hinders the approach of the nucleophile.
For the practicing scientist, this means that reactions involving 3-phenoxybenzyl bromide may require more forcing conditions—such as higher temperatures, longer reaction times, or stronger nucleophiles—to achieve comparable yields to those with benzyl bromide. Understanding this reactivity differential is paramount for efficient reaction design, troubleshooting, and the successful synthesis of complex target molecules in pharmaceutical and materials science research.
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Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Retrieved from [Link]
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Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]
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A Comparative Guide to Alkylating Agents for O-Alkylation of Phenols
For researchers, synthetic chemists, and professionals in drug development, the formation of aryl ethers through the O-alkylation of phenols is a cornerstone of modern organic synthesis. The selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall process viability. This guide provides an in-depth, objective comparison of common alkylating agents, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.
The Central Challenge: O- vs. C-Alkylation
The phenoxide anion, the reactive intermediate in most O-alkylation reactions, is an ambident nucleophile. This means it possesses two nucleophilic sites: the oxygen atom and the activated ortho and para positions of the aromatic ring. Consequently, a significant challenge in phenol alkylation is controlling the regioselectivity to favor the desired O-alkylation product over the C-alkylated side products.[1][2] The choice of alkylating agent, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the desired ether.[2]
A Comparative Analysis of Common Alkylating Agents
The ideal alkylating agent should be readily available, exhibit high reactivity towards the phenoxide oxygen, and be amenable to a broad range of phenolic substrates under mild conditions. Here, we compare the performance of several classes of alkylating agents.
Alkyl Halides: The Workhorse of Williamson Ether Synthesis
The Williamson ether synthesis, reacting a phenoxide with an alkyl halide, is a classic and widely used method for preparing aryl ethers.[3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide from the alkylating agent.[3]
Mechanism of Williamson Ether Synthesis:
Caption: General mechanism of the Williamson Ether Synthesis.
Performance Characteristics:
-
Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[4] Primary alkyl halides are ideal substrates as they readily undergo SN2 reactions.[3] Secondary halides can be used, but elimination reactions become more competitive, leading to lower yields of the desired ether.[3][5] Tertiary alkyl halides almost exclusively yield elimination products.[3]
-
Substrate Scope: The Williamson synthesis is applicable to a wide range of substituted phenols. Electron-withdrawing groups on the phenol can increase its acidity, facilitating deprotonation, while sterically hindered phenols may require more forcing conditions.
-
Conditions: The reaction is typically performed in the presence of a base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[5][6]
Dialkyl Sulfates: Highly Reactive but Hazardous Alternatives
Dimethyl sulfate (DMS) and diethyl sulfate (DES) are highly efficient alkylating agents for phenols.[7] They are more reactive than the corresponding alkyl halides, often leading to faster reactions and higher yields, especially for less reactive phenols.
Causality of Reactivity: The high reactivity of dialkyl sulfates stems from the excellent leaving group ability of the alkyl sulfate anion (RSO₄⁻).
Performance Characteristics:
-
Reactivity: DMS and DES are potent alkylating agents that react readily with phenoxides.
-
Safety Concerns: A significant drawback of dialkyl sulfates is their extreme toxicity and carcinogenicity.[8] Strict safety precautions are essential when handling these reagents.
-
Byproducts: The reaction produces inorganic sulfate salts as byproducts.
Dimethyl Carbonate (DMC): A Greener Alternative
Dimethyl carbonate has emerged as an environmentally benign alternative to traditional alkylating agents like alkyl halides and dialkyl sulfates.[9] It is non-toxic and its reaction byproducts, methanol and carbon dioxide, are relatively harmless.
Performance Characteristics:
-
Green Profile: DMC is considered a green reagent due to its low toxicity and the benign nature of its byproducts.[9]
-
Reactivity and Selectivity: While less reactive than dialkyl sulfates, DMC can achieve high yields and excellent selectivity for O-alkylation, particularly when used in conjunction with a base and a phase-transfer catalyst or under continuous-flow conditions.[9][10][11]
-
Reaction Conditions: Reactions with DMC often require higher temperatures (120-160 °C) and the use of a base like cesium carbonate or potassium carbonate.[9][12]
Mitsunobu Reaction: Mild Conditions for Inversion of Stereochemistry
The Mitsunobu reaction offers a powerful method for the O-alkylation of phenols with primary and secondary alcohols under mild, neutral conditions.[13][14][15] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, making it valuable in the synthesis of complex molecules.[13][14]
Mechanism of the Mitsunobu Reaction:
Caption: Simplified mechanism of the Mitsunobu reaction for phenol O-alkylation.
Performance Characteristics:
-
Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates.[13]
-
Stereospecificity: The reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter.[14]
-
Substrate Scope: A wide range of phenols and alcohols can be used. However, the nucleophile (in this case, the phenol) should generally have a pKa of less than 15.[16]
-
Drawbacks: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[13] The reagents, particularly diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are hazardous.[15]
Quantitative Performance Comparison
The following table summarizes representative experimental data for the O-alkylation of various phenols using different alkylating agents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Phenol | Alkylating Agent | Base/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenol | Chloroacetic Acid | NaOH | Water | 90-100 | 0.5-0.7 | High | [6] |
| 4-Ethylphenol | Methyl Iodide | NaOH / TBAB | - | Reflux | 1 | - | [17] |
| Phenol | Benzyl Halides | K₂CO₃ / TEBAC | - | 80-120 | - | 89-96 | [1] |
| Phenol | Dimethyl Carbonate | K₂CO₃ / PEG 6000 | - | 180 | - | 100 | [11] |
| Phenol | Dimethyl Carbonate | Cs₂CO₃ | DMC | 120-160 | - | Good | [12] |
| Phenol | Dimethyl Ether | PTA / γ-Al₂O₃ | - | 280 | - | 88.2 (selectivity) | [8] |
| Estradiol | Dimethyl Carbonate | Cs₂CO₃ | DMC | - | - | Good | |
| Various Phenols | Alcohols | PPh₃ / DEAD | THF | RT | - | Moderate to High | [16] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid[6]
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 4-methylphenoxyacetic acid.
Step-by-Step Methodology:
-
Accurately weigh approximately 1.0 g of 4-methylphenol and place it in a suitable reaction vessel.
-
Add 5 mL of 30% aqueous sodium hydroxide solution.
-
Add 1.5 g of chloroacetic acid to the mixture.
-
Stir the mixture, with gentle warming if necessary, until all reagents are dissolved.
-
Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.
-
Cool the reaction vessel and dilute the contents with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution.
-
Carefully acidify the sodium bicarbonate layer with 6M HCl to precipitate the product.
-
Collect the solid product by filtration and recrystallize from hot water to obtain the purified 4-methylphenoxyacetic acid.
General Protocol for Mitsunobu Reaction of a Phenol with an Alcohol[15]
Step-by-Step Methodology:
-
Dissolve the phenol (1.0 eq.), the alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the desired ether product and remove the triphenylphosphine oxide and hydrazine byproducts.
Special Case: Synthesis of Diaryl Ethers via Ullmann Condensation
For the synthesis of diaryl ethers, where both components are aromatic, the Williamson ether synthesis is not applicable as aryl halides are generally unreactive towards SN2 reactions. In such cases, the Ullmann condensation is the method of choice.[18][19] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically at elevated temperatures.[18][20]
General Reaction Scheme:
Ar-OH + Ar'-X --(Cu catalyst, Base)--> Ar-O-Ar'
Modern modifications of the Ullmann condensation utilize soluble copper catalysts with ligands, which can promote the reaction at lower temperatures.[20]
Conclusion and Recommendations
The choice of an alkylating agent for the O-alkylation of phenols is a multifaceted decision that requires careful consideration of the substrate's reactivity, the desired product's structure, and practical aspects such as safety and environmental impact.
-
For routine synthesis of simple aryl ethers from primary alkyl halides, the Williamson ether synthesis remains a robust and reliable method.
-
When high reactivity is paramount and stringent safety measures can be implemented, dialkyl sulfates offer a powerful alternative.
-
For a greener and safer approach, particularly in industrial settings, dimethyl carbonate is an excellent choice, despite often requiring more forcing conditions.
-
The Mitsunobu reaction is unparalleled for its mild conditions and stereospecificity, making it ideal for the synthesis of complex, chiral molecules.
-
For the synthesis of diaryl ethers, the Ullmann condensation is the go-to method.
By understanding the nuances of each alkylating agent and its associated reaction conditions, researchers can navigate the complexities of aryl ether synthesis with greater confidence and efficiency.
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The Williamson Ether Synthesis. [Link]
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Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. [Link]
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Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO | Request PDF - ResearchGate. [Link]
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The Cutting Edge: Evaluating the Efficacy of 1-(Bromomethyl)-3-phenoxybenzene Derivatives as Bioactive Compounds
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the dynamic landscape of drug discovery, the quest for novel bioactive scaffolds is relentless. Among the myriad of structures showing therapeutic promise, 1-(bromomethyl)-3-phenoxybenzene and its derivatives have emerged as a compelling class of compounds. Their unique structural motif, combining the reactivity of a benzyl bromide with the conformational flexibility of a phenoxy ether, provides a versatile platform for the development of potent anticancer and antimicrobial agents. This guide offers an in-depth technical comparison of the bioactivity of these derivatives, grounded in experimental data and established scientific principles, to empower researchers in their pursuit of next-generation therapeutics.
Unveiling the Therapeutic Potential: A Tale of Two Activities
The this compound scaffold is a privileged structure that has been explored for its potent biological activities, primarily in the realms of oncology and infectious diseases. The inherent reactivity of the bromomethyl group allows for covalent interactions with biological targets, while the phenoxybenzene moiety provides a large surface area for non-covalent interactions, contributing to binding affinity and specificity.
Anticancer Efficacy: Inducing Programmed Cell Death
A significant body of research has focused on the anticancer properties of phenoxybenzene derivatives. These compounds often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[1] Structure-activity relationship (SAR) studies on related compounds have revealed that the nature and position of substituents on the aromatic rings play a critical role in modulating their anticancer potency. For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance the electrophilicity of the benzylic carbon, promoting reactions with nucleophilic residues in target proteins.
Antimicrobial Action: Disrupting Microbial Defenses
In an era of escalating antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Phenoxy derivatives have demonstrated promising antimicrobial activity against a range of pathogens. While the precise mechanisms can vary, many of these compounds are thought to disrupt the integrity of the microbial cell membrane or interfere with essential metabolic pathways. The lipophilicity conferred by the phenoxy group can facilitate the passage of these molecules across the microbial cell wall and membrane.
Comparative Bioactivity: A Look at the Data
Table 1: Anticancer Activity of Phenoxy and Benzyl Bromide Derivatives
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Benzyl bromide | 4-Arylthiazole | MCF-7 (Breast) | 7.17 ± 0.94 | [2] |
| 1b | Benzyl bromide | 4-(p-fluorophenyl)thiazole | MCF-7 (Breast) | 2.93 ± 0.47 | [2] |
| 2a | Phenoxychalcone | 4-Bromo, 4'-Bromo | MCF-7 (Breast) | 1.83 ± 0.11 | [3] |
| 2b | Phenoxychalcone | 4-Chloro, 4'-Bromo | MCF-7 (Breast) | 2.51 ± 0.15 | [3] |
| 3a | Phenoxy-((phenylethynyl)selanyl)propan-2-ol | 2-Fluoro | A549 (Lung) | 1.15 ± 0.05 | [4] |
| 3b | Phenoxy-((phenylethynyl)selanyl)propan-2-ol | 4-Fluoro | A549 (Lung) | 1.33 ± 0.08 | [4] |
Table 2: Antimicrobial Activity of Benzyl Bromide and Phenoxy Derivatives
| Compound ID | Core Structure | Substituents | Microbial Strain | MIC (mg/mL) | Reference |
| 4a | Benzyl bromide | Unsubstituted | S. aureus | 1 | [5] |
| 4b | Benzyl bromide | Unsubstituted | S. pyogenes | 2 | [5] |
| 4c | Benzyl bromide | 4-Chloro | S. pyogenes | 0.5 | [5] |
| 5a | Epoxide-eugenol | - | S. aureus | 0.057 | [6] |
| 5b | Bromo-alcohol eugenol derivative | - | S. aureus | 0.115 | [6] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The efficacy of a bioactive compound is intrinsically linked to its mechanism of action. For this compound derivatives, two prominent pathways have been implicated in their anticancer and antimicrobial effects.
The Apoptotic Cascade in Cancer
Many cytotoxic agents, including those with a phenoxybenzene scaffold, trigger the intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases, such as caspase-3.[7] The activation of caspase-3 leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Targeting Bacterial Cell Wall Synthesis
A common and effective strategy for antimicrobial agents is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and integrity.[8] Compounds that interfere with the synthesis or cross-linking of peptidoglycan can lead to cell lysis and bacterial death. The lipophilic nature of phenoxybenzene derivatives may allow them to interact with and disrupt the function of enzymes involved in this critical biosynthetic pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the efficacy of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
96-well microplates
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the row.
-
Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: From Synthesis to Bioactivity
The evaluation of novel bioactive compounds follows a logical and systematic workflow, beginning with chemical synthesis and culminating in the assessment of biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, although not from a single comprehensive study, strongly suggests that strategic modifications to this core structure can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish a more detailed and quantitative structure-activity relationship. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and therapeutic potential. This guide provides a foundational framework and the necessary experimental context to propel such investigations forward, ultimately contributing to the advancement of new and effective treatments for cancer and infectious diseases.
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Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Immunoassays for Pyrethroid Metabolites
An In-depth Technical Comparison of Hapten-Linker Strategies in Antibody Development
For researchers, scientists, and drug development professionals dedicated to the fields of environmental monitoring, food safety, and human exposure assessment, the development of specific and sensitive immunoassays is paramount. A significant challenge in this endeavor is the accurate detection of small molecules like pyrethroid insecticides and their metabolites. The crux of this challenge often lies in the design of the immunogen, specifically the hapten and the linker used to conjugate it to a carrier protein. This guide provides an in-depth analysis of how linker chemistry, particularly in the context of haptens containing the 3-phenoxybenzyl moiety, profoundly influences antibody cross-reactivity.
The 3-phenoxybenzyl group is a common structural feature of many synthetic pyrethroids and their primary metabolites, such as 3-phenoxybenzoic acid (3-PBA) and 3-phenoxybenzyl alcohol (3-PBAlc).[1] Consequently, it is a critical target for antibody recognition in class-specific immunoassays for these compounds.[2] However, achieving the desired specificity—whether for a single metabolite or for a broad class of related compounds—is a complex task governed by the subtle interplay between the hapten, the linker, and the resulting antibody paratope.
The Causality Behind Experimental Choices: Why Linker Design is Crucial
When generating antibodies against small molecules (haptens), a carrier protein must be used to elicit a robust immune response.[3][4] The linker, the chemical bridge connecting the hapten to the carrier, is not merely a passive connector. Its length, rigidity, composition, and point of attachment to the hapten are critical determinants of which epitopes are presented to the immune system. This, in turn, dictates the specificity and cross-reactivity of the antibodies produced.[5][6]
A poorly designed linker can lead to:
-
Bridge Recognition: The immune system may generate antibodies that recognize the linker itself, leading to high background and reduced specificity in the final assay.
-
Steric Hindrance: The linker may obscure key epitopes on the hapten, preventing the generation of antibodies with the desired recognition profile.
-
Unfavorable Hapten Presentation: The linker may orient the hapten in a way that does not mimic its structure in the sample, resulting in antibodies with low affinity for the target analyte.
Therefore, the rational design of the hapten-linker conjugate is the foundational step in developing a successful immunoassay.
Comparative Analysis of Linker Strategies
The choice of linker can be broadly categorized into homologous and heterologous strategies. In a homologous assay , the same hapten-linker structure is used for both immunization (to generate the antibody) and as the coating antigen in a competitive ELISA. In a heterologous assay , the linker used for the coating antigen is different from the one used for the immunogen.[7]
Heterologous assays are often preferred as they can significantly improve assay sensitivity and specificity by minimizing bridge recognition.[5] By presenting the hapten with a different linker in the assay, only the antibodies that specifically recognize the hapten will bind effectively, reducing the signal from antibodies that recognize the immunizing linker.
Table 1: Comparison of Cross-Reactivity for Different Anti-Pyrethroid Antibody Assays
| Antibody/Assay | Target Analyte | Immunizing Hapten | Key Structural Features of Hapten | IC50 (Analyte) | Cross-Reactivity with Other Pyrethroids/Metabolites | Reference |
| mAb CL/CN-1D2 | Cypermethrin | Hapten A (retains cyclopropane, -CN, and m-phenoxybenzyl) | Retains core pyrethroid structure without halogens | 129.1 µg/L | High cross-reactivity with 7 other pyrethroids (16.9% - 100%) | [8][9] |
| Antiserum 1891 | 3-PBAlc-Glucuronide | 3-PBAlc-Gluc-AEDP | Spacer attached to the glucuronide moiety | 0.5 ng/mL | Highly selective, <0.3% cross-reactivity with related compounds | [10] |
| mAb 3E9 | Cypermethrin | Hapten 1 (cyano-3-phenoxybenzyl-tetramethylcyclopropane-carboxylic acid) | Includes the phenoxybenzyl and cyclopropane moieties | 1.7 ng/mL | Moderate cross-reactivity with fenpropathrin (12%) and esfenvalerate (4%) | [11][12] |
| Antiserum 294 | 3-PBA | 3-PBA conjugated to carrier | Targets the common metabolite 3-PBA | 15.3 ng/mL (urine), 26.7 ng/mL (plasma) | Cross-reacts with 4-fluoro-3-PBA (72%) and 3-phenoxybenzaldehyde (75%) | [13][14] |
IC50 (50% inhibitory concentration) is a measure of the concentration of an analyte that causes a 50% reduction in the assay signal, indicating the sensitivity of the assay.
Insights from the Data:
-
Broad-Spectrum vs. Specific Antibodies: The work on mAb CL/CN-1D2 demonstrates that by designing a hapten that retains the common core structures of pyrethroids (cyclopropane, -CN, and m-phenoxybenzyl), a broad-spectrum antibody can be generated.[8] This is useful for screening a wide range of pyrethroids.
-
Targeting Metabolites for High Specificity: In contrast, the development of Antiserum 1891, which targets a glucuronide conjugate of 3-PBAlc, shows that by directing the immune response to a specific metabolite, very high selectivity can be achieved, with minimal cross-reactivity to other related compounds.[10]
-
The Power of Heterologous Assays: The development of the mAb 3E9-based immunoassay highlights the use of a heterologous format, where one hapten is used for immunization and a different one for the coating antigen, to develop a sensitive and specific assay.[11][12]
-
Linker Position Matters: The position at which the linker is attached to the hapten is critical. For developing class-specific antibodies for pyrethroids, haptens that expose the common 3-phenoxybenzyl moiety are often synthesized.[15]
Experimental Protocols: A Self-Validating System
The trustworthiness of an immunoassay is built on robust and reproducible protocols. Below are key experimental workflows.
1. Hapten Synthesis and Conjugation to Carrier Protein
The goal of this step is to create an immunogen that will elicit an antibody response specific to the target molecule.
-
Step 1: Hapten Design and Synthesis. The hapten should be designed to expose the key epitopes of the target analyte while providing a functional group for conjugation that is distal to these epitopes. For example, to generate antibodies against 3-PBA, a carboxyl group on the hapten can be used for conjugation.[13]
-
Step 2: Activation of the Hapten. The functional group on the hapten is activated to facilitate its reaction with the carrier protein. A common method is the active ester method, which provides precise control and high yield.[10]
-
Step 3: Conjugation to Carrier Protein. The activated hapten is reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4] The choice of carrier protein and the hapten-to-carrier ratio can influence the immunogenicity.[3]
-
Step 4: Characterization of the Conjugate. It is essential to confirm the successful conjugation and determine the hapten density (number of hapten molecules per protein molecule). This can be done using techniques like MALDI-TOF mass spectrometry, UV-Vis spectrophotometry, and gel electrophoresis.[3][16]
Workflow for Hapten-Carrier Conjugation
Caption: Workflow for preparing a hapten-carrier immunogen.
2. Antibody Production and Screening
This phase involves immunizing an animal with the hapten-carrier conjugate and then selecting for the desired antibodies.
-
Step 1: Immunization. An animal (e.g., a rabbit for polyclonal antibodies or a mouse for monoclonal antibodies) is immunized with the prepared immunogen. A series of booster injections are typically given to enhance the immune response.[17]
-
Step 2: Titer Determination. The antibody titer in the animal's serum is monitored using an ELISA to determine the strength of the immune response.
-
Step 3: Hybridoma Production (for Monoclonal Antibodies). For monoclonal antibodies, spleen cells from the immunized mouse are fused with myeloma cells to create hybridomas, which are then screened for the production of the desired antibody.[18]
-
Step 4: Antibody Purification and Characterization. The antibodies are purified from the serum (polyclonal) or hybridoma supernatant (monoclonal). Their binding affinity and specificity are then characterized.
3. Cross-Reactivity Assessment using Competitive ELISA
This is the critical step for evaluating the performance of the antibody.
-
Step 1: Plate Coating. A microtiter plate is coated with a coating antigen (hapten conjugated to a different carrier protein for a heterologous assay).
-
Step 2: Competitive Binding. The antibody is pre-incubated with either a standard solution of the target analyte or a sample containing structurally related compounds. This mixture is then added to the coated plate. The free analyte in the solution will compete with the coated antigen for binding to the antibody.
-
Step 3: Detection. A secondary antibody conjugated to an enzyme (e.g., HRP) is added to detect the primary antibody bound to the plate. A substrate is then added to produce a colorimetric signal.
-
Step 4: Data Analysis. The signal intensity is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated, and the IC50 values for the target analyte and other compounds are calculated. Cross-reactivity is then determined as the ratio of the IC50 of the target analyte to the IC50 of the competing compound, multiplied by 100.[8]
Logical Relationship of Competitive ELISA
Caption: Principle of competitive ELISA for cross-reactivity.
Conclusion and Future Directions
The development of high-quality antibodies for the detection of pyrethroid metabolites is critically dependent on the strategic design of the hapten-linker conjugate. As demonstrated, by carefully selecting the hapten structure and the linking chemistry, it is possible to produce antibodies with a wide range of specificities, from broad-spectrum screening tools to highly selective quantitative reagents. The use of heterologous assay formats is a powerful technique to minimize interference from linker recognition and enhance assay sensitivity.
Future advancements in this field will likely involve more sophisticated linker technologies, such as cleavable linkers that release the hapten under specific conditions, and the use of computational modeling to predict the immunogenicity of different hapten-linker designs.[19][20] Furthermore, the development of recombinant antibodies and antibody fragments offers the potential for even greater control over antibody specificity and improved consistency between batches.[2] By continuing to refine our understanding of the relationship between immunogen design and antibody cross-reactivity, we can develop more reliable and accurate immunoassays to meet the growing demands of environmental and human health monitoring.
References
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]
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The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed. [Link]
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Development of Sensitive Immunoassays for the Detection of the Glucuronide Conjugate of 3-Phenoxybenzyl Alcohol. (n.d.). CDC Stacks. [Link]
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Hapten and Antibody Production for a Sensitive Immunoassay Determining a Human Urinary Metabolite of the Pyrethroid Insecticide Permethrin. (n.d.). ACS Publications. [Link]
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Development of Sensitive Immunoassays for the Detection of the Glucuronide Conjugate of 3-Phenoxybenzyl Alcohol, a Putative Human Urinary Biomarker for Pyrethroid Exposure. (n.d.). ResearchGate. [Link]
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An enzyme-linked immunosorbent assay for detecting 3-phenoxybenzoic acid in plasma and its application in farmers and consumers. (n.d.). National Institutes of Health. [Link]
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Production and Characterization of Antibody Against 3'-OH-T-2 Toxin. (n.d.). PubMed. [Link]
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Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). National Institutes of Health. [Link]
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Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers. (n.d.). Frontiers. [Link]
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Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (2011). CDC Stacks. [Link]
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Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (n.d.). ResearchGate. [Link]
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Linkers Having a Crucial Role in Antibody–Drug Conjugates. (n.d.). MDPI. [Link]
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Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. (n.d.). National Institutes of Health. [Link]
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General immunoassay for pyrethroids based on a monoclonal antibody. (2013). Taylor & Francis Online. [Link]
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Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. (n.d.). ResearchGate. [Link]
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A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. (n.d.). American Chemical Society. [Link]
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Production and Characterization of IgM Monoclonal Antibodies Against Hyphal Antigens of Stachybotrys Species. (n.d.). ResearchGate. [Link]
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General immunoassay for pyrethroids based on a monoclonal antibody. (2013). ResearchGate. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(Bromomethyl)-3-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Bromomethyl)-3-phenoxybenzene in Synthesis
This compound, also known as 3-phenoxybenzyl bromide, is a key intermediate in the synthesis of a variety of commercially important compounds, particularly pyrethroid insecticides. Its utility stems from the presence of the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 3-phenoxybenzyl moiety into a target molecule.
As a primary benzylic halide, the reactions of this compound with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions is critically dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the benzene ring. Understanding the interplay of these factors is essential for controlling reaction outcomes and maximizing yields.
Comparative Kinetic Analysis: this compound vs. Alternative Benzylating Agents
While specific second-order rate constants for this compound are not extensively reported in publicly available literature, a robust comparative analysis can be constructed by examining the kinetic data of closely related substituted benzyl bromides. The phenoxy group at the meta-position is expected to exert a mild electron-withdrawing inductive effect, which would slightly enhance the electrophilicity of the benzylic carbon and, consequently, increase the rate of SN2 reactions compared to unsubstituted benzyl bromide.
To provide a quantitative framework for comparison, the following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. This data allows for a direct comparison of the reactivity of these substrates. The reactions are typically second-order, with the rate dependent on the concentration of both the benzyl bromide and the nucleophile.[1]
Table 1: Comparative Second-Order Rate Constants for Reactions of Substituted Benzyl Halides with Nucleophiles
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41 |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93 |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19 |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25 |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.05 |
| Benzyl chloride | Aniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0211 |
| Benzyl chloride | p-Toluidine | Carbon tetrachloride-Phenol (80:20) | 60 | 0.024 |
| Benzyl chloride | p-Chloroaniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0150 |
Note: While specific kinetic data for 1-Bromo-2-(bromomethyl)-4-chlorobenzene was not found in the reviewed literature, its reactivity is expected to be influenced by the electronic effects of the chloro and bromo substituents on the aromatic ring. Based on the trends observed with substituted benzyl halides, the electron-withdrawing nature of these halogens would likely decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.[1]
Causality Behind Experimental Choices in Kinetic Studies
The choice of solvent, nucleophile, and analytical technique in kinetic studies is dictated by the need to isolate and accurately measure the rate of the reaction of interest. For instance, the use of a non-nucleophilic solvent like nitrobenzene minimizes solvent participation in the reaction. The selection of a series of substituted anilines allows for the systematic investigation of the electronic effects of the nucleophile on the reaction rate, which can be quantified using the Hammett equation.
Experimental Protocols for Kinetic Studies
A self-validating system for kinetic analysis requires meticulous experimental design and execution. The following is a generalized, detailed methodology for the kinetic analysis of reactions between benzyl halides and amine nucleophiles, based on common practices reported in the literature.[1]
Objective: To determine the second-order rate constant for the reaction between a substituted benzyl bromide and an amine nucleophile.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Amine nucleophile (e.g., aniline, p-toluidine)
-
Solvent (e.g., nitrobenzene, ethanol, methanol, acetone) of analytical (AnalaR) grade[1]
-
Conductivity meter
-
Thermostatic water bath
-
Standard volumetric flasks, pipettes, and other laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of the benzyl bromide and the amine nucleophile of known concentrations in the chosen solvent system. For example, a 0.05 M solution of benzyl chloride and a 0.5 M solution of N,N-Dimethylaniline in acetone. Ensure all reagents are of high purity and solvents are appropriately dried and distilled if necessary.[1]
-
Kinetic Run:
-
Equilibrate the thermostatic water bath to the desired reaction temperature with an accuracy of ± 0.5°C.
-
Place separate flasks containing the benzyl bromide and amine solutions in the bath to allow them to reach thermal equilibrium.
-
To initiate the reaction, rapidly mix known volumes of the two solutions in a reaction vessel, also maintained at the constant temperature.
-
-
Data Acquisition:
-
The progress of the reaction can be monitored by measuring the change in conductivity of the solution over time. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.[1]
-
Record the conductance at regular time intervals.
-
-
Data Analysis:
-
The second-order rate constant (k) can be calculated from the slope of a plot of 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the concentration of product formed at time t.
-
Alternatively, if the reaction is followed by conductivity, the rate constant can be determined using the formula: k = (1/at) * [(Ct - C₀) / (C∞ - Ct)], where C₀ is the initial conductance, Ct is the conductance at time t, and C∞ is the conductance at the completion of the reaction.[1]
-
Visualization of Reaction Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the experimental workflow for kinetic analysis and the SN2 reaction mechanism.
Caption: A generalized workflow for the experimental determination of SN2 reaction kinetics.
Caption: The concerted SN2 reaction mechanism for a primary benzylic bromide.
Alternative Synthetic Routes and Their Kinetic Implications
The Williamson ether synthesis is a classic and widely used method for the formation of ethers, including those derived from this compound. This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2]
An alternative approach for the synthesis of 3-phenoxybenzyl ethers involves the use of 3-phenoxybenzyl chloride. Given that chloride is a poorer leaving group than bromide, the reactions of 3-phenoxybenzyl chloride are expected to be kinetically slower than those of its bromide counterpart under identical conditions. This difference in reactivity can be advantageous in situations where a more controlled or selective reaction is desired.
For industrial-scale synthesis, catalytic methods for the Williamson ether synthesis are being explored to use weaker and less expensive alkylating agents, though these often require high temperatures.[3] The kinetic profiles of these catalytic systems are inherently more complex, involving multiple steps and catalyst turnover.
Conclusion
The kinetic study of reactions involving this compound is crucial for optimizing its use in the synthesis of valuable compounds. While direct, quantitative kinetic data for this specific molecule is sparse in the public domain, a comparative analysis with structurally similar benzyl halides provides valuable insights into its reactivity. As a primary benzylic bromide, its reactions are dominated by the SN2 mechanism, and its reactivity is influenced by the electronic nature of the phenoxy substituent. For researchers and drug development professionals, understanding these kinetic principles allows for the rational selection of reaction conditions and reagents to achieve desired synthetic outcomes efficiently and selectively.
References
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Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles - ResearchGate. [Link]
-
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Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. - ResearchGate. [Link]
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7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Phenoxybenzylation: Evaluating Alternatives to 1-(Bromomethyl)-3-phenoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the introduction of the phenoxybenzyl moiety is a crucial step in the synthesis of a wide array of compounds, from potent pharmaceuticals to advanced materials. The go-to reagent for this transformation has traditionally been 1-(bromomethyl)-3-phenoxybenzene. However, challenges associated with its lachrymatory nature, stability, and the need for stringent reaction conditions have spurred the exploration of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategy.
The Incumbent: 1-(Halomethyl)-3-phenoxybenzene
The classical approach to phenoxybenzylation involves a Williamson ether synthesis, a reliable and well-understood SN2 reaction. In this method, a nucleophile, such as a phenoxide, thiolate, or amine, displaces a halide from the benzylic position of 1-(halomethyl)-3-phenoxybenzene.
Mechanism of Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis for Phenoxybenzylation.
The choice between the bromo- and chloro-derivatives often comes down to a balance of reactivity and cost.
-
This compound: More reactive due to bromide being a better leaving group than chloride. This often translates to faster reaction times and milder conditions. However, it is typically more expensive and can be less stable.
-
1-(Chloromethyl)-3-phenoxybenzene: Less reactive, potentially requiring higher temperatures or longer reaction times. It is generally more cost-effective and may offer better stability for storage.
Table 1: Performance Comparison of 1-(Halomethyl)-3-phenoxybenzene in O-Alkylation of 4-methoxyphenol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | DMF | 80 | 4 | ~95 |
| 1-(Chloromethyl)-3-phenoxybenzene | K₂CO₃ | DMF | 100 | 8 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
The Primary Alternative: Activating 3-Phenoxybenzyl Alcohol
A more versatile and often milder approach to phenoxybenzylation involves the in situ activation of the hydroxyl group of 3-phenoxybenzyl alcohol. This strategy avoids the direct use of lachrymatory and potentially unstable benzyl halides.
The Mitsunobu Reaction: A Powerful and Versatile Choice
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2]
Mechanism of the Mitsunobu Reaction for Phenoxybenzylation:
Caption: Simplified Mechanism of the Mitsunobu Reaction.
The key advantage of the Mitsunobu reaction is its broad substrate scope and mild, often neutral, reaction conditions. It is particularly effective for the phenoxybenzylation of acidic nucleophiles such as phenols, carboxylic acids, and N-heterocycles.
Table 2: Representative Yields for Phenoxybenzylation via the Mitsunobu Reaction
| Nucleophile (Nu-H) | Alcohol | Conditions | Yield (%) |
| 4-Methoxyphenol | 3-Phenoxybenzyl alcohol | PPh₃, DIAD, THF, 0 °C to rt | 85-95 |
| Benzoic Acid | 3-Phenoxybenzyl alcohol | PPh₃, DEAD, Toluene, rt | 89 |
| Imidazole | 3-Phenoxybenzyl alcohol | PPh₃, DIAD, THF, 0 °C to rt | 70-85 |
| Thiophenol | 3-Phenoxybenzyl alcohol | PPh₃, DEAD, THF, 0 °C to rt | 80-90 |
Data compiled from various sources demonstrating the versatility of the Mitsunobu reaction.[1][3]
Conversion to Sulfonate Esters: A Two-Step Alternative to Halides
Another effective strategy for activating 3-phenoxybenzyl alcohol is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, often exhibiting reactivity comparable to or even greater than the corresponding bromides. This two-step approach involves the initial formation of the sulfonate ester, which is then reacted with the nucleophile in a subsequent Williamson-type synthesis.
Workflow for Phenoxybenzylation via Sulfonate Esters:
Caption: Two-step phenoxybenzylation via a sulfonate ester intermediate.
While this method involves an additional synthetic step, it offers the advantage of a stable, crystalline intermediate (the sulfonate ester) that can be purified and stored.
Table 3: Comparison of Leaving Groups in Phenoxybenzylation
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Sodium Phenoxide | - | DMF | 60 | ~92 |
| 3-Phenoxybenzyl Tosylate | Sodium Phenoxide | - | DMF | 60 | ~94 |
Yields are illustrative and highlight the comparable reactivity of tosylates and bromides.
Experimental Protocols
General Protocol for Williamson Ether Synthesis using this compound
-
To a solution of the nucleophile (e.g., phenol, 1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Mitsunobu Reaction using 3-Phenoxybenzyl Alcohol
-
Dissolve 3-phenoxybenzyl alcohol (1.0 eq.), the nucleophile (e.g., phenol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Concluding Remarks for the Practicing Scientist
The choice of a phenoxybenzylating agent is a critical decision in the design of a synthetic route. While This compound remains a potent and effective reagent, particularly for large-scale syntheses where cost and atom economy are paramount, its handling properties and the often basic conditions required for the Williamson ether synthesis can be limiting.
The Mitsunobu reaction with 3-phenoxybenzyl alcohol emerges as a highly versatile and mild alternative.[2][3] Its broad substrate scope, tolerance of various functional groups, and neutral reaction conditions make it an excellent choice for complex molecule synthesis and for substrates that are sensitive to base. The primary drawbacks are the stoichiometry of the reagents and the generation of byproducts that require chromatographic separation.
The use of 3-phenoxybenzyl sulfonate esters provides a robust two-step alternative. This method is particularly useful when a stable, purifiable intermediate is desired and offers reactivity comparable to the corresponding bromide.
Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including the nature of the nucleophile, the scale of the reaction, and the presence of other functional groups in your molecule. This guide provides the foundational data and protocols to enable you to strategically select the most appropriate reagent for your phenoxybenzylation needs.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. Retrieved from a relevant URL for this type of document.
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Wikipedia. (2023, October 29). Mitsunobu reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate. Retrieved from a relevant URL for this type of document.
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
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Navigating the Cytotoxic Landscape of 1-(Bromomethyl)-3-phenoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, understanding the cytotoxic profile of a novel chemical entity is a cornerstone of preclinical evaluation. The 1-(bromomethyl)-3-phenoxybenzene scaffold presents a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. However, modulating the biological activity of this scaffold invariably alters its cytotoxicity. This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound derivatives, offering insights into experimental design, data interpretation, and the underlying principles of cytotoxicity assessment.
The Significance of Cytotoxicity Profiling
Cytotoxicity assays are fundamental to early-stage drug discovery, serving as a critical filter to identify compounds that may pose a risk of inducing cellular damage or death.[1] These in vitro tests offer a time- and cost-effective means to rank compounds based on their potential for adverse effects before advancing to more complex in vivo studies.[2] By systematically comparing the cytotoxicity of a series of structurally related compounds, researchers can establish a structure-activity relationship (SAR), which is pivotal for optimizing a lead compound's therapeutic index—maximizing its desired biological activity while minimizing its toxic effects.
A Hypothetical Comparative Study: this compound Derivatives
While comprehensive public data directly comparing the cytotoxicity of a wide range of this compound derivatives is limited, we can outline a robust experimental approach for such a study. For the purpose of this guide, let us consider a hypothetical series of derivatives where substitutions are made on the phenoxy ring. The goal is to understand how different functional groups impact the compound's cytotoxicity against a selected cancer cell line, for instance, the human breast adenocarcinoma cell line, MCF-7.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against MCF-7 Cells
| Compound ID | Substitution on Phenoxy Ring | IC50 (µM) |
| Parent | None | 15.2 |
| Derivative 1 | 4-Fluoro | 12.8 |
| Derivative 2 | 4-Chloro | 8.5 |
| Derivative 3 | 4-Nitro | 2.1 |
| Derivative 4 | 4-Methoxy | 25.7 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how comparative cytotoxicity data would be structured.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the parent compound and its derivatives in DMSO.
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative using non-linear regression analysis.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Mechanisms of Cytotoxicity and Signaling Pathways
The cytotoxic effects of this compound derivatives could be mediated by various cellular mechanisms. The presence of the reactive bromomethyl group suggests a potential for alkylating cellular macromolecules such as DNA and proteins, which could lead to cell cycle arrest and apoptosis. Furthermore, interactions with specific signaling pathways involved in cell survival and death are plausible. For instance, these compounds could induce oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for induced apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the cytotoxicity of this compound derivatives. By employing standardized in vitro assays and careful data analysis, researchers can effectively rank compounds and establish crucial structure-activity relationships. Future investigations should aim to elucidate the precise molecular mechanisms underlying the cytotoxic effects of promising derivatives, potentially through gene and protein expression analysis, to further refine the design of novel therapeutic agents with improved safety profiles.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 94544, this compound. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
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MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]
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PubMed Central. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. [Link]
-
PubMed Central. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. [Link]
-
PubMed. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. [Link]
-
MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]
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A Senior Scientist's Comparative Guide to Impurity Profiling of Commercial 1-(Bromomethyl)-3-phenoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comparative analysis of analytical methodologies for the robust characterization of impurities in commercial-grade 1-(Bromomethyl)-3-phenoxybenzene. As a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), its purity is not merely a matter of quality but a cornerstone of drug safety and efficacy. We will dissect the synthetic origins of common impurities, provide detailed, field-tested experimental protocols, and offer a logical framework for selecting the most appropriate analytical techniques.
The Genesis of Impurities: A Synthetic Perspective
Understanding the impurity profile begins with understanding the synthesis. The most common industrial synthesis of this compound is the free-radical bromination of 3-phenoxytoluene, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[1] This process, while effective, can inherently lead to a predictable set of process-related impurities.
Common Impurities and Their Formation Pathways:
-
Starting Material (3-phenoxytoluene): Arises from an incomplete reaction. Its presence can impact reaction stoichiometry and yield in subsequent steps.
-
Dibrominated Impurity (1-(Dibromomethyl)-3-phenoxybenzene): A product of over-bromination, where the desired product reacts further with the brominating agent. This impurity can lead to complex downstream side-products.
-
Oxidation Products (3-Phenoxybenzaldehyde, 3-Phenoxybenzoic Acid): Formed by the oxidation of the benzylic bromide, a reaction often facilitated by exposure to air, moisture, or light during processing and storage. These impurities can be reactive and interfere with subsequent chemical transformations.
-
Isomeric Impurities (e.g., 1-Bromo-3-phenoxybenzene): Though less favored in benzylic radical bromination, ring bromination can occur as a minor side reaction, leading to positional isomers that can be difficult to separate from the API.[2]
-
Residual Solvents: Solvents used during the reaction (e.g., tetrachloromethane) and purification (e.g., hexanes, ethyl acetate) can be carried over into the final product.[1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-3-phenoxybenzene
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Bromomethyl)-3-phenoxybenzene (CAS No. 51632-16-7), a compound frequently utilized in synthetic organic chemistry. Our focus is to instill a culture of safety and environmental responsibility by not only outlining the necessary steps but also elucidating the scientific rationale behind them.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance with multiple risk factors that dictate its handling and disposal protocols.[1][2]
According to its Safety Data Sheet (SDS) and available chemical data, this compound presents the following primary hazards:
-
Corrosive: It can cause severe skin burns and eye damage upon contact.[1][2]
-
Acutely Toxic: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritant: It may cause respiratory irritation.[2]
These properties necessitate careful handling in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE), and dictate that this chemical cannot be disposed of via standard waste streams.
Key Physicochemical and Hazard Data
For quick reference, the table below summarizes the critical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [1][3][4] |
| Molecular Weight | 263.13 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 130.2 ± 24.3 °C | [3] |
| Primary Hazards | Corrosive, Acutely Toxic, Irritant | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of waste containing this compound. This is to prevent accidental mixing with incompatible materials, which could lead to hazardous reactions.
-
Waste Stream: All waste contaminated with this compound, including residual amounts in containers, contaminated lab supplies (e.g., gloves, absorbent paper), and solutions, must be treated as hazardous waste.[5][6]
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, amines, and bases.[2] Such mixing can lead to vigorous and potentially dangerous reactions.
Step 2: Containerization of Hazardous Waste
Proper containment is essential to prevent leaks and spills.
-
Primary Container: Use a dedicated, leak-proof container made of a material compatible with this compound. The container must have a secure, screw-on cap.[6] Do not use containers that can be easily punctured or that may react with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[6] The label should also indicate the hazards (e.g., "Corrosive," "Toxic").
-
Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]
Step 3: On-site Accumulation and Storage
Designate a specific area within the laboratory for the accumulation of this hazardous waste.
-
Satellite Accumulation Area (SAA): This designated area must be under the control of the laboratory personnel.[5]
-
Storage Conditions: Keep the waste containers tightly closed except when adding waste.[6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Items such as contaminated gloves, pipette tips, and absorbent paper should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container.[6]
-
Empty Containers: Original containers of this compound are considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 5: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[6] They will provide specific instructions and ensure that the disposal is carried out in compliance with all local, state, and federal regulations.
-
Waste Manifest: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from its point of generation to its final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[2] For larger spills, evacuate the area and contact your EHS department immediately.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Navigating the Safe Handling of 1-(Bromomethyl)-3-phenoxybenzene: A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 1-(Bromomethyl)-3-phenoxybenzene.
This compound is a valuable reagent in organic synthesis, but its hazardous properties demand meticulous handling and a thorough understanding of safety protocols. This guide provides an in-depth operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified as a hazardous chemical, and a comprehensive understanding of its risks is the foundation of safe handling.[1] It is categorized as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may also lead to respiratory irritation.[1][2]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes severe burns upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious and potentially irreversible eye damage.[1][2][3]
-
Respiratory Irritation: Vapors or mists can irritate the respiratory system.[1][2]
Due to these hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Must be compliant with ANSI Z87.1 standards.[4] A face shield is crucial when there is a risk of splashing, providing broader protection than goggles alone.[4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat. | Inspect gloves for any signs of degradation before each use.[4][5] A fully buttoned lab coat provides a barrier against accidental skin contact.[4] |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][4][6] |
| Footwear | Closed-toe shoes made of a chemical-resistant material. | Protects feet from potential spills and splashes.[4][7] |
This comprehensive PPE ensemble creates a necessary barrier between the researcher and the hazardous chemical, minimizing the potential for exposure.
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step protocol is paramount when working with this compound.
Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and providing adequate airflow.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers readily available within the fume hood to minimize movement and potential for spills.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[1][8]
Weighing and Transfer
-
All weighing and transfer operations must be conducted within a chemical fume hood to prevent the release of vapors into the laboratory environment.[1][4]
-
Use appropriate, non-sparking tools for handling the material.[4]
-
Keep containers of this compound tightly closed when not in use to minimize evaporation and exposure.[4]
During the Reaction
-
Continuously monitor the reaction for any unexpected changes.
-
Avoid the formation of dust and aerosols.[4]
End of Work Procedures
-
Thoroughly decontaminate the work area after the procedure is complete.
-
Wash hands and any potentially exposed skin with soap and water.[4]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][4] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the exposed individual to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1][3] |
Spill and Disposal Plan: Responsible Management
Proper containment, cleanup, and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation. Remove all sources of ignition.[8]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[1][8]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.[10]
Waste Disposal
-
Waste Characterization: All materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4][8]
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed container.[4] The first rinse of any container that held the chemical must also be collected as hazardous waste.[11]
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][8] All disposal practices must comply with local, state, and federal regulations.[8] Never dispose of this chemical down the drain or in the regular trash.[10]
The following diagram outlines the decision-making process for waste disposal.
Caption: Disposal Workflow for this compound Waste
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
